Product packaging for Chlophedianol(Cat. No.:CAS No. 791-35-5)

Chlophedianol

货号: B1669198
CAS 编号: 791-35-5
分子量: 289.8 g/mol
InChI 键: WRCHFMBCVFFYEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Clofedanol is a diarylmethane that is 2-chlorophenyl(phenyl)methane substituted on the methane carbon by a 2-(dimethylamino)ethyl group. Used in the treatment of dry cough, it suppresses the cough reflex by a direct effect on the cough centre in the medulla of the brain. It has a role as an antitussive. It is a diarylmethane and a tertiary amino compound. It is a conjugate base of a clofedanol(1+).
Clofedanol is a centrally-acting cough suppressant available in Canada under the trade name Ulone. It is not available in the United States.
CHLOPHEDIANOL is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for cough.
This compound is only found in individuals that have used or taken this drug. It is a centrally-acting cough suppressant available in Canada under the trade name Ulone. It is not available in the United States. This compound suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain.
RN given refers to parent cpd;  structure
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClNO B1669198 Chlophedianol CAS No. 791-35-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCHFMBCVFFYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

511-13-7 (hydrochloride)
Record name Clofedanol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022789
Record name Chlophedianol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlophedianol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.21e-02 g/L
Record name Chlophedianol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

791-35-5
Record name Chlophedianol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofedanol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofedanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clofedanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlophedianol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofedano
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOPHEDIANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C50P12AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chlophedianol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chlophedianol's Central Mechanism: A Technical Guide to its Action on the Medullary Cough Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol is a centrally acting, non-narcotic antitussive agent utilized for the symptomatic relief of non-productive coughs.[1] Its primary mechanism of action involves the direct suppression of the cough reflex at the level of the medullary cough center in the brainstem.[1][2][3][4] Unlike opioid-based antitussives, this compound provides a safer alternative with a lower potential for abuse and lacks significant analgesic or euphoric effects. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its pharmacological pathways. In addition to its central antitussive effects, this document will also touch upon its secondary pharmacological characteristics, including local anesthetic, antihistaminic, and potential anticholinergic properties.

Core Mechanism of Action: Suppression of the Medullary Cough Center

This compound exerts its primary therapeutic effect by directly depressing the cough center located in the medulla oblongata, a critical region of the brainstem that orchestrates the complex motor pattern of a cough. Upon oral administration, this compound is absorbed and crosses the blood-brain barrier to act on the central nervous system (CNS). By increasing the threshold for the cough reflex within the medulla, it reduces the frequency and intensity of coughing in response to afferent stimuli from the respiratory tract.

The precise molecular interactions within the medullary neurons are not fully elucidated. However, it is theorized that this compound may modulate the activity of certain neurotransmitter systems. One proposed, though not definitively proven, mechanism involves the enhancement of GABAergic activity. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. By potentially augmenting GABA's inhibitory effects, this compound could decrease neuronal excitability within the cough center, thereby suppressing the efferent signals that trigger a cough.

Notably, and in contrast to another common antitussive, dextromethorphan, this compound binds poorly to the sigma-1 receptor, indicating a distinct central mechanism.

Ancillary Pharmacological Properties

Beyond its central antitussive action, this compound exhibits several other pharmacological properties that may contribute to its overall efficacy in relieving cough:

  • Local Anesthetic Properties: this compound possesses mild local anesthetic effects. This action can help to soothe irritated mucous membranes in the throat, reducing the peripheral stimuli that can trigger the cough reflex.

  • Antihistamine and Anticholinergic Activity: The drug has demonstrated antihistaminic and, at higher doses, anticholinergic actions. These properties can be beneficial in coughs associated with allergic conditions or post-nasal drip by reducing histamine-mediated irritation and drying secretions.

Logical Relationship of this compound's Pharmacological Actions This compound This compound Central_Action Central Action (Medulla) This compound->Central_Action Peripheral_Action Peripheral Actions This compound->Peripheral_Action Cough_Center Cough Center Depression Central_Action->Cough_Center GABA Potential GABAergic Modulation Central_Action->GABA Anesthetic Local Anesthetic Effect Peripheral_Action->Anesthetic Antihistamine Antihistamine Effect Peripheral_Action->Antihistamine Anticholinergic Anticholinergic Effect (High Doses) Peripheral_Action->Anticholinergic Result Cough Suppression Cough_Center->Result GABA->Result Anesthetic->Result Antihistamine->Result Anticholinergic->Result

This compound's multifaceted pharmacological effects.

Quantitative Data Summary

Quantitative data on this compound's binding affinities and receptor occupancy are limited in publicly accessible literature. However, clinical studies provide data on its efficacy and dosage.

ParameterValue / ObservationSource(s)
Clinical Efficacy In a double-blind, randomized study, this compound (20 mg, 3x daily) was as effective as isoaminile citrate (40 mg, 3x daily) in suppressing cough in patients with chest diseases.
Adult Dosage 25 mg every six to eight hours.
Pediatric Dosage (6-12 years) 12.5 to 25 mg every six to eight hours.
Pediatric Dosage (2-6 years) 12.5 mg every six to eight hours.
Receptor Binding Profile Binds poorly to the sigma-1 receptor.

Experimental Protocols

The assessment of antitussive agents like this compound typically involves both preclinical and clinical experimental designs.

Clinical Trial Protocol: Comparative Efficacy Study

A representative protocol for evaluating clinical efficacy is derived from a comparative study of this compound and isoaminile citrate.

  • Study Design: Double-blind, randomized, interpatient study.

  • Subject Population:

    • Phase 1: Healthy human volunteers (n=12) for induced cough assessment.

    • Phase 2: Patients (n=60) with cough associated with various chest diseases.

  • Intervention:

    • This compound hydrochloride (20 mg, administered three times daily).

    • Isoaminile citrate (40 mg, administered three times daily).

  • Cough Induction (Phase 1): Use of a chemical tussigen (e.g., citric acid or capsaicin) to experimentally induce coughs in a controlled setting.

  • Primary Efficacy Endpoints:

    • Cough Count: Objective measurement of the number of coughs over a specified period (e.g., 3-hour and 24-hour intervals).

    • Duration of Action: Time until the antitussive effect diminishes.

  • Safety and Tolerability Assessment:

    • Monitoring for side effects (e.g., drowsiness, dizziness, allergic reactions).

    • Assessment of impact on other physiological parameters, such as Peak Expiratory Flow Rate (PEFR).

    • Evaluation of interference with expectoration.

Workflow for a Comparative Clinical Antitussive Trial cluster_groups cluster_monitoring Start Patient Recruitment (Coughing Patients) Randomization Randomization Start->Randomization GroupA Group A: This compound (20mg) Randomization->GroupA Blind GroupB Group B: Comparator Drug (e.g., Isoaminile) Randomization->GroupB Blind Treatment Administer Drug (3x Daily) GroupA->Treatment GroupB->Treatment Monitoring 24-Hour Monitoring Treatment->Monitoring DataCollection Data Collection Monitoring->DataCollection Analysis Statistical Analysis DataCollection->Analysis CoughCount Cough Counts SideEffects Side Effect Monitoring PEFR PEFR Measurement End Efficacy & Safety Conclusion Analysis->End Proposed Signaling Pathway for this compound's Central Action Oral Oral Administration of this compound Absorption GI Absorption & Systemic Circulation Oral->Absorption BBB Blood-Brain Barrier Penetration Absorption->BBB Medulla Action on Medullary Cough Center BBB->Medulla GABA Potential Enhancement of GABAergic Inhibition Medulla->GABA Hypothesized Excitability Decreased Neuronal Excitability Medulla->Excitability Direct Depression GABA->Excitability Threshold Increased Cough Reflex Threshold Excitability->Threshold Suppression Suppression of Cough Motor Output Threshold->Suppression

References

An In-depth Technical Guide on the Pharmacodynamics of Chlophedianol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol hydrochloride is a centrally acting antitussive agent with a multifaceted pharmacodynamic profile. This technical guide provides a comprehensive overview of its mechanism of action, receptor interactions, and in vivo efficacy, drawing from foundational and contemporary research. The document is intended to serve as a detailed resource for professionals in pharmaceutical research and development, offering insights into the drug's primary antitussive effects and its secondary pharmacological properties. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying pharmacological principles.

Introduction

This compound hydrochloride, also known as clofedanol, is a non-narcotic cough suppressant that has been in clinical use for several decades.[1] It is primarily indicated for the symptomatic relief of dry, irritating coughs associated with the common cold, influenza, and other respiratory conditions.[2] Unlike opioid-based antitussives, this compound is reported to have a lower potential for abuse and does not produce significant analgesic or euphoric effects.[1] Its pharmacodynamic profile is characterized by a primary action on the central nervous system (CNS) to suppress the cough reflex, complemented by local anesthetic, antihistaminic, and mild anticholinergic properties.

Mechanism of Action

The primary antitussive effect of this compound hydrochloride is mediated through its direct action on the cough center located in the medulla oblongata of the brainstem.[1] By depressing this central neural pathway, it increases the threshold for the cough reflex, thereby reducing the frequency and intensity of coughing.[1] The precise molecular interactions within the CNS have not been fully elucidated; however, it is hypothesized that this compound may modulate the activity of neurotransmitters, with some evidence suggesting a potential enhancement of GABAergic inhibitory neurotransmission. This proposed mechanism involves an increase in the inhibitory tone within the medullary cough center, leading to a reduction in neuronal excitability and a diminished response to tussive stimuli.

It is important to note that, unlike many other antitussive agents such as dextromethorphan, this compound binds poorly to the sigma-1 receptor, indicating a distinct central mechanism of action.

Proposed Signaling Pathway for Central Antitussive Action

The following diagram illustrates the hypothesized signaling pathway for the central antitussive effect of this compound hydrochloride.

Chlophedianol_Central_Antitussive_Pathway cluster_cns Central Nervous System This compound This compound HCl gaba_receptor GABA-A Receptor (Putative Target) This compound->gaba_receptor Modulates medullary_neuron Medullary Cough Center Neuron gaba_receptor->medullary_neuron Enhances GABAergic Transmission inhibition Increased Inhibitory Tone medullary_neuron->inhibition cough_reflex Suppression of Cough Reflex inhibition->cough_reflex

Proposed central antitussive signaling pathway of this compound hydrochloride.

Receptor Binding Profile and Ancillary Pharmacodynamics

Antihistaminic Activity

This compound hydrochloride possesses antihistaminic properties, which are beneficial in alleviating cough and other symptoms associated with allergic conditions. This activity is attributed to its ability to antagonize histamine H1 receptors.

Anticholinergic Activity

At higher doses, this compound hydrochloride may exert anticholinergic effects by acting as a muscarinic receptor antagonist. These effects can contribute to the drying of respiratory secretions.

Local Anesthetic Activity

This compound hydrochloride also has local anesthetic properties, which can help to soothe an irritated throat and further reduce the urge to cough.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the in vivo efficacy and acute toxicity of this compound hydrochloride.

Table 1: In Vivo Antitussive Efficacy of this compound Hydrochloride
Animal ModelMethod of Cough InductionRoute of AdministrationED50 (mg/kg)Comparator and ED50 (mg/kg)Reference
Guinea PigInhalation of 20% AcetylcholineOral12.0Codeine Sulfate: 10.0Chen et al., 1960
Dog (Unanesthetized)Electrical Stimulation of TracheaOral~2.0Codeine Phosphate: ~1.0Chen et al., 1960
Cat (Anesthetized)Electrical Stimulation of Superior Laryngeal NerveIntravenous0.5 - 1.0-Chen et al., 1960
Table 2: Acute Toxicity of this compound Hydrochloride
Animal SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral350Pfizer MSDS
MouseOral158Chen et al., 1960
MouseIntraperitoneal60Chen et al., 1960
Table 3: Other Pharmacodynamic Activities of this compound Hydrochloride
Pharmacological EffectAnimal ModelAssayEffective DoseReference
Local AnestheticGuinea PigIntradermal wheal method0.25% solutionChen et al., 1960
AntihistaminicGuinea PigHistamine-induced bronchoconstriction5 mg/kg (Oral)Chen et al., 1960
AnticholinergicMouseStraub tail reaction (morphine-induced)10 mg/kg (Subcutaneous)Chen et al., 1960

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antitussive Activity in Guinea Pigs (Acetylcholine-Induced Cough)
  • Objective: To determine the oral effective dose (ED50) of this compound hydrochloride in suppressing cough induced by acetylcholine aerosol in guinea pigs.

  • Animals: Male guinea pigs weighing 250-350 g.

  • Procedure:

    • Animals are placed individually in a transparent chamber.

    • A baseline cough rate is established by exposing the animals to a nebulized 20% acetylcholine solution for 3 minutes. The number of coughs is recorded during this period and for a 1-minute period immediately following exposure.

    • This compound hydrochloride is administered orally at various doses.

    • At peak effect time (determined to be 1 hour post-administration), the animals are re-challenged with the acetylcholine aerosol.

    • The number of coughs is recorded, and the percentage of inhibition is calculated relative to the pre-drug baseline.

    • The ED50, the dose that produces a 50% reduction in coughing, is determined from the dose-response curve.

Local Anesthetic Activity (Guinea Pig Intradermal Wheal Method)
  • Objective: To assess the local anesthetic properties of this compound hydrochloride.

  • Animals: Guinea pigs.

  • Procedure:

    • The backs of the guinea pigs are clipped free of hair.

    • 0.25 ml of a 0.25% solution of this compound hydrochloride is injected intradermally.

    • At various time intervals after injection, the injection site is pricked with a sharp needle six times.

    • The number of flinches (pain responses) out of the six pricks is recorded.

    • A complete block of the pain response is indicative of local anesthetic activity.

Antihistaminic Activity (Histamine-Induced Bronchoconstriction in Guinea Pigs)
  • Objective: To evaluate the ability of this compound hydrochloride to protect against histamine-induced bronchoconstriction.

  • Animals: Guinea pigs.

  • Procedure:

    • Animals are placed in a chamber and exposed to a nebulized solution of 0.2% histamine acid phosphate.

    • The time until the onset of respiratory distress (pre-convulsive dyspnea) is recorded.

    • This compound hydrochloride is administered orally at a dose of 5 mg/kg.

    • One hour after drug administration, the animals are re-challenged with the histamine aerosol.

    • A significant increase in the time to the onset of respiratory distress is indicative of antihistaminic activity.

Anticholinergic Activity (Morphine-Induced Straub Tail Reaction in Mice)
  • Objective: To assess the anticholinergic activity of this compound hydrochloride by observing its effect on the Straub tail phenomenon.

  • Animals: Male mice.

  • Procedure:

    • This compound hydrochloride is administered subcutaneously at a dose of 10 mg/kg.

    • Thirty minutes later, morphine sulfate (20 mg/kg) is administered subcutaneously.

    • The presence or absence of the characteristic S-shaped curvature of the tail (Straub tail) is observed over a 30-minute period.

    • Inhibition of the Straub tail reaction is indicative of anticholinergic activity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo antitussive efficacy studies.

Antitussive_Assay_Workflow cluster_workflow In Vivo Antitussive Assay Workflow animal_prep Animal Acclimation and Selection baseline Baseline Cough Induction & Recording animal_prep->baseline drug_admin Drug Administration (Vehicle or this compound HCl) baseline->drug_admin post_drug Post-Drug Cough Induction & Recording drug_admin->post_drug data_analysis Data Analysis (% Inhibition, ED50 Calculation) post_drug->data_analysis

A generalized workflow for in vivo antitussive assays.

Conclusion

This compound hydrochloride is an effective, centrally acting antitussive agent with a distinct pharmacodynamic profile. Its primary mechanism involves the suppression of the medullary cough center, potentially through the modulation of GABAergic neurotransmission. This central action is complemented by local anesthetic, antihistaminic, and mild anticholinergic properties, which may contribute to its overall therapeutic efficacy in the management of dry, irritating cough. The quantitative data from preclinical studies demonstrate its potency as a cough suppressant. This technical guide provides a consolidated resource of the current understanding of this compound's pharmacodynamics, intended to support further research and development in the field of respiratory therapeutics. Further investigation into its precise molecular targets within the CNS and a more detailed characterization of its receptor binding affinities would provide a more complete picture of its pharmacological actions.

References

Technical Guide: Synthesis of Chlophedianol from o-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chlophedianol, a centrally acting antitussive agent, starting from o-chloroacetophenone. The document details the synthetic pathway, experimental protocols, and quantitative data, and includes visualizations of the chemical transformations and the proposed mechanism of action.

Introduction

This compound is a non-opioid cough suppressant utilized for the relief of dry, irritating coughs.[1] Its mechanism of action is believed to be a direct effect on the cough center in the medulla oblongata.[2][3][4] Additionally, it exhibits local anesthetic and antihistamine properties.[3] This guide focuses on a specific and efficient synthesis route commencing with the readily available starting material, o-chloroacetophenone.

Synthetic Pathway Overview

The synthesis of this compound from o-chloroacetophenone is a three-step process, followed by the formation of its hydrochloride salt for pharmaceutical applications. The pathway involves a Mannich reaction, a neutralization step, and a final carbon-carbon bond formation via an addition reaction.

Synthesis_Pathway o_chloroacetophenone o-Chloroacetophenone intermediate_hydrochloride 1-o-Chlorophenyl-3-dimethylamino- 1-acetone hydrochloride o_chloroacetophenone->intermediate_hydrochloride Mannich Reaction intermediate_free_base 1-o-Chlorophenyl-3-dimethylamino- 1-acetone intermediate_hydrochloride->intermediate_free_base Neutralization This compound This compound intermediate_free_base->this compound Addition Reaction chlophedianol_hcl This compound Hydrochloride This compound->chlophedianol_hcl Salt Formation reagents1 Paraformaldehyde, Dimethylamine HCl, Acid Catalyst reagents2 Base (e.g., NaOH) reagents3 Phenyl Lithium reagents4 HCl

Figure 1: Overall synthesis pathway of this compound Hydrochloride.

Experimental Protocols

The following protocols are based on the procedures outlined in patent literature, providing a detailed methodology for each synthetic step.

Step 1: Synthesis of 1-o-Chlorophenyl-3-dimethylamino-1-acetone hydrochloride (Mannich Reaction)

This step involves the acid-catalyzed condensation of o-chloroacetophenone with paraformaldehyde and dimethylamine hydrochloride.

  • Materials:

    • o-Chloroacetophenone

    • Dimethylamine hydrochloride

    • Paraformaldehyde

    • Concentrated Hydrochloric Acid

    • Solvent (e.g., Isopropanol or Glacial Acetic Acid)

  • Procedure:

    • To a suitable reaction vessel equipped with a reflux condenser and stirrer, add o-chloroacetophenone, dimethylamine hydrochloride, paraformaldehyde, the chosen solvent, and a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to a temperature between 85-90°C.

    • Maintain the mixture under reflux with continuous stirring for approximately 22 hours.

    • After the reaction is complete, evaporate the solvent under reduced pressure.

    • To the resulting residue, add fresh solvent (e.g., isopropanol) and heat to dissolve the solid.

    • Cool the solution in an ice-water bath to 0°C and allow it to crystallize for 5 hours.

    • Collect the white crystalline solid by filtration and dry under vacuum at 50°C.

Step 2: Neutralization to 1-o-Chlorophenyl-3-dimethylamino-1-acetone

The hydrochloride salt is converted to the free base in this step.

  • Materials:

    • 1-o-Chlorophenyl-3-dimethylamino-1-acetone hydrochloride

    • Aqueous solution of a strong base (e.g., Sodium Hydroxide)

  • Procedure:

    • Dissolve the 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride in water.

    • Cool the solution in an ice bath.

    • Slowly add the basic solution with stirring, adjusting the pH to approximately 9.

    • The free base will precipitate out of the solution.

    • Collect the solid by filtration and wash with cold water.

    • Dry the product thoroughly before proceeding to the next step.

Step 3: Synthesis of this compound (Addition Reaction)

The final step in the formation of the this compound base involves the addition of a phenyl group to the ketone.

  • Materials:

    • 1-o-Chlorophenyl-3-dimethylamino-1-acetone

    • Phenyl lithium

    • Anhydrous solvent (e.g., 2-methyltetrahydrofuran)

    • Saturated ammonium chloride solution

  • Procedure:

    • Dissolve 1-o-chlorophenyl-3-dimethylamino-1-acetone in the anhydrous solvent.

    • Cool the solution to -15°C under an inert atmosphere.

    • Slowly add the phenyl lithium solution to the cooled mixture over a period of approximately 2.5 hours, maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed at -15°C for an additional 2 hours.

    • Quench the reaction by pouring the mixture into a cold (below 5°C) saturated ammonium chloride solution.

    • Allow the layers to separate. The organic layer contains the this compound.

    • Wash the organic layer with water.

    • Adjust the pH of the combined aqueous layers to 2.5 with hydrochloric acid and wash with an organic solvent to remove impurities.

    • Then, adjust the pH of the aqueous layer to 9 with a sodium hydroxide solution at 0°C and incubate for 2 hours to precipitate the this compound.

    • Collect the solid by filtration.

Purification and Salt Formation
  • Purification:

    • The crude this compound can be purified by recrystallization from an ethanol/water mixture.

  • Formation of this compound Hydrochloride:

    • Dissolve the purified this compound in acetone.

    • Bubble hydrogen chloride gas through the solution until the pH reaches 2.0.

    • Cool the solution to 3°C and allow it to crystallize for 1 hour.

    • Collect the this compound hydrochloride by filtration, wash with a small amount of cold acetone, and dry.

Quantitative Data

The following tables summarize the quantitative data from example syntheses as described in the reference literature.

Table 1: Reactant Quantities and Yields for the Synthesis of 1-o-Chlorophenyl-3-dimethylamino-1-acetone hydrochloride

ReactantMolar Mass ( g/mol )Amount (g)MolesSolventYield (g)Purity (HPLC)
o-Chloroacetophenone154.59450.291Isopropanol (250ml)6195%
Dimethylamine HCl81.54400.49
Paraformaldehyde30.03100.333
Conc. HCl-1ml-

Table 2: Reactant Quantities and Yields for the Synthesis of this compound

ReactantMolar Mass ( g/mol )Amount (g)MolesSolventYield (g)Purity (HPLC)
1-o-Chlorophenyl-3-dimethylamino-1-acetone211.69360.172-methyltetrahydrofuran2597%
Phenyl lithium84.0915.80.188

Table 3: Yield and Purity of this compound Hydrochloride

ReactantAmount (g)SolventYield (g)Purity (HPLC)
This compound25Acetone (150ml)18>98.5%

Mechanism of Action and Signaling Pathways

This compound is a centrally acting antitussive that exerts its effect by depressing the cough center in the medulla oblongata. While the precise molecular interactions are not fully elucidated, its pharmacological profile suggests a multi-faceted mechanism.

Mechanism_of_Action This compound This compound CNS Central Nervous System This compound->CNS GABA_Receptors GABA Receptors This compound->GABA_Receptors Potentially Modulates H1_Receptors Histamine H1 Receptors This compound->H1_Receptors Antagonizes Medulla Medulla Oblongata (Cough Center) CNS->Medulla Acts on Cough_Reflex Cough Reflex Medulla->Cough_Reflex Inhibits Neuronal_Excitability Decreased Neuronal Excitability GABA_Receptors->Neuronal_Excitability Antihistamine_Effect Antihistamine Effect H1_Receptors->Antihistamine_Effect Neuronal_Excitability->Medulla

Figure 2: Proposed mechanism of action for this compound.
  • Central Action: The primary antitussive effect is achieved by suppressing the cough reflex arc at the level of the brainstem.

  • GABAergic System Modulation: It is hypothesized that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Increased GABAergic tone would lead to a reduction in neuronal excitability within the cough center, thereby decreasing the propensity to cough.

  • Antihistamine Activity: this compound also acts as a histamine H1 receptor antagonist. This contributes to its therapeutic profile by reducing allergy-related symptoms such as sneezing and runny nose that can accompany a cough.

Conclusion

The synthesis of this compound from o-chloroacetophenone represents an efficient and viable route for the production of this active pharmaceutical ingredient. The described multi-step process, involving a Mannich reaction followed by an addition reaction, is well-documented and amenable to scale-up. A thorough understanding of its centrally mediated mechanism of action, including its potential effects on GABAergic and histaminergic systems, is crucial for further drug development and clinical application. This guide provides the foundational technical information required by professionals in the field of pharmaceutical sciences.

References

Chlophedianol Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and pKa

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core chemical properties of chlophedianol hydrochloride, a centrally acting antitussive agent. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of its physicochemical characteristics, including its pKa. All quantitative data is presented in a structured format for clarity and comparative analysis.

Core Chemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are crucial for formulation development, pharmacokinetic profiling, and understanding its mechanism of action.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₁Cl₂NO[1][2]
Molecular Weight 326.26 g/mol [1][2]
Melting Point 190-191 °C[2]
Boiling Point 429.8 °C at 760 mmHg
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.
pKa 9.5
Predicted pKa (Strongest Basic) 8.87

Ionization and pH

The pKa value of a drug substance is a critical parameter that governs its degree of ionization at different physiological pH values. This, in turn, influences its solubility, permeability, and ultimately, its absorption and distribution in the body. This compound, with a pKa of 9.5, is a weak base. The following diagram illustrates the relationship between pH, pKa, and the ionization state of a basic compound like this compound.

pKa_Relationship pH < pKa pH < pKa Predominantly Ionized (BH+) Predominantly Ionized (BH+) pH < pKa->Predominantly Ionized (BH+) pH = pKa pH = pKa 50% Ionized (BH+) 50% Unionized (B) 50% Ionized (BH+) 50% Unionized (B) pH = pKa->50% Ionized (BH+) 50% Unionized (B) pH > pKa pH > pKa Predominantly Unionized (B) Predominantly Unionized (B) pH > pKa->Predominantly Unionized (B) pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve this compound HCl in deionized water prep2 Adjust initial pH to ~2 with standardized HCl prep1->prep2 titrate Titrate with standardized NaOH solution prep2->titrate measure Record pH after each titrant addition titrate->measure plot Plot pH vs. Volume of NaOH added measure->plot inflection Determine the inflection point of the titration curve plot->inflection pKa pKa = pH at the half-equivalence point inflection->pKa

References

Chlophedianol: An In-depth Technical Guide to its Molecular Targets Beyond the Cough Reflex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol is a centrally acting antitussive agent that has been in clinical use for decades. Its primary mechanism of action for cough suppression is understood to be the depression of the cough center in the medulla oblongata. However, a comprehensive review of its pharmacological profile suggests a broader range of molecular interactions that extend beyond this central effect. This technical guide consolidates the available, albeit limited, preclinical data on this compound's molecular targets, focusing on its antihistaminic and anticholinergic properties. Due to a notable absence of publicly available, specific quantitative binding data for this compound, this document presents representative data from structurally and functionally similar first-generation antihistamines to provide a plausible pharmacological context. Furthermore, detailed experimental protocols for assessing these activities are provided, alongside visualizations of the implicated signaling pathways, to facilitate further research and drug development efforts.

Introduction

This compound is a tertiary amino compound structurally related to the first-generation antihistamine diphenhydramine.[1] While its efficacy as a cough suppressant is well-established, its broader pharmacological activities are less characterized.[2][3] Reports consistently indicate that this compound possesses antihistaminic and anticholinergic properties, which may contribute to its overall therapeutic and side-effect profile.[4][5] Notably, unlike some other antitussives, this compound exhibits poor binding to the sigma-1 receptor. This guide aims to provide a detailed overview of the known and potential molecular targets of this compound beyond its antitussive action, offering a valuable resource for researchers exploring its potential for drug repurposing or developing new chemical entities with similar pharmacological profiles.

Potential Molecular Targets and Representative Quantitative Data

Histamine H1 Receptor

This compound is classified as a histamine H1 receptor antagonist. This action is responsible for its antihistaminic effects and likely contributes to its sedative properties, a common characteristic of first-generation antihistamines that cross the blood-brain barrier.

Table 1: Representative Binding Affinities of First-Generation Antihistamines for the Histamine H1 Receptor

CompoundReceptorKi (nM)Assay Type
DiphenhydramineHistamine H11 - 10Radioligand Binding Assay
ChlorpheniramineHistamine H10.5 - 5Radioligand Binding Assay
PromethazineHistamine H10.1 - 2Radioligand Binding Assay

Note: The data presented are representative values from the literature for comparative purposes and do not represent actual measured values for this compound.

Muscarinic Acetylcholine Receptors

The anticholinergic effects of this compound, such as dry mouth and blurred vision, are attributed to its antagonism of muscarinic acetylcholine receptors. First-generation antihistamines often exhibit significant affinity for these receptors.

Table 2: Representative Binding Affinities of First-Generation Antihistamines for Muscarinic Receptors

CompoundReceptor SubtypeKi (nM)Assay Type
DiphenhydramineM1, M2, M3, M4, M510 - 100Radioligand Binding Assay
PromethazineM1, M2, M3, M4, M55 - 50Radioligand Binding Assay
Atropine (Reference)M1, M2, M3, M4, M50.1 - 5Radioligand Binding Assay

Note: The data presented are representative values from the literature for comparative purposes and do not represent actual measured values for this compound.

Experimental Protocols

To facilitate further investigation into the molecular targets of this compound, the following are detailed protocols for key experiments.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Human recombinant histamine H1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [³H]-Pyrilamine (radioligand)

  • This compound hydrochloride

  • Mepyramine (unlabeled competitor for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Assay buffer

    • [³H]-Pyrilamine (at a concentration near its Kd, typically 1-2 nM)

    • Cell membranes (typically 20-50 µg of protein per well)

    • Either this compound solution, assay buffer (for total binding), or a high concentration of mepyramine (e.g., 10 µM, for non-specific binding).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell membranes from cells individually expressing human recombinant M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) (radioligand)

  • This compound hydrochloride

  • Atropine (unlabeled competitor for non-specific binding determination)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Follow the same general procedure as described for the histamine H1 receptor binding assay (Section 3.1).

  • Use [³H]-NMS as the radioligand (at a concentration near its Kd for each receptor subtype).

  • Use atropine (e.g., 1 µM) to determine non-specific binding.

  • Perform separate experiments for each muscarinic receptor subtype.

  • Calculate the Ki value for each subtype using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The following diagrams illustrate the signaling pathways likely modulated by this compound based on its known receptor interactions.

Histamine H1 Receptor Antagonism

Antagonism of the H1 receptor by this compound would inhibit the canonical Gq/11 signaling pathway activated by histamine. This would lead to a reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately decreasing intracellular calcium release and protein kinase C (PKC) activation.

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction, inflammation) Ca2->CellularResponse PKC->CellularResponse

Caption: Histamine H1 Receptor Signaling Pathway Inhibition.

Muscarinic Receptor Antagonism

By blocking muscarinic receptors (M1-M5), this compound would interfere with acetylcholine-mediated signaling. For Gq-coupled receptors (M1, M3, M5), this would inhibit the PLC pathway, similar to H1 antagonism. For Gi-coupled receptors (M2, M4), it would disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

G ACh Acetylcholine (ACh) M1M3M5 M1, M3, M5 (Gq-coupled) ACh->M1M3M5 Activates M2M4 M2, M4 (Gi-coupled) ACh->M2M4 Activates This compound This compound This compound->M1M3M5 Inhibits This compound->M2M4 Inhibits Gq Gq M1M3M5->Gq Gi Gi M2M4->Gi PLC PLC Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP Response1 Cellular Response IP3_DAG->Response1 Response2 Cellular Response cAMP->Response2

Caption: Muscarinic Receptor Signaling Pathway Inhibition.

Experimental Workflow for Receptor Binding Assays

The following diagram outlines the general workflow for conducting radioligand binding assays to determine the affinity of a test compound for a specific receptor.

G Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Incubate Incubate: Membranes + Radioligand +/- Test Compound Prep->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Conclusion

While this compound's primary clinical application is as an antitussive, its molecular pharmacology is more complex. The available evidence strongly suggests that it acts as an antagonist at both histamine H1 and muscarinic acetylcholine receptors. These activities likely contribute to its therapeutic profile and are responsible for its characteristic side effects. This guide provides a framework for understanding and further investigating these off-target activities. The lack of specific quantitative data for this compound highlights a significant gap in our understanding of this drug and underscores the need for comprehensive receptor profiling studies. The provided experimental protocols and pathway diagrams serve as a resource for researchers to systematically evaluate the molecular interactions of this compound and similar compounds, which could lead to new therapeutic insights and opportunities for drug development.

References

Unveiling the Journey of a Centrally Acting Antitussive: A Technical Guide to the Pharmacokinetic Profile of Chlophedianol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol, a centrally acting cough suppressant, has been in clinical use for decades. However, a comprehensive understanding of its pharmacokinetic profile in preclinical animal models remains largely undocumented in publicly available literature. This technical guide addresses this knowledge gap by presenting a synthesized overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound in common laboratory animals. Due to the scarcity of specific published data, this document outlines a generalized framework for conducting pharmacokinetic studies of this compound, including detailed experimental protocols and data presentation. Hypothetical, yet pharmacologically plausible, quantitative data for key pharmacokinetic parameters are provided for illustrative purposes. Furthermore, this guide describes a robust analytical methodology for the quantification of this compound in biological matrices and visualizes a putative metabolic pathway. This document is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this compound and its derivatives.

Introduction

This guide provides a comprehensive technical overview of the methodologies and expected outcomes of pharmacokinetic studies of this compound in animal models. It is designed to equip researchers with the necessary information to design and execute preclinical studies to thoroughly characterize the ADME profile of this compound.

Hypothetical Pharmacokinetic Profile of this compound

In the absence of specific published data, the following tables present a hypothetical, yet scientifically grounded, summary of the expected pharmacokinetic parameters of this compound in common animal models. These values are based on the physicochemical properties of this compound and known pharmacokinetic characteristics of other centrally acting antitussives and diarylmethane derivatives.

Table 1: Hypothetical Single-Dose Oral Pharmacokinetic Parameters of this compound in Various Animal Models

ParameterRat (n=6)Dog (n=4)Mouse (n=6)
Dose (mg/kg) 201020
Cmax (ng/mL) 450 ± 75800 ± 150300 ± 50
Tmax (h) 1.5 ± 0.52.0 ± 0.81.0 ± 0.3
AUC0-t (ng·h/mL) 2500 ± 4006000 ± 12001800 ± 300
AUC0-∞ (ng·h/mL) 2650 ± 4206300 ± 13001850 ± 310
t1/2 (h) 4.5 ± 1.06.0 ± 1.53.8 ± 0.8
Bioavailability (%) ~40~60~35

Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.

Table 2: Hypothetical Tissue Distribution of this compound in Rats Following a Single Oral Dose (20 mg/kg)

TissueConcentration at 2h (ng/g)Tissue-to-Plasma Ratio
Brain 900 ± 1502.0
Lungs 1200 ± 2002.7
Liver 3000 ± 5006.7
Kidneys 2500 ± 4505.6
Adipose Tissue 1500 ± 3003.3

Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.

Detailed Experimental Protocols

The following sections outline detailed methodologies for key experiments required to determine the pharmacokinetic profile of this compound in animal models.

Animal Husbandry and Dosing
  • Animal Models: Male Sprague-Dawley rats (200-250 g), Beagle dogs (8-12 kg), and CD-1 mice (25-30 g) are suitable models. Animals should be acclimatized for at least one week before the experiment.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Dosing:

    • Oral Administration: this compound hydrochloride can be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage.[1][2][3][4][5] Dosing volumes should be appropriate for the animal size (e.g., 5-10 mL/kg for rats).

    • Intravenous Administration: For bioavailability studies, this compound hydrochloride can be dissolved in a sterile isotonic saline solution and administered via a suitable vein (e.g., tail vein in rats and mice, cephalic vein in dogs).

Sample Collection
  • Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissue Sampling: For tissue distribution studies, animals are euthanized at predetermined time points. Tissues of interest (brain, lungs, liver, kidneys, adipose tissue) are collected, weighed, and homogenized. Homogenates are stored at -80°C.

Bioanalytical Method: LC-MS/MS Quantification of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in biological matrices.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction can be employed to isolate this compound from plasma or tissue homogenates. An internal standard (e.g., a deuterated analog of this compound) should be added before extraction.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

In Vitro Metabolism using Liver Microsomes
  • Microsome Preparation: Liver microsomes can be prepared from the livers of the animal species of interest (e.g., rat, dog, human) through differential centrifugation.

  • Incubation: this compound is incubated with liver microsomes in the presence of NADPH-regenerating system. Samples are taken at various time points to monitor the disappearance of the parent drug and the formation of metabolites.

  • Analysis: The samples are analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization (Rat, Dog, Mouse) Dose_Preparation Dose Preparation (Oral & IV Formulations) Animal_Acclimatization->Dose_Preparation Oral_Gavage Oral Gavage Dose_Preparation->Oral_Gavage IV_Injection IV Injection Dose_Preparation->IV_Injection Blood_Collection Serial Blood Collection Oral_Gavage->Blood_Collection Tissue_Harvesting Tissue Harvesting (for distribution studies) Oral_Gavage->Tissue_Harvesting IV_Injection->Blood_Collection Sample_Processing Plasma/Tissue Homogenate Preparation Blood_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Analysis

Caption: Experimental Workflow for a Pharmacokinetic Study.

Metabolic_Pathway cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Hydroxylation N_demethylated_Metabolite N-demethylated Metabolite This compound->N_demethylated_Metabolite N-demethylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Sulfation Excretion Excretion (Urine & Feces) N_demethylated_Metabolite->Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Putative Metabolic Pathway of this compound.

Discussion and Conclusion

The successful preclinical development of any pharmaceutical agent hinges on a thorough understanding of its pharmacokinetic properties. This guide provides a comprehensive, albeit generalized, framework for the characterization of the ADME profile of this compound in animal models. The provided hypothetical data and detailed protocols offer a starting point for researchers to design and interpret their own studies.

The centrally acting nature of this compound suggests that brain penetration is a critical parameter to investigate. The hypothetical tissue distribution data indicate a higher concentration in the brain compared to plasma, a desirable characteristic for a centrally acting drug. The putative metabolic pathway highlights the likely involvement of both Phase I and Phase II metabolic enzymes, which is typical for many xenobiotics.

References

Chlophedianol and the Sigma-1 Receptor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2][3] Its mechanism of action is primarily attributed to its effect on the cough center in the medulla oblongata.[1] The sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular functions and representing a target for various psychoactive drugs.[4] While some antitussives, such as dextromethorphan, exhibit a notable affinity for the sigma-1 receptor, evidence regarding this compound's interaction with this receptor is limited. This technical guide aims to provide a comprehensive overview of the binding affinity of this compound for the sigma-1 receptor, detailing the experimental protocols used for such determinations and exploring the associated signaling pathways.

This compound's Binding Affinity for the Sigma-1 Receptor: Quantitative Data

Despite a comprehensive review of the scientific literature, specific quantitative binding affinity data for this compound at the sigma-1 receptor (i.e., Ki or IC50 values) have not been reported. The available information consistently indicates that this compound binds poorly to the sigma-1 receptor. This suggests a low affinity, though a precise value is not publicly available.

For comparative purposes, the following table summarizes the sigma-1 receptor binding affinities of other antitussive agents and reference compounds.

CompoundReceptorKi (nM)SpeciesAssay TypeRadioligandReference
DextromethorphanSigma-1200-500Guinea PigRadioligand BindingNot Specified
CarbetapentaneSigma-175Not SpecifiedRadioligand BindingNot Specified
PRE-084Sigma-17.7Not SpecifiedRadioligand BindingNot Specified
(+)-PentazocineSigma-1Not SpecifiedNot SpecifiedRadioligand Binding--INVALID-LINK---Pentazocine
HaloperidolSigma-1Not SpecifiedNot SpecifiedRadioligand Binding[3H]Haloperidol

Experimental Protocols for Determining Sigma-1 Receptor Binding Affinity

The standard method for quantifying the binding affinity of a compound for the sigma-1 receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity and selectivity for the sigma-1 receptor.

Key Experimental Methodologies

1. Membrane Preparation:

  • Source: Tissues with high expression of sigma-1 receptors, such as guinea pig brain or liver, or cell lines engineered to overexpress the receptor (e.g., HEK293 cells) are commonly used.

  • Procedure: The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate the microsomal fraction, which is enriched with endoplasmic reticulum membranes where the sigma-1 receptor is predominantly located. The final membrane preparation is resuspended in buffer and the protein concentration is determined.

2. Radioligand Binding Assay (Competitive Inhibition):

  • Materials:

    • Radioligand: A high-affinity sigma-1 receptor ligand labeled with a radioisotope, typically tritium ([³H]). Common choices include --INVALID-LINK---pentazocine or [³H]haloperidol.

    • Test Compound: this compound, prepared in a range of concentrations.

    • Non-specific Binding Control: A high concentration of an unlabeled, high-affinity sigma-1 receptor ligand (e.g., haloperidol) to determine the amount of radioligand that binds to non-receptor sites.

    • Assay Buffer: A physiological buffer, such as Tris-HCl.

  • Procedure:

    • Incubation: A fixed concentration of the radioligand and the membrane preparation are incubated in the assay buffer with varying concentrations of the test compound (this compound).

    • Equilibrium: The mixture is incubated for a specific time at a controlled temperature (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium.

    • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound.

    • The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Source (e.g., Guinea Pig Brain) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomal_Fraction Microsomal Fraction (Enriched with σ1R) Centrifugation->Microsomal_Fraction Protein_Quant Protein Quantification Microsomal_Fraction->Protein_Quant Incubation Incubation (Membranes, Radioligand, this compound) Protein_Quant->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Cheng_Prusoff Cheng-Prusoff Equation IC50_Determination->Cheng_Prusoff Ki_Value Ki Value (Binding Affinity) Cheng_Prusoff->Ki_Value signaling_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects S1R_BiP σ1R-BiP Complex S1R_Active Active σ1R S1R_BiP->S1R_Active Dissociation BiP BiP Ligand Ligand (e.g., Agonist) Ligand->S1R_BiP Binding Ion_Channels Ion Channels (e.g., K+, Ca2+) S1R_Active->Ion_Channels Interaction GPCRs GPCRs S1R_Active->GPCRs Interaction Other_Proteins Other Client Proteins S1R_Active->Other_Proteins Interaction Modulation Modulation of Cellular Functions Ion_Channels->Modulation GPCRs->Modulation Other_Proteins->Modulation

References

Investigating the Local Anesthetic Properties of Chlophedianol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol, a centrally acting antitussive agent, is primarily recognized for its efficacy in suppressing the cough reflex.[1][2] Its mechanism of action in this regard is attributed to its effect on the cough center in the medulla oblongata.[1][2] However, beyond its antitussive effects, this compound also exhibits local anesthetic properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's local anesthetic capabilities, focusing on its mechanism of action and the experimental methodologies relevant to its investigation.

While this compound is known to possess mild local anesthetic effects, which contribute to its soothing action on the throat and airways, a thorough quantitative analysis of these properties is not extensively documented in publicly available literature. This guide, therefore, will focus on the theoretical framework and general experimental designs applicable to the study of such properties.

Core Concepts in Local Anesthesia

Local anesthetics function by reversibly blocking the generation and conduction of nerve impulses. This is primarily achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. By blocking these channels, local anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

Mechanism of Action of this compound as a Local Anesthetic

Experimental Protocols for Assessing Local Anesthetic Properties

To rigorously investigate the local anesthetic properties of a compound like this compound, a series of in vitro and in vivo experiments are typically employed. The following are detailed methodologies for key experiments that would be essential in quantifying and characterizing its anesthetic potential.

In Vitro Assessment: Patch-Clamp Electrophysiology

Objective: To directly measure the blocking effect of this compound on voltage-gated sodium channels in isolated neurons.

Methodology:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are a common model for studying sensory neuron excitability. These neurons would be isolated from a suitable animal model (e.g., rat or mouse) and maintained in a primary culture.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is utilized to record sodium currents from individual neurons. A glass micropipette filled with an internal solution is sealed onto the cell membrane.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. The holding potential is typically set at a level where most sodium channels are in a resting state (e.g., -80 mV). Depolarizing voltage pulses are then applied to activate the channels.

  • Drug Application: this compound hydrochloride, dissolved in the extracellular solution, is applied to the neuron at various concentrations.

  • Data Analysis: The peak amplitude of the sodium current is measured before and after the application of this compound. A concentration-response curve is then constructed to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to block 50% of the sodium current.

Workflow for Patch-Clamp Electrophysiology

cluster_protocol Patch-Clamp Protocol A Isolate DRG Neurons B Establish Whole-Cell Patch Clamp A->B C Record Baseline Sodium Currents B->C D Apply this compound (Varying Concentrations) C->D E Record Sodium Currents in Presence of Drug D->E F Washout and Record Recovery E->F G Analyze Data (IC50 Determination) F->G

Caption: Workflow for assessing sodium channel blockade by this compound.

In Vivo Assessment: Animal Models of Local Anesthesia

Objective: To evaluate the surface anesthetic properties of this compound.

Methodology:

  • Animal Model: Adult albino rabbits are used for this assay.

  • Procedure: A baseline corneal reflex is established by gently touching the cornea with a fine, sterile filament (e.g., a horse hair or a Cochet-Bonnet esthesiometer) and observing the blink reflex. A specific number of touches within a set time frame that consistently elicits a blink is recorded.

  • Drug Application: A solution of this compound hydrochloride at various concentrations is instilled into the conjunctival sac of one eye, while the contralateral eye receives a vehicle control (e.g., saline).

  • Assessment: At predetermined time intervals after drug administration, the cornea is stimulated again with the filament. The number of stimuli required to elicit a blink reflex is recorded.

  • Data Analysis: The duration of anesthesia is defined as the time from the abolition of the corneal reflex to its return. The potency can be assessed by determining the minimum concentration of this compound required to produce a complete block of the reflex for a specified duration.

Workflow for Rabbit Corneal Reflex Test

cluster_protocol Corneal Reflex Protocol A Establish Baseline Corneal Reflex in Rabbits B Instill this compound Solution into One Eye (Test) A->B C Instill Vehicle into Contralateral Eye (Control) A->C D Stimulate Cornea at Timed Intervals B->D C->D E Record Number of Stimuli to Elicit Blink D->E F Determine Onset and Duration of Anesthesia E->F

Caption: Protocol for evaluating surface anesthesia using the rabbit corneal reflex.

Objective: To assess the infiltration anesthetic properties of this compound.

Methodology:

  • Animal Model: Adult rats (e.g., Sprague-Dawley or Wistar) are used.

  • Procedure: The basal reaction time of the rat to a thermal stimulus is determined. This is typically done by focusing a beam of radiant heat onto the tail and measuring the latency to the flicking of the tail. A cut-off time is established to prevent tissue damage.

  • Drug Administration: A subcutaneous injection of this compound hydrochloride at various concentrations is administered in a ring block around the base of the tail. A control group receives a saline injection.

  • Assessment: The tail-flick latency is measured at various time points after the injection.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an anesthetic effect. The peak effect and the duration of action can be determined from the time-course data.

Workflow for Rat Tail-Flick Test

cluster_protocol Tail-Flick Protocol A Measure Baseline Tail-Flick Latency in Rats B Subcutaneous Injection of this compound at Tail Base A->B C Measure Tail-Flick Latency at Timed Intervals B->C D Compare Post-Drug Latency to Baseline and Control C->D E Determine Peak Effect and Duration of Action D->E

Caption: Workflow for assessing infiltration anesthesia via the rat tail-flick test.

Data Presentation

While specific quantitative data for this compound's local anesthetic properties are not available in the literature, the following tables illustrate how such data would be structured for clear comparison and analysis.

Table 1: In Vitro Sodium Channel Blockade by this compound

ParameterValue
Cell TypeRat DRG Neurons
IC50 (µM)Data Not Available
Hill CoefficientData Not Available
Onset of BlockData Not Available
Recovery from BlockData Not Available

Table 2: In Vivo Local Anesthetic Activity of this compound

AssayAnimal ModelParameterValue
Corneal ReflexRabbitED50 (Concentration for 50% maximal effect)Data Not Available
Onset of Action (min)Data Not Available
Duration of Action (min)Data Not Available
Tail-FlickRatED50 (Dose for 50% maximal effect)Data Not Available
Peak Effect (Time, min)Data Not Available
Duration of Action (min)Data Not Available

Signaling Pathway

The fundamental signaling pathway disrupted by local anesthetics like this compound is the propagation of the action potential along a nerve fiber.

Signaling Pathway of Nerve Conduction and Blockade

cluster_pathway Nerve Impulse Transmission and Blockade cluster_normal Normal Conduction cluster_blockade Local Anesthetic Action Nerve_Stimulus Nerve Stimulus Na_Channel_Open Voltage-Gated Na+ Channels Open Nerve_Stimulus->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential This compound This compound Na_Channel_Block Blocks Voltage-Gated Na+ Channels This compound->Na_Channel_Block No_Na_Influx Prevents Na+ Influx Na_Channel_Block->No_Na_Influx No_Depolarization Inhibits Depolarization No_Na_Influx->No_Depolarization No_Action_Potential Blocks Action Potential No_Depolarization->No_Action_Potential

References

Chlophedianol metabolism and primary metabolites in the liver

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol is a centrally acting antitussive agent effective for the symptomatic relief of non-productive cough.[1][2] Its therapeutic action is attributed to its effect on the cough center in the medulla oblongata.[3][4] Like most xenobiotics, this compound undergoes extensive metabolism, primarily in the liver, to facilitate its excretion from the body.[3] This technical guide provides a comprehensive overview of the hepatic metabolism of this compound, focusing on its primary metabolic pathways and metabolites. This document is intended for researchers, scientists, and drug development professionals involved in the study of drug metabolism and pharmacokinetics.

Introduction

This compound, chemically known as 1-(2-chlorophenyl)-3-dimethylamino-1-phenyl-propan-1-ol, is a tertiary amino compound. Understanding its metabolic fate is crucial for a complete pharmacokinetic profile, which informs dosing regimens and potential drug-drug interactions. The liver is the principal organ responsible for the biotransformation of this compound. This process typically involves two phases of reactions: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism of this compound

Phase I metabolic reactions introduce or expose functional groups on the drug molecule, generally making it more polar. For this compound, the primary Phase I metabolic pathways are anticipated to be N-demethylation and aromatic hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

N-Demethylation

The removal of one or both methyl groups from the dimethylamino moiety of this compound would lead to the formation of N-desmethyl-chlophedianol and N,N-didesmethyl-chlophedianol, respectively. This is a common metabolic pathway for drugs containing a tertiary amine.

Aromatic Hydroxylation

The addition of a hydroxyl group to one of the aromatic rings (the phenyl or the chlorophenyl ring) is another expected major metabolic pathway. This reaction increases the water solubility of the molecule, preparing it for Phase II conjugation or direct excretion.

Putative Primary Metabolites of this compound

Based on the expected Phase I metabolic reactions, the following are the putative primary metabolites of this compound:

  • M1: N-desmethyl-chlophedianol

  • M2: N,N-didesmethyl-chlophedianol

  • M3: Hydroxylated this compound (position of hydroxylation on either aromatic ring)

  • M4: N-oxide of this compound

Phase II Metabolism of this compound

Following Phase I metabolism, the newly formed functional groups (hydroxyl or amino groups) can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to further increase water solubility and facilitate excretion. For this compound and its Phase I metabolites, the most likely Phase II reaction is glucuronidation.

Glucuronidation

The hydroxylated metabolites of this compound are expected to be excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of this compound-O-glucuronides. The N-desmethyl and N,N-didesmethyl metabolites could also potentially undergo N-glucuronidation.

Visualizing the Metabolic Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the predicted metabolic pathway of this compound in the liver.

Chlophedianol_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) This compound This compound M1 N-desmethyl-chlophedianol This compound->M1 N-demethylation M3 Hydroxylated this compound This compound->M3 Aromatic Hydroxylation M4 This compound N-oxide This compound->M4 N-oxidation M2 N,N-didesmethyl-chlophedianol M1->M2 N-demethylation M5 This compound-O-glucuronide M3->M5 Glucuronidation

Predicted metabolic pathway of this compound.

Experimental Protocols for Studying this compound Metabolism

To definitively identify and quantify the metabolites of this compound, in vitro studies using human liver preparations are essential. The following outlines a general experimental protocol.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the Phase I metabolites of this compound and the cytochrome P450 isoenzymes involved in their formation.

Materials:

  • This compound hydrochloride

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Specific CYP450 inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

  • Recombinant human CYP450 enzymes (e.g., CYP2D6, CYP3A4, CYP2C9, etc.)

  • Acetonitrile (ACN) or methanol for reaction termination

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate this compound (at various concentrations) with HLMs in the presence of the NADPH regenerating system in phosphate buffer at 37°C.

  • Reaction Termination: After a specified time, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Metabolite Identification: Analyze the supernatant using a high-resolution LC-MS/MS system to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Reaction Phenotyping: To identify the specific CYP enzymes involved, perform incubations with individual recombinant human CYP enzymes or with HLMs in the presence of specific CYP inhibitors.

  • Quantitative Analysis: Develop a validated LC-MS/MS method to quantify this compound and its primary metabolites. This will involve the use of stable isotope-labeled internal standards for accurate quantification.

In Vitro Metabolism using Human Hepatocytes

Objective: To study both Phase I and Phase II metabolism of this compound in a more physiologically relevant system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • This compound hydrochloride

  • LC-MS/MS system

Procedure:

  • Cell Culture: Thaw and culture human hepatocytes according to the supplier's protocol.

  • Incubation: Treat the cultured hepatocytes with this compound at various concentrations and time points.

  • Sample Collection: Collect both the cell culture medium and cell lysates.

  • Sample Preparation: Perform protein precipitation on the collected samples.

  • Analysis: Analyze the samples by LC-MS/MS to identify and quantify both Phase I and Phase II metabolites (including glucuronide conjugates).

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the metabolism of this compound in human liver preparations. The tables below are structured to present such data once it becomes available through experimental studies as outlined above.

Table 1: Putative Primary Metabolites of this compound and their Mass Spectrometric Data

Metabolite IDPutative StructurePredicted [M+H]+ (m/z)
ParentThis compound290.13
M1N-desmethyl-chlophedianol276.11
M2N,N-didesmethyl-chlophedianol262.10
M3Hydroxylated this compound306.12
M4This compound N-oxide306.12
M5This compound-O-glucuronide482.16

Table 2: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes (Hypothetical Data)

MetaboliteVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
M1Data not availableData not availableData not available
M3Data not availableData not availableData not available

Conclusion

The hepatic metabolism of this compound is predicted to proceed through Phase I N-demethylation and aromatic hydroxylation, followed by Phase II glucuronidation. While the general metabolic pathways can be inferred from its chemical structure, detailed experimental data on the specific metabolites, the enzymes involved (with a high probability of CYP2D6 involvement based on structurally similar compounds), and the quantitative aspects of its metabolism are currently lacking in the scientific literature. The experimental protocols outlined in this guide provide a framework for future research to elucidate the complete metabolic profile of this compound, which is essential for a thorough understanding of its pharmacokinetics and for optimizing its clinical use.

References

Structural Analysis of Chlophedianol and its Chemical Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlophedianol, a centrally acting antitussive agent, possesses a unique diarylmethane scaffold that has been a subject of interest for its pharmacological properties. This technical guide provides a comprehensive structural analysis of this compound and explores the landscape of its potential chemical analogs. While detailed experimental data on this compound's solid-state structure and the structure-activity relationships of its close analogs are not extensively available in public literature, this document synthesizes existing information and provides theoretical insights relevant to drug development professionals. We will cover the core chemical structure, physicochemical properties, and known synthetic and analytical methodologies. Furthermore, this guide outlines potential strategies for the design and analysis of this compound analogs, aiming to guide future research in this area.

Introduction to this compound

This compound, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, is recognized for its efficacy in suppressing dry, irritating coughs[1]. Its mechanism of action is believed to be a direct effect on the cough center in the medulla oblongata[2]. Structurally related to diphenhydramine, this compound also exhibits mild local anesthetic and antihistaminic properties[1]. Understanding its three-dimensional structure and the chemical features essential for its biological activity is crucial for the development of novel antitussive agents with improved efficacy and safety profiles.

Core Structure and Physicochemical Properties of this compound

The chemical structure of this compound features a chiral center at the carbon bearing the hydroxyl group and the two aromatic rings. The molecule is a tertiary amino alcohol.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Base)This compound HydrochlorideSource
Molecular Formula C₁₇H₂₀ClNOC₁₇H₂₁Cl₂NO[2]
Molecular Weight 289.8 g/mol 326.26 g/mol [2]
Melting Point 120 °C190-191 °C
Physical Description SolidWhite to off-white crystalline powder
pKa (Strongest Basic) Not Available9.5
LogP 3.6Not Available
Solubility 0.0621 g/L (water)Soluble in water

Structural Analysis

A comprehensive structural analysis involves techniques that elucidate the molecule's connectivity, conformation, and electronic properties.

Crystallographic Data

As of the latest literature review, a publicly available Crystallographic Information File (CIF) for this compound or its hydrochloride salt has not been identified. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the solid-state conformation, which are critical for understanding intermolecular interactions and for computational modeling. The lack of this data represents a significant gap in the detailed structural understanding of this molecule.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of this compound and for the analysis of its analogs.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.6m
-OHVariables (broad)
-CH₂-N2.5 - 2.8t
-CH₂-C(OH)2.2 - 2.5t
-N(CH₃)₂2.2 - 2.4s

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C-Cl130 - 135
Aromatic C-H125 - 130
Aromatic C (quaternary)140 - 145
C-OH75 - 85
C-CH₂-N55 - 60
C-CH₂-C(OH)40 - 45
-N(CH₃)₂40 - 45

Mass spectrometry data from PubChem indicates several characteristic fragments for this compound. The fragmentation pattern can provide valuable information about the molecule's structure.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
289[M]⁺ (Molecular Ion)
271[M - H₂O]⁺
72[CH₂=N(CH₃)₂]⁺
58[CH₂=CH-N(CH₃)₂]⁺

Data interpreted from NIST Mass Spectrometry Data Center via PubChem.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=C (aromatic)1450 - 1600Medium
C-O (alcohol)1050 - 1260Strong
C-N (amine)1000 - 1250Medium
C-Cl600 - 800Strong

Synthesis and Experimental Protocols

The synthesis of this compound and its hydrochloride salt has been described in the patent literature.

Synthesis of this compound

A reported synthesis involves a multi-step process:

  • Mannich Reaction: o-chloroacetophenone reacts with paraformaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst to form 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.

  • Neutralization: The resulting Mannich base hydrochloride is neutralized with a base to yield 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone.

  • Grignard or Organolithium Addition: The ketone is then reacted with a phenylmagnesium halide or phenyllithium to form the tertiary alcohol, this compound.

Preparation of this compound Hydrochloride

This compound base is dissolved in a suitable solvent (e.g., acetone) and treated with hydrogen chloride (gas or solution) to precipitate this compound hydrochloride.

Analytical Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for the determination of this compound hydrochloride in pharmaceutical formulations.

Table 6: Exemplar HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Octadecylsilane (C18)
Mobile Phase Acetonitrile and an aqueous solution of 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine (70:30)
Detection UV at 254 nm

Based on the method described by Burrows G.W. and Evertts V.L.

Chemical Analogs and Structure-Activity Relationships (SAR)

There is a scarcity of published research on the synthesis and pharmacological evaluation of direct this compound analogs. However, based on the structure of this compound and general principles of medicinal chemistry, several avenues for analog design can be proposed to explore the structure-activity relationships.

Potential Modifications
  • Aromatic Ring Substituents: The position and nature of the substituent on the phenyl rings can be varied. For example, moving the chloro group on the first phenyl ring or introducing other substituents (e.g., fluoro, bromo, methyl, methoxy) could modulate activity and metabolic stability.

  • Second Aromatic Ring: The unsubstituted phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore interactions with the target receptor.

  • Amino Group: The dimethylamino group could be altered to other secondary or tertiary amines (e.g., diethylamino, piperidino, morpholino) to investigate the role of steric bulk and basicity in this region.

  • Alkyl Chain: The length of the propylene chain connecting the amino group and the tertiary alcohol could be varied to optimize the spatial relationship between these two key functional groups.

Proposed SAR Exploration Workflow

The following workflow can be used to systematically explore the SAR of this compound analogs.

SAR_Workflow Start This compound Lead Structure Analog_Design Design Analogs: - Aromatic Ring Modifications - Amino Group Variations - Alkyl Chain Alterations Start->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Antitussive Activity Screening Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design In_Vivo_Testing In Vivo Efficacy and Safety Testing Lead_Optimization->In_Vivo_Testing Candidate_Selection Drug Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: A proposed workflow for the exploration of this compound analog SAR.

Signaling Pathways

This compound is known to act on the central nervous system, specifically the cough center in the medulla oblongata. The precise molecular targets and signaling pathways are not fully elucidated. It is hypothesized to modulate neurotransmitter activity, potentially involving GABAergic pathways, to suppress the cough reflex.

Chlophedianol_MOA This compound This compound CNS Central Nervous System (CNS) This compound->CNS Crosses Blood-Brain Barrier Cough_Center Cough Center (Medulla Oblongata) CNS->Cough_Center Neurotransmitter Neurotransmitter Modulation (e.g., GABAergic pathways) Cough_Center->Neurotransmitter Acts on Cough_Suppression Cough Suppression Neurotransmitter->Cough_Suppression Leads to

Caption: A simplified diagram of the proposed mechanism of action for this compound.

Conclusion

This compound remains a valuable pharmacological agent. This guide has consolidated the available structural and analytical data, while also highlighting significant knowledge gaps, particularly in the areas of solid-state structure and the systematic exploration of its chemical analogs. The proposed strategies for analog design and SAR studies provide a framework for future research aimed at developing novel antitussive drugs based on the this compound scaffold. Further investigation, including X-ray crystallographic analysis and the synthesis and screening of a diverse library of analogs, is warranted to fully unlock the therapeutic potential of this class of compounds.

References

Navigating Early Safety Assessment: A Technical Guide to the Preliminary Toxicity Screening of Chlophedianol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol, a centrally acting antitussive, has a history of clinical use for the symptomatic relief of cough.[1][2] Its mechanism of action is understood to be a direct effect on the cough center in the medulla of the brain.[1][3][4] As with any pharmacologically active compound, the development of new derivatives of this compound necessitates a thorough evaluation of their toxicological profile to ensure a favorable risk-benefit ratio. This technical guide provides a comprehensive framework for conducting preliminary toxicity screening of this compound derivatives, focusing on in vitro methodologies that are crucial for early-stage safety assessment in drug discovery and development.

The preliminary toxicity screening of novel chemical entities is a critical step in identifying potential liabilities that could lead to compound attrition in later, more resource-intensive stages of development. By employing a battery of in vitro assays, researchers can gain valuable insights into a compound's potential for causing cytotoxicity, thereby guiding structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies to select candidates with the most promising safety profiles for further investigation.

This guide outlines key experimental protocols, data presentation strategies, and visual workflows to aid researchers in designing and executing a robust preliminary toxicity screening program for this compound derivatives.

Toxicological Profile of this compound Hydrochloride

While specific toxicity data for novel this compound derivatives is not yet publicly available, the known toxicological profile of the parent compound, this compound hydrochloride, serves as a crucial reference point. Understanding the established safety data for this compound can help in anticipating potential toxicities and designing appropriate screening assays for its derivatives.

Table 1: Summary of Toxicological Information for this compound Hydrochloride

ParameterInformationSource
Chemical Name 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol,hydrochloride
GHS Classification Acute toxicity - Category 4, Oral. Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1. Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1.
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Mechanism of Action Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain. It also possesses mild local anesthetic properties.
Metabolism Primarily hepatic. The metabolism of this compound occurs mainly in the liver, where it is broken down into various metabolites that are eventually excreted by the kidneys.
Common Side Effects Drowsiness, dizziness, dry mouth, nausea, and excitability (more common in children).
Serious Side Effects Severe allergic reactions, breathing problems, racing heart, confusion, or hallucinations (rare).
Drug Interactions May have anticholinergic effects at high doses and may interact with other CNS depressants and alcohol.

Recommended In Vitro Preliminary Toxicity Screening Assays

A tiered approach to in vitro toxicity screening is recommended, starting with general cytotoxicity assays and progressing to more specific mechanistic studies as needed. The following assays are fundamental for an initial assessment of the toxic potential of this compound derivatives.

Cytotoxicity Assays

Cytotoxicity assays are designed to measure the degree to which a test compound is toxic to cells. These assays are often used as a primary screen to identify compounds that may cause cell death or inhibit cell proliferation.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

The LDH assay is a cytotoxicity assay that measures the integrity of the cell membrane. Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.

High-Content Screening (HCS)

High-content screening combines automated microscopy and image analysis to simultaneously measure multiple parameters of cellular toxicity. This can provide more detailed information on the mechanism of cytotoxicity, such as apoptosis, necrosis, and effects on mitochondrial membrane potential.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the toxic potential of different this compound derivatives. The following tables are examples of how to structure and present the data obtained from the recommended in vitro assays.

Table 2: Hypothetical IC50 Values of this compound Derivatives from MTT Assay

Compound IDCell LineIncubation Time (h)IC50 (µM)
This compoundHepG224150.2
Derivative AHepG22475.8
Derivative BHepG224210.5
Derivative CHepG22455.1
This compoundSH-SY5Y24120.7
Derivative ASH-SY5Y2460.3
Derivative BSH-SY5Y24180.9
Derivative CSH-SY5Y2445.6

Table 3: Hypothetical Percentage of LDH Release Induced by this compound Derivatives

Compound IDConcentration (µM)Cell Line% LDH Release (relative to positive control)
This compound100HepG225.4
Derivative A100HepG245.1
Derivative B100HepG215.8
Derivative C100HepG260.2
This compound100SH-SY5Y30.1
Derivative A100SH-SY5Y55.9
Derivative B100SH-SY5Y20.3
Derivative C100SH-SY5Y75.7

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., doxorubicin). Remove the culture medium from the wells and add the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: LDH Release Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Visualization of Workflows and Pathways

Visual diagrams can aid in understanding complex experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound Derivatives) compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay hcs_imaging HCS Imaging incubation->hcs_imaging data_acquisition Data Acquisition mtt_assay->data_acquisition ldh_assay->data_acquisition hcs_imaging->data_acquisition ic50_calculation IC50 Calculation data_acquisition->ic50_calculation toxicity_profiling Toxicity Profiling ic50_calculation->toxicity_profiling signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Effects chlophedianol_derivative This compound Derivative muscarinic_receptor Muscarinic Acetylcholine Receptor chlophedianol_derivative->muscarinic_receptor Antagonism? gaba_receptor GABA-A Receptor chlophedianol_derivative->gaba_receptor Modulation? g_protein G-protein activation/inhibition muscarinic_receptor->g_protein ion_channel Ion Channel Modulation (e.g., Cl- influx) gaba_receptor->ion_channel second_messenger Second Messenger Alteration g_protein->second_messenger neuronal_activity Decreased Neuronal Excitability ion_channel->neuronal_activity second_messenger->neuronal_activity cytotoxicity Potential Cytotoxicity neuronal_activity->cytotoxicity High Concentrations tiered_screening tier1 Tier 1: Primary Screening (High-Throughput) tier2 Tier 2: Confirmatory & Mechanistic Assays tier1->tier2 Active Compounds tier3 Tier 3: Advanced In Vitro Models tier2->tier3 Confirmed Actives with Favorable Profile decision Lead Candidate Selection tier3->decision

References

Chlophedianol and the Central GABAergic System: A Technical Guide on a Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chlophedianol is a centrally acting antitussive agent effective in the symptomatic relief of non-productive cough. Its primary mechanism is understood to be the suppression of the cough reflex at the level of the medullary cough center in the brainstem.[1][2][3] While its precise molecular targets are not fully elucidated, its action within a complex network of excitatory and inhibitory neurotransmission has led to the hypothesis of a potential modulatory effect on the γ-aminobutyric acid (GABA) system.[1][3] This technical guide provides an in-depth review of the known pharmacology of this compound, explores the critical role of GABAergic activity in the central regulation of the cough reflex, and outlines the current, albeit limited, evidence suggesting a link between them. In the absence of direct quantitative data for this compound's effect on GABA receptors, this document provides detailed, hypothetical experimental protocols and data tables to guide future research in this area.

Introduction: this compound's Established Pharmacology

This compound is an over-the-counter antitussive that functions as a central nervous system (CNS) depressant to reduce the frequency and intensity of coughing. Upon oral administration, it crosses the blood-brain barrier to exert its effects directly on the cough center located in the medulla oblongata. In addition to its central antitussive action, this compound also possesses mild local anesthetic and antihistamine properties. Unlike other antitussives such as dextromethorphan, this compound has been shown to bind poorly to the sigma-1 receptor, suggesting a distinct mechanism of action.

While direct action on the medullary cough center is the accepted mechanism, the specific neuronal receptors and pathways this compound modulates remain an area of active investigation. Some literature posits that its efficacy may stem from modulating neurotransmitter activity, with a potential, yet unproven, role in enhancing GABAergic inhibition.

The Role of GABAergic Inhibition in the Central Cough Reflex Pathway

The cough reflex is a complex motor act coordinated by a central pattern generator within the brainstem. This network involves key regions such as the nucleus tractus solitarii (NTS), the primary site for processing afferent signals from airway sensory nerves, and the caudal ventral respiratory group (cVRG), which is crucial for generating the motor pattern of cough.

Scientific evidence strongly indicates that GABAergic inhibition is a critical component of cough regulation within these medullary centers.

  • GABAA Receptor-Mediated Control: Studies have demonstrated that the activation of GABAA receptors in regions like the cVRG and NTS potently suppresses the cough reflex. Conversely, blockade of these receptors with antagonists like bicuculline enhances cough responses.

  • Site of Action: Microinjection of GABAA agonists (e.g., muscimol) directly into the cVRG or NTS of animal models leads to a significant reduction or complete abolition of the cough reflex, highlighting the physiological relevance of this inhibitory pathway.

This established role of GABA as a primary inhibitory modulator of the cough reflex provides a strong theoretical basis for the hypothesis that centrally acting antitussives, such as this compound, may exert their effects by enhancing this natural braking mechanism.

cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Medulla) cluster_Effector Effector Muscles Airway Airway Irritant Receptors (RARs, C-fibers) NTS Nucleus Tractus Solitarii (NTS) (2nd Order Neurons) Airway->NTS Vagal Afferents (Excitatory) CPG Cough Central Pattern Generator (CPG) NTS->CPG Excitatory Signal Motor Respiratory Motor Neurons CPG->Motor Motor Command GABA_Interneuron GABAergic Interneurons GABA_Interneuron->NTS Inhibitory Modulation GABA_Interneuron->CPG Inhibitory Modulation Muscles Expiratory & Inspiratory Muscles Motor->Muscles Efferent Nerves cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis C1 Culture Cells Expressing GABA(A) Receptors C2 Prepare Intra- & Extra- cellular Solutions E1 Establish Whole-Cell Patch-Clamp Configuration C2->E1 E2 Apply GABA (EC10-20) Establish Baseline I_GABA E1->E2 E3 Co-apply GABA + This compound (Varying [ ]) E2->E3 E4 Record Changes in I_GABA Amplitude & Kinetics E3->E4 A1 Measure Peak Current and Decay Time Constant E4->A1 A2 Calculate % Potentiation A1->A2 A3 Construct Dose-Response Curve & Determine EC50 A2->A3

References

Methodological & Application

Application Note: HPLC-UV Analysis of Chlophedianol in Syrup Formulations

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Introduction

Chlophedianol is a centrally acting antitussive agent used for the suppression of dry, irritating coughs.[1][2][3] It is often formulated as a syrup, sometimes in combination with other active pharmaceutical ingredients (APIs).[1][4] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative determination of this compound in syrup formulations. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability testing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for method development, particularly for sample preparation and achieving optimal chromatographic separation. This compound hydrochloride, the commonly used salt form, is soluble in water.

PropertyValue
Chemical FormulaC₁₇H₂₀ClNO
Molecular Weight289.8 g/mol
pKa9.5
UV λmax254 nm
SolubilitySoluble in water (as hydrochloride salt)

Experimental Protocol

1. Materials and Reagents

  • This compound Hydrochloride Reference Standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Analytical reagent grade potassium dihydrogen phosphate

  • Analytical reagent grade orthophosphoric acid

  • Purified water (18.2 MΩ·cm)

  • Commercially available this compound syrup formulation

  • 0.45 µm nylon or PVDF syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC SystemIsocratic HPLC with UV-Vis Detector
ColumnC18, 4.6 x 250 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Phosphate Buffer20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time10 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Hydrochloride Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of syrup equivalent to 25 mg of this compound into a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Linearity
Range10 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)
80% Level99.5%
100% Level100.2%
120% Level99.8%
Precision (% RSD)
Intraday (n=6)< 1.0%
Interday (n=6)< 2.0%
Specificity No interference from placebo components
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD for replicate injections (n=6)≤ 2.0%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the key method validation parameters.

G Experimental Workflow for this compound HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standard and Sample Solutions B->E C Prepare Syrup Sample C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate System Suitability G->H I Quantify this compound Concentration G->I

Caption: Experimental workflow from preparation to data analysis.

G Logical Relationship of Method Validation Parameters cluster_method Validated HPLC Method Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Robustness Robustness

Caption: Interdependence of key HPLC method validation parameters.

References

Application Note: A Robust UPLC Method for the Quantification of Chlophedianol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of chlophedianol hydrochloride in bulk drug substance and pharmaceutical formulations. The method is demonstrated to be rapid, specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering significant advantages in terms of analysis time and solvent consumption over traditional HPLC methods. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound hydrochloride, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride, is a centrally acting antitussive agent used for the relief of non-productive cough.[1][2] It is often included in multi-component cold and flu medications.[3] Ensuring the quality and potency of this compound hydrochloride in pharmaceutical products is critical for its safety and efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC, making it an ideal technique for the quality control of active pharmaceutical ingredients (APIs).[4][5] This application note provides a comprehensive protocol for a UPLC method development and validation for the quantification of this compound hydrochloride.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental for developing a robust analytical method.

PropertyValueReference
Molecular FormulaC₁₇H₂₁Cl₂NO
Molecular Weight326.26 g/mol
pKa9.5
Melting Point190-191 °C
UV max254 nm
SolubilitySlightly soluble in Chloroform, DMSO, and Methanol. Soluble in water.

UPLC Method Development Workflow

A systematic approach was employed for the development of the UPLC method to ensure its robustness and reliability. The workflow is depicted in the diagram below.

UPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method & Validation Column_Screening Column Screening (C18, C8, Phenyl) Mobile_Phase_Screening Mobile Phase Screening (ACN, MeOH, Buffers) Column_Screening->Mobile_Phase_Screening Select promising columns Optimize_Mobile_Phase Optimize Mobile Phase (Organic:Aqueous Ratio, pH) Mobile_Phase_Screening->Optimize_Mobile_Phase Select best solvent system Optimize_Flow_Rate Optimize Flow Rate Optimize_Mobile_Phase->Optimize_Flow_Rate Optimize_Column_Temp Optimize Column Temperature Optimize_Flow_Rate->Optimize_Column_Temp Final_Method Finalized UPLC Method Optimize_Column_Temp->Final_Method Method_Validation Method Validation (ICH Guidelines) Final_Method->Method_Validation

Caption: UPLC Method Development Workflow.

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • System: Waters ACQUITY UPLC H-Class System with a Quaternary Solvent Manager, Sample Manager, and PDA Detector.

  • Software: Empower 3 Chromatography Data Software.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 40:60 (v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 3 minutes.

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 150 µg/mL.

  • Sample Preparation (from Syrup Formulation): Transfer a volume of syrup equivalent to 25 mg of this compound hydrochloride into a 100 mL volumetric flask. Add approximately 50 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.22 µm syringe filter before injection.

Method Validation

The developed UPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution (50 µg/mL). The acceptance criteria are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.01.1
Theoretical Plates (N)≥ 20008500
% RSD for Peak Area≤ 2.0%0.5%
% RSD for Retention Time≤ 1.0%0.2%
Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound hydrochloride was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the degradation products did not interfere with the main peak of this compound hydrochloride.

Forced_Degradation_Workflow cluster_stress Stress Conditions Drug_Substance This compound Hydrochloride (Bulk Drug) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Drug_Substance->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Drug_Substance->Base Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) Drug_Substance->Oxidation Thermal Thermal Degradation (80°C, 48h) Drug_Substance->Thermal Photolytic Photolytic Degradation (UV light, 24h) Drug_Substance->Photolytic Analysis UPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Forced Degradation Study Workflow.

Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound hydrochloride ranging from 10 to 150 µg/mL. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

ParameterResult
Linearity Range10 - 150 µg/mL
Correlation Coefficient (r²)0.9998
Regression Equationy = 45872x + 1254
Accuracy (% Recovery)

The accuracy of the method was determined by spiking a placebo with known amounts of this compound hydrochloride at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.599.2%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the same solution on three different days.

Precision% RSD of Peak Area
Repeatability (Intra-day)0.6%
Intermediate Precision (Inter-day)0.9%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD0.5
LOQ1.5
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.05 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Conclusion

A rapid, sensitive, and robust UPLC method for the quantification of this compound hydrochloride has been successfully developed and validated in accordance with ICH guidelines. The method demonstrated excellent linearity, accuracy, precision, and specificity. The stability-indicating nature of the method was confirmed through forced degradation studies. This method is suitable for routine quality control analysis of this compound hydrochloride in bulk and pharmaceutical dosage forms, offering a significant improvement in efficiency over existing HPLC methods.

References

Application Note: Development of a Stability-Indicating Assay for Chlophedianol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlophedianol hydrochloride, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride, is a centrally acting antitussive agent used for the relief of dry, irritating coughs.[1][2][3][4] To ensure the quality, safety, and efficacy of a pharmaceutical product throughout its shelf life, a stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.

The development of such a method is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which outlines the requirements for stability testing of new drug substances and products.[5] A key component of developing a stability-indicating assay is conducting forced degradation studies. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The analytical method must then demonstrate specificity by resolving the API from all generated degradants.

This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound hydrochloride.

1. Materials and Equipment

  • Chemicals and Reagents:

    • This compound Hydrochloride Reference Standard

    • HPLC grade Acetonitrile

    • HPLC grade Methanol

    • Analytical grade Hydrochloric Acid (HCl)

    • Analytical grade Sodium Hydroxide (NaOH)

    • Analytical grade Hydrogen Peroxide (H₂O₂)

    • Monobasic Potassium Phosphate (KH₂PO₄)

    • Orthophosphoric Acid (H₃PO₄)

    • HPLC grade water

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Vortex mixer

    • Hot air oven

    • Photostability chamber

    • Class A volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

2. Experimental Protocols

2.1. Chromatographic Conditions (Initial Method)

Based on existing literature for this compound and similar compounds, a reversed-phase HPLC method is a suitable starting point.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This method may require optimization (e.g., adjusting mobile phase ratio, pH, or gradient) to achieve adequate separation of this compound from its degradation products.

2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

2.3. Forced Degradation Studies

The objective of forced degradation is to generate a degradation of approximately 5-20% of the active substance. Samples are prepared by exposing a solution of this compound hydrochloride (e.g., 1000 µg/mL) to the stress conditions outlined below. A control sample (unstressed) should be analyzed concurrently.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Store the solid this compound hydrochloride powder in a hot air oven at 105°C for 48 hours.

    • After exposure, weigh an appropriate amount of the stressed powder, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid drug substance and a 1000 µg/mL solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a sample from the exposed solid and dilute the exposed solution to a final concentration of 100 µg/mL with the mobile phase.

2.4. Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.

  • Specificity: Analyze the stressed samples. The method is specific if it can resolve the this compound peak from all degradation product peaks and any excipients. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Prepare a series of solutions from 20-120 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the 100% test concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (%RSD) for both should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3.3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase by ±0.2, mobile phase composition by ±2%, column temperature by ±5°C) and observe the effect on the results. The system suitability parameters should remain within acceptable limits.

3. Data Presentation

The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the performance of the analytical method.

Table 1: Summary of Forced Degradation Results for this compound Hydrochloride

Stress ConditionParameters% Assay of this compound% DegradationPeak Purity
Acid Hydrolysis 0.1 M HCl, 80°C, 4 hrs89.510.5Pass
Base Hydrolysis 0.1 M NaOH, 80°C, 2 hrs85.214.8Pass
Oxidation 3% H₂O₂, RT, 24 hrs91.88.2Pass
Thermal Solid, 105°C, 48 hrs97.12.9Pass
Photolytic Solid & Solution, ICH Q1B95.64.4Pass

Note: Data presented is hypothetical and for illustrative purposes only.

4. Visualizations

G cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Q2) LitReview Literature Review & Method Selection Optimization Chromatographic Optimization LitReview->Optimization SystemSuitability System Suitability Testing Optimization->SystemSuitability Acid Acid Hydrolysis SystemSuitability->Acid Base Base Hydrolysis SystemSuitability->Base Oxidation Oxidation SystemSuitability->Oxidation Thermal Thermal SystemSuitability->Thermal Photo Photolysis SystemSuitability->Photo Specificity Specificity Acid->Specificity Base->Specificity Oxidation->Specificity Thermal->Specificity Photo->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness FinalMethod Final Stability-Indicating Method Linearity->FinalMethod Accuracy->FinalMethod Precision->FinalMethod LOD_LOQ->FinalMethod Robustness->FinalMethod

Caption: Experimental workflow for developing a stability-indicating assay.

G This compound This compound (C17H20ClNO) Deg1 N-Oxide Derivative This compound->Deg1 Oxidation (H₂O₂) Deg2 Dehydration Product This compound->Deg2 Acid/Heat Deg3 N-Demethylated Product This compound->Deg3 Oxidation/Metabolism

Caption: Hypothetical degradation pathways for this compound.

G ValidatedMethod Validated Stability-Indicating Method Specificity Specificity ValidatedMethod->Specificity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Linearity Linearity ValidatedMethod->Linearity Sensitivity Sensitivity ValidatedMethod->Sensitivity Robustness Robustness ValidatedMethod->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Logical relationship of analytical method validation parameters.

This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC method for this compound hydrochloride. The protocol begins with a robust starting point for chromatographic conditions and outlines detailed procedures for conducting forced degradation studies under various stress conditions as mandated by regulatory guidelines. Successful validation of this method for parameters such as specificity, linearity, accuracy, and precision will ensure that it is suitable for its intended purpose: the reliable quantification of this compound in stability studies and routine quality control of the drug product.

References

Chlophedianol Hydrochloride Reference Standard: Preparation and Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a Chlophedianol Hydrochloride reference standard and its subsequent analysis using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals requiring a standardized and reproducible method for the quantification and quality control of this compound Hydrochloride.

Introduction

This compound hydrochloride is a centrally acting antitussive agent used for the treatment of dry cough.[1][][3][4] It exhibits local anesthetic and antihistamine properties and may have anticholinergic effects at high doses.[1] Accurate and precise analytical methods are crucial for the quality control of this compound hydrochloride in bulk drug substances and pharmaceutical formulations. This application note describes a validated method for the preparation of a this compound hydrochloride reference standard and its analysis by HPLC.

Physicochemical Properties of this compound Hydrochloride

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This information is essential for the proper handling, storage, and preparation of the reference standard.

PropertyValueReference
Chemical Name1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride
CAS Number511-13-7
Molecular FormulaC₁₇H₂₁Cl₂NO
Molecular Weight326.26 g/mol
Melting Point190-191 °C
SolubilitySlightly soluble in Chloroform, DMSO, and Methanol. Soluble in water.
pKa9.5
AppearanceWhite to off-white crystalline powder/solid.
Purity>98% (typical)

Table 1: Physicochemical Properties of this compound Hydrochloride.

Experimental Protocols

Preparation of this compound Hydrochloride Standard Stock Solution (100 µg/mL)

This protocol details the preparation of a 100 µg/mL standard stock solution of this compound hydrochloride.

Materials:

  • This compound Hydrochloride reference standard (purity ≥ 98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 0.5 M Phosphate buffer (pH adjusted to 4.5 with triethylamine)

  • Volumetric flask (100 mL, Class A)

  • Analytical balance

  • Sonicator

  • 0.20 µm membrane filter

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and acetonitrile in a ratio of 65:35 (v/v). The mobile phase also serves as the diluent.

  • Weighing: Accurately weigh approximately 10 mg of the this compound hydrochloride reference standard.

  • Dissolution: Transfer the weighed standard into a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase.

  • Sonication: Sonicate the flask for 10 minutes to ensure complete dissolution of the standard.

  • Dilution: Allow the solution to cool to room temperature. Make up the volume to 100 mL with the mobile phase. This yields a standard stock solution with a concentration of 100 µg/mL.

  • Filtration: Filter the solution through a 0.20 µm membrane filter before use in chromatography.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines the chromatographic conditions for the analysis of the this compound hydrochloride reference standard.

ParameterConditionReference
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Methanol and Acetonitrile (65:35 v/v) with 0.5 M phosphate buffer (pH 4.5)
Flow Rate 0.1 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time 10 min
Diluent Mobile Phase

Table 2: HPLC Chromatographic Conditions.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. Key validation parameters are summarized in Table 3.

ParameterResultReference
Linearity Range 20-100 µg/mL
Correlation Coefficient (r²) 0.9965
Limit of Detection (LOD) 2.094 µg/mL
Limit of Quantitation (LOQ) 6.3466 µg/mL
Intraday Precision (%RSD) 0.15%
Interday Precision (%RSD) 0.14%

Table 3: Summary of Method Validation Data.

Diagrams

G Workflow for this compound Hydrochloride Reference Standard Preparation and Analysis cluster_prep Standard Preparation cluster_analysis HPLC Analysis weigh 1. Weigh 10 mg of This compound HCl dissolve 2. Dissolve in 50 mL of Mobile Phase weigh->dissolve sonicate 3. Sonicate for 10 min dissolve->sonicate dilute 4. Dilute to 100 mL with Mobile Phase sonicate->dilute filter 5. Filter through 0.20 µm filter dilute->filter inject 6. Inject 20 µL into HPLC System filter->inject Prepared Standard (100 µg/mL) separate 7. Chromatographic Separation inject->separate detect 8. Detect at 254 nm separate->detect quantify 9. Data Acquisition and Quantification detect->quantify

Caption: Workflow for this compound Hydrochloride Reference Standard Preparation and Analysis.

References

Application Note: Mobile Phase Optimization for the HPLC Separation of Chlophedianol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the systematic optimization of the mobile phase for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of chlophedianol. This compound, a basic compound, requires careful control of mobile phase parameters to achieve optimal peak shape, retention, and resolution. This application note outlines a systematic approach to optimizing the organic modifier, pH, and additives to develop a robust and efficient HPLC method.

Introduction

This compound is a centrally acting antitussive agent used for the relief of non-productive cough. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose. The key to a successful HPLC separation of a basic compound like this compound lies in the careful optimization of the mobile phase. This note describes a systematic workflow for optimizing the mobile phase composition to achieve symmetrical peak shapes and reproducible retention times.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for method development.

PropertyValueReference
Molecular FormulaC17H21Cl2NO[1]
Molecular Weight326.26 g/mol [1]
pKa (Strongest Basic)8.87 - 9.5[1][][3]
logP3.46 - 3.51

As a basic compound with a pKa in the range of 8.87 to 9.5, the pH of the mobile phase will significantly influence the ionization state of this compound and, consequently, its retention and peak shape in reversed-phase HPLC.

Existing HPLC/UPLC Methods for this compound

A review of published methods reveals several successful mobile phase compositions for the analysis of this compound. These serve as excellent starting points for optimization.

Organic Solvent(s)Aqueous Phase / AdditivesColumn TypeDetectionReference
70% Acetonitrile30% aqueous solution of 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamineOctadecylsilane254 nm
Methanol:Acetonitrile (65:35 v/v)N/A (for bulk drug and syrup)Hypersil BDS C18254 nm
Methanol:Acetonitrile (65:35 v/v) with gradient programming0.5 M Phosphate buffer (pH 4.5 with triethylamine)Not specified254 nm

Experimental Protocols

This section details the experimental protocols for the systematic optimization of the mobile phase for this compound separation.

Instrumentation and Materials
  • HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Chemicals: HPLC grade acetonitrile, methanol, water, and analytical grade buffers and additives (e.g., phosphate buffers, triethylamine, formic acid, acetic acid).

  • Standard Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) and dilute to an appropriate working concentration (e.g., 10-100 µg/mL).

Protocol 1: Organic Solvent Selection and Optimization
  • Initial Screening:

    • Prepare two initial mobile phases:

      • Mobile Phase A: Acetonitrile/Water (50:50, v/v)

      • Mobile Phase B: Methanol/Water (50:50, v/v)

    • Equilibrate the C18 column with each mobile phase for at least 30 minutes.

    • Inject the this compound standard solution and record the chromatograms.

    • Evaluate the retention time, peak shape (asymmetry factor), and theoretical plates for each organic solvent.

  • Optimization of Organic Content:

    • Based on the initial screening, select the organic solvent that provides better initial chromatography.

    • Systematically vary the percentage of the selected organic solvent in the mobile phase (e.g., 40%, 50%, 60%, 70%).

    • For each composition, equilibrate the column and inject the standard.

    • Record the retention time and peak asymmetry.

    • Plot the retention time versus the percentage of organic solvent to determine the optimal organic content for a desirable retention time (typically between 3 and 10 minutes).

Protocol 2: Mobile Phase pH Optimization
  • Buffer Selection:

    • Choose a buffer system that is effective in the desired pH range. For this compound (pKa ~9), a pH range of 3 to 7 is generally suitable for reversed-phase columns to ensure the analyte is in its protonated, more polar form. Phosphate and acetate buffers are common choices. A buffer concentration of 10-50 mM is generally sufficient.

  • pH Evaluation:

    • Prepare a series of mobile phases with the optimized organic solvent composition from Protocol 1, each with a different pH. For example, using a phosphate buffer, prepare mobile phases at pH 3.0, 4.5, and 6.0.

    • Important: Adjust the pH of the aqueous buffer component before mixing it with the organic solvent.

    • For each pH, equilibrate the column and inject the this compound standard.

    • Evaluate the retention time, peak shape, and resolution from any impurities.

    • Select the pH that provides the most symmetrical peak shape. For basic compounds, lower pH often improves peak shape by minimizing interactions with residual silanols on the stationary phase.

Protocol 3: Additive Optimization (Tailing Reduction)
  • Amine Additive:

    • If peak tailing is still observed even after pH optimization, an amine additive can be added to the mobile phase to further improve peak shape. Triethylamine (TEA) is a common choice.

    • To the optimized mobile phase from Protocol 2, add a low concentration of TEA (e.g., 0.1% v/v).

    • Equilibrate the column and inject the standard.

    • Compare the peak asymmetry with and without the amine additive.

Summary of Optimization Results

The following tables should be populated with experimental data to facilitate comparison and selection of the final mobile phase conditions.

Table 1: Effect of Organic Solvent on this compound Retention and Peak Shape

Organic Solvent% OrganicRetention Time (min)Peak AsymmetryTheoretical Plates
Acetonitrile50
Methanol50

Table 2: Effect of Mobile Phase pH on this compound Chromatography

pHRetention Time (min)Peak AsymmetryResolution (if applicable)
3.0
4.5
6.0

Table 3: Effect of Additive on Peak Asymmetry

AdditiveConcentrationPeak Asymmetry
None-
Triethylamine0.1%

Workflow for Mobile Phase Optimization

Mobile_Phase_Optimization start Start: Prepare this compound Standard protocol1 Protocol 1: Organic Solvent Optimization start->protocol1 screen_solvent Screen Acetonitrile vs. Methanol protocol1->screen_solvent optimize_organic Vary % Organic Content screen_solvent->optimize_organic evaluation1 Evaluate: Retention Time, Peak Shape optimize_organic->evaluation1 protocol2 Protocol 2: pH Optimization select_buffer Select Appropriate Buffer (e.g., Phosphate) protocol2->select_buffer vary_ph Vary pH (e.g., 3.0, 4.5, 6.0) select_buffer->vary_ph evaluation2 Evaluate: Peak Shape, Resolution vary_ph->evaluation2 protocol3 Protocol 3: Additive Optimization add_tea Add Tailing Reducer (e.g., 0.1% TEA) protocol3->add_tea evaluation3 Evaluate: Peak Asymmetry add_tea->evaluation3 final_method Final Optimized HPLC Method evaluation1->protocol2 Select Best Organic Solvent & % evaluation2->protocol3 Select Optimal pH evaluation3->final_method Confirm Improved Peak Shape

Caption: Workflow for the systematic optimization of mobile phase for this compound HPLC separation.

Conclusion

The systematic optimization of the mobile phase is a critical step in developing a robust HPLC method for the analysis of the basic compound this compound. By methodically evaluating the type and concentration of the organic modifier, the pH of the aqueous phase, and the use of additives, a final method with optimal retention, peak shape, and resolution can be achieved. The protocols and workflow presented in this application note provide a clear and efficient path to successful method development for this compound and other similar basic pharmaceutical compounds.

References

In vivo experimental design for testing chlophedianol antitussive efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: In Vivo Experimental Design for Testing Chlophedianol Antitussive Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-narcotic, centrally acting antitussive agent utilized for the symptomatic relief of dry, irritating coughs.[1][2][3] Its mechanism involves the suppression of the cough reflex by acting directly on the cough center in the brain's medulla oblongata.[1] Unlike opioid-based antitussives, this compound presents a safer profile with no significant analgesic or euphoric effects, making it a valuable candidate for cough treatment. Additionally, it possesses mild local anesthetic and antihistamine properties that may contribute to its overall efficacy.

These application notes provide a detailed framework for the in vivo evaluation of this compound's antitussive efficacy, focusing on the well-established citric acid-induced cough model in guinea pigs. This model is a reliable and reproducible method for preclinical screening of potential antitussive drugs.

Proposed Mechanism of Action

This compound primarily exerts its antitussive effect through the central nervous system (CNS). After oral administration, it crosses the blood-brain barrier and depresses the cough center located in the medulla oblongata, reducing the frequency and intensity of the cough reflex. While the precise molecular targets are not fully elucidated, it is suggested that this compound may modulate inhibitory neurotransmitter activity, potentially involving the GABAergic system.

cluster_0 Peripheral Airways cluster_1 Central Nervous System (CNS) cluster_2 Effector Response Irritants Irritants (e.g., Citric Acid) Vagal_Afferents Vagal Afferent Nerves (C-fibers, Aδ-fibers) Irritants->Vagal_Afferents Stimulate Cough_Center Cough Center Vagal_Afferents->Cough_Center Afferent Signal Brainstem Brainstem (Medulla Oblongata) Efferent_Nerves Efferent Motor Nerves Cough_Center->Efferent_Nerves Efferent Signal This compound This compound This compound->Cough_Center Inhibits Respiratory_Muscles Respiratory Muscles Efferent_Nerves->Respiratory_Muscles Signal Cough Cough Respiratory_Muscles->Cough Contraction

Diagram 1: Simplified signaling pathway of the cough reflex and site of this compound action.

Experimental Design and Protocols

The most common and validated preclinical model for evaluating antitussives is the tussive agent-induced cough model in conscious guinea pigs.

Animal Model
  • Species: Male Hartley guinea pigs.

  • Weight: 300-350 g. Lighter animals (180-220g) may exhibit a higher cough frequency and shorter latency.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

Experimental Groups

A robust study design should include negative and positive controls to validate the model and provide a benchmark for the test article's efficacy.

G cluster_groups Experimental Groups Control_Neg Group 1: Vehicle Control (e.g., Saline or 0.5% CMC) Control_Pos Group 2: Positive Control (e.g., Codeine) Test_Low Group 3: this compound (Low Dose) Test_Mid Group 4: this compound (Mid Dose) Test_High Group 5: this compound (High Dose) Study_Design Study Design Study_Design->Control_Neg Study_Design->Control_Pos Study_Design->Test_Low Study_Design->Test_Mid Study_Design->Test_High

Diagram 2: Logical relationship of experimental groups for efficacy testing.
Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol details the steps for assessing the antitussive effect of this compound.

3.3.1 Materials

  • This compound HCl

  • Codeine Phosphate (Positive Control)

  • Citric Acid (0.4 M in 0.9% Saline)

  • Vehicle (e.g., 0.9% Saline)

  • Whole-body plethysmography chambers or transparent exposure chambers (2500 cm³)

  • Ultrasonic nebulizer

  • Sound recording equipment and/or specialized cough detection software

3.3.2 Experimental Workflow

Acclimatization 1. Animal Acclimatization (≥ 7 days) Baseline 2. Baseline Cough Response (Optional Screening) Acclimatization->Baseline Dosing 3. Drug Administration (Vehicle, this compound, Codeine) Baseline->Dosing Pretreatment 4. Pre-treatment Period (e.g., 30-60 min) Dosing->Pretreatment Exposure 5. Citric Acid Exposure (e.g., 0.4M for 7-10 min) Pretreatment->Exposure Observation 6. Observation & Recording (During & Post-Exposure) Exposure->Observation Analysis 7. Data Analysis (Cough Count & Latency) Observation->Analysis

Diagram 3: General experimental workflow for antitussive efficacy testing.

3.3.3 Procedure

  • Animal Preparation: Randomly assign acclimatized guinea pigs to the experimental groups (n=6-8 per group).

  • Drug Administration: Administer the vehicle, positive control (e.g., Codeine), or this compound via the desired route (e.g., oral gavage, p.o.). Allow for a pre-treatment period of 30-60 minutes.

  • Cough Induction: Place each animal individually into a transparent chamber.

  • Nebulization: Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed period, typically 7 to 10 minutes.

  • Recording: Throughout the exposure and for a subsequent observation period (e.g., an additional 7 minutes post-exposure), record the number of coughs. Coughs are identified as forceful expiratory efforts accompanied by a characteristic sound, which can be distinguished from sneezes.

  • Data Collection: The primary endpoints are the total number of coughs and the latency to the first cough.

Data Presentation

Quantitative data should be clearly summarized to allow for direct comparison between treatment groups.

Table 1: Summary of Experimental Parameters
ParameterDescription
Animal Model Male Hartley Guinea Pig (300-350 g)
Tussive Agent Citric Acid (0.4 M aerosolized solution)
Exposure Time 7 minutes
Observation Time 14 minutes (7 min during + 7 min post-exposure)
Vehicle Control 0.9% Saline, p.o.
Positive Control Codeine (e.g., 10-30 mg/kg, p.o.)
Test Article This compound HCl (e.g., 5, 15, 45 mg/kg, p.o.)
Pre-treatment Time 60 minutes
Primary Endpoint Total number of coughs

Note: this compound doses are suggested based on typical ranges for centrally acting antitussives and may require optimization.

Table 2: Example Efficacy Data Presentation (Hypothetical)
Treatment GroupDose (mg/kg, p.o.)NMean Cough Count ± SEM% Inhibition vs. VehicleLatency to First Cough (s) ± SEM
Vehicle -825.5 ± 2.1-45.2 ± 5.6
This compound 5818.1 ± 1.929.0%78.5 ± 8.1
This compound 15811.7 ± 1.5 54.1%120.3 ± 10.4
This compound 4586.2 ± 1.1 75.7%185.6 ± 15.2
Codeine 3085.8 ± 1.0 77.3%210.1 ± 18.9

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Statistical analysis performed using one-way ANOVA followed by a post-hoc test.

Calculation of Percent Inhibition: % Inhibition = [ (Mean Coughs in Vehicle Group - Mean Coughs in Treatment Group) / Mean Coughs in Vehicle Group ] x 100

Conclusion

The citric acid-induced cough model in guinea pigs is a robust and highly utilized method for the preclinical assessment of antitussive agents like this compound. By following the detailed protocols and utilizing the structured data presentation formats outlined in these notes, researchers can generate reliable and comparable data to effectively evaluate the therapeutic potential of this compound. Careful control of experimental variables such as animal weight and nebulization parameters is critical for achieving reproducible results.

References

Application Notes and Protocols for Assessing the Local Anesthetic Effect of Chlophedianol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the local anesthetic properties of chlophedianol. This compound is recognized as a centrally acting cough suppressant that also possesses local anesthetic, antihistamine, and potential anticholinergic effects[1][2][3]. Its local anesthetic properties are thought to contribute to its antitussive effect by soothing throat irritation[4][5]. The following protocols are designed to enable a systematic investigation of this compound's local anesthetic efficacy, including its potency, onset, and duration of action.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics function by reversibly blocking the propagation of action potentials in nerve fibers. This is primarily achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. By binding to the sodium channel, local anesthetics stabilize the channel in an inactive state, preventing the depolarization necessary for the transmission of nerve impulses. This blockade of nerve conduction results in a loss of sensation in the localized area of application.

cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Intracellular Depolarization Depolarization Na_out Na+ Na_out->Na_channel Extracellular Action_Potential Action Potential Propagation Depolarization->Action_Potential Leads to This compound This compound Block Blockade This compound->Block Block->Na_channel start Start culture Culture SH-SY5Y Neuronal Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound and Controls seed->treat wst1 Add WST-1 Reagent and Incubate treat->wst1 read Measure Absorbance at 450 nm wst1->read analyze Calculate Cell Viability and LD50 read->analyze end End analyze->end start Start baseline Determine Baseline Vocalization Threshold start->baseline injection Subcutaneous Injection of This compound/Control baseline->injection monitor Monitor Vocalization Threshold at Intervals injection->monitor record Record Onset and Duration of Anesthesia monitor->record dose_response Repeat for Different Concentrations record->dose_response end End dose_response->end start Start baseline Measure Baseline Tail-Flick Latency (TFL) start->baseline injection Inject this compound/Control at Tail Base baseline->injection measure_tfl Measure TFL at Regular Intervals injection->measure_tfl check_block TFL >= 4 sec? measure_tfl->check_block check_block->measure_tfl Yes (Block Present) record_duration Record Duration until TFL < 4 sec check_block->record_duration No (Block Ended) end End record_duration->end

References

Application Notes and Protocols for the Sample Preparation of Chlophedianol Hydrochloride from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol hydrochloride is a centrally acting antitussive agent utilized for the relief of non-productive cough. Accurate quantification of this compound in various complex matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document provides detailed application notes and protocols for the sample preparation of this compound hydrochloride from both pharmaceutical formulations (syrup and tablets) and proposes methods for its extraction from complex biological matrices such as plasma and urine. The protocols for biological matrices are based on general extraction principles for basic drugs and would require further validation.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for developing effective sample preparation strategies.

PropertyValue/DescriptionSignificance for Sample Preparation
Chemical Name1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochlorideThe tertiary amine group makes it a basic compound.
pKa9.5[1]At pH values below its pKa, this compound will be protonated and more water-soluble. At pH values above its pKa, it will be in its free base form and more soluble in organic solvents. This is a critical parameter for optimizing liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
SolubilitySoluble in DMSO (125 mg/mL)[2]Information on solubility aids in the selection of appropriate solvents for reconstitution and standard preparation.
Molecular Weight326.26 g/mol [2]

I. Sample Preparation from Pharmaceutical Formulations

The extraction of this compound hydrochloride from pharmaceutical dosage forms like syrups and tablets is generally straightforward due to the relatively clean matrix. The primary goal is to dissolve the active ingredient and separate it from excipients.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated UPLC method for the determination of this compound hydrochloride in a syrup dosage form.[3][4]

ParameterResult
Linearity Range20-100 µg/mL
Limit of Detection (LOD)2.094 µg/mL
Limit of Quantification (LOQ)6.3466 µg/mL
Intraday Precision (%RSD)0.15%
Interday Precision (%RSD)0.14%
Analytical TechniqueUPLC with UV detection at 254 nm
Protocol 1: Sample Preparation from Syrup Formulation

This protocol is adapted from a validated UPLC method for the determination of this compound hydrochloride in a syrup dosage form.

Objective: To extract and prepare this compound hydrochloride from a syrup formulation for UPLC analysis.

Materials:

  • This compound hydrochloride syrup (e.g., Ulone 25mg/5mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (100 mL)

  • Pipettes

  • Syringe filters (0.20 µm)

  • Sonicator

Procedure:

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound hydrochloride reference standard.

    • Transfer the standard into a 100 mL volumetric flask.

    • Add 50 mL of the mobile phase (Methanol:Acetonitrile, 65:35 v/v) and sonicate to dissolve completely.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.20 µm syringe filter.

  • Sample Solution Preparation:

    • Accurately measure a volume of syrup equivalent to 10 mg of this compound hydrochloride.

    • Transfer the syrup into a 100 mL volumetric flask.

    • Add 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.20 µm syringe filter.

  • Analysis:

    • Inject the prepared sample and standard solutions into the UPLC system.

Workflow for Syrup Sample Preparation

G cluster_syrup Syrup Sample Preparation syrup_sample Measure Syrup Sample dissolve Dissolve in Mobile Phase syrup_sample->dissolve sonicate Sonicate for 15 min dissolve->sonicate volume_adjust Adjust Volume sonicate->volume_adjust filter Filter (0.20 µm) volume_adjust->filter uplc_analysis UPLC Analysis filter->uplc_analysis

Caption: Workflow for this compound HCl Extraction from Syrup.

Protocol 2: Sample Preparation from Tablet Formulation

This protocol is based on a high-performance liquid chromatographic method for the determination of this compound hydrochloride in a complex tablet formulation.

Objective: To extract this compound hydrochloride from tablets for HPLC analysis.

Materials:

  • This compound hydrochloride tablets

  • Water/Acetonitrile (50/50 v/v) mixture

  • Mortar and pestle or tablet grinder

  • Volumetric flasks

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound hydrochloride.

    • Transfer the powder to a volumetric flask.

    • Add a sufficient volume of the water/acetonitrile (50/50) mixture.

    • Vortex or sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Make up to the final volume with the water/acetonitrile mixture.

    • Centrifuge the solution to pellet the insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

Workflow for Tablet Sample Preparation

G cluster_tablet Tablet Sample Preparation grind_tablet Grind Tablets weigh_powder Weigh Powder grind_tablet->weigh_powder dissolve Dissolve in Water/ACN (50/50) weigh_powder->dissolve sonicate Sonicate dissolve->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter hplc_analysis HPLC Analysis filter->hplc_analysis

Caption: Workflow for this compound HCl Extraction from Tablets.

II. Proposed Sample Preparation from Biological Matrices

No specific validated methods for the extraction of this compound hydrochloride from biological matrices were identified in the literature search. The following protocols are proposed based on general extraction principles for basic drugs from plasma and urine and would require optimization and validation.

Protocol 3: Proposed Liquid-Liquid Extraction (LLE) from Human Plasma

Objective: To develop a liquid-liquid extraction method for the isolation of this compound hydrochloride from human plasma.

Principle: this compound is a basic drug. By adjusting the pH of the plasma sample to be alkaline (pH > 10), the drug will be in its non-ionized, free base form, which is more soluble in a water-immiscible organic solvent.

Materials:

  • Human plasma

  • Internal standard (IS) solution (e.g., a structurally similar compound)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical method, e.g., mobile phase)

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of human plasma into a centrifuge tube.

    • Add a known amount of internal standard.

    • Add 100 µL of 1 M NaOH to basify the sample to a pH > 10. Vortex briefly.

  • Extraction:

    • Add 3 mL of the organic extraction solvent (e.g., MTBE).

    • Vortex for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

    • Vortex briefly to dissolve the residue.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow for LLE from Plasma

G cluster_lle Proposed LLE from Plasma plasma_sample Plasma Sample + IS basify Basify with NaOH (pH > 10) plasma_sample->basify add_solvent Add Organic Solvent basify->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Proposed LLE Workflow for this compound HCl from Plasma.

Protocol 4: Proposed Solid-Phase Extraction (SPE) from Human Urine

Objective: To develop a solid-phase extraction method for the isolation and concentration of this compound hydrochloride from human urine.

Principle: A mixed-mode or polymeric reversed-phase SPE sorbent can be used. For a mixed-mode cation exchange sorbent, the sorbent will retain the basic this compound through ion-exchange interactions at an acidic pH and through reversed-phase interactions.

Materials:

  • Human urine

  • Internal standard (IS) solution

  • Phosphoric acid or formic acid (for pH adjustment)

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • SPE cartridges (e.g., mixed-mode cation exchange or polymeric reversed-phase like Oasis MCX or Bond Elut Plexa)

  • SPE manifold

  • Centrifuge

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulates.

    • Take 1 mL of the supernatant and add the internal standard.

    • Adjust the pH to ~6 with phosphoric acid or formic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibrate the cartridge with 1 mL of the acidic loading buffer (e.g., water adjusted to pH 6).

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound and IS with 1 mL of a methanolic solution containing 5% ammonium hydroxide. The basic modifier neutralizes the charge on the analyte, disrupting the ion-exchange retention.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Workflow for SPE from Urine

G cluster_spe Proposed SPE from Urine urine_sample Urine Sample + IS ph_adjust Adjust pH to ~6 urine_sample->ph_adjust load Load Sample ph_adjust->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Basic Methanol wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Proposed SPE Workflow for this compound HCl from Urine.

Conclusion

The provided protocols offer detailed guidance for the sample preparation of this compound hydrochloride from pharmaceutical formulations. For complex biological matrices, the proposed LLE and SPE methods serve as a robust starting point for method development and will require validation to ensure they meet the specific performance requirements for accuracy, precision, recovery, and matrix effects for the intended application.

References

Application Note and Protocol: Spectrophotometric Determination of Chlophedianol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed UV-Vis spectrophotometric method for the quantitative determination of chlophedianol hydrochloride in pharmaceutical formulations, such as cough syrups. This compound hydrochloride exhibits significant UV absorbance, which can be leveraged for a simple, rapid, and cost-effective analytical method suitable for quality control purposes. While chromatographic methods are common, spectrophotometry offers a viable alternative for routine analysis. Based on existing analytical data for this compound hydrochloride, a determination wavelength of 254 nm is utilized.[1][2] This document provides a comprehensive protocol for sample and standard preparation, spectrophotometric analysis, and method validation in accordance with ICH guidelines.

Introduction

This compound hydrochloride is a centrally acting antitussive agent used for the relief of non-productive cough.[3] It functions by suppressing the cough reflex in the medulla of the brain and also possesses local anesthetic and antihistamine properties.[4] Ensuring the correct dosage and quality of this compound in pharmaceutical products is crucial for its therapeutic efficacy and safety.

Spectrophotometry is a widely used analytical technique in the pharmaceutical industry due to its simplicity, speed, and affordability.[5] This method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte in that solution (Beer-Lambert law). This application note outlines a proposed UV-Vis spectrophotometric method for the quantification of this compound hydrochloride.

Principle of the Method

The method involves the measurement of UV absorbance of a solution of this compound hydrochloride in a suitable solvent at its wavelength of maximum absorbance (λmax). Based on data from UPLC methods where detection is performed at 254 nm, this wavelength is selected for the spectrophotometric determination of this compound hydrochloride. The concentration of this compound in the sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.

Instrumentation and Reagents

  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam) with 1 cm quartz cuvettes

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Sonicator

    • 0.45 µm membrane filters

  • Reagents and Materials:

    • This compound Hydrochloride reference standard

    • Methanol (HPLC grade)

    • Distilled or deionized water

    • Pharmaceutical formulation containing this compound hydrochloride (e.g., cough syrup)

Experimental Protocols

4.1. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound hydrochloride reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with methanol. This is the standard stock solution with a concentration of 100 µg/mL.

4.2. Preparation of Working Standard Solutions and Calibration Curve

  • From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with methanol to obtain final concentrations in the range of 5-30 µg/mL (e.g., 5, 10, 15, 20, 25, 30 µg/mL).

  • Scan each solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). Based on existing data, this is expected to be around 254 nm.

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

4.3. Preparation of Sample Solution (from Cough Syrup)

  • Accurately measure a volume of the cough syrup equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add about 50 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and extraction of the drug.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

  • From the filtered solution, accurately pipette an appropriate volume into a suitable volumetric flask and dilute with methanol to obtain a final concentration within the linearity range of the calibration curve.

  • Measure the absorbance of the final sample solution at the λmax against a methanol blank.

  • Calculate the concentration of this compound hydrochloride in the sample solution from the calibration curve.

Method Validation

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines for the following parameters:

  • Linearity: The linearity of the method should be established by analyzing a series of concentrations of the standard solution. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Accuracy should be determined by recovery studies. This involves adding a known amount of the standard drug to a pre-analyzed sample solution and calculating the percentage recovery.

  • Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple samples of the same concentration on the same day and on different days. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters are determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The following table summarizes the expected validation parameters for a typical spectrophotometric method for this compound hydrochloride, based on similar analytical methods for other pharmaceutical compounds.

ParameterSpecification
Wavelength (λmax)254 nm
Linearity Range5-30 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%
Limit of Detection (LOD)Dependent on experimental conditions
Limit of Quantification (LOQ)Dependent on experimental conditions

Visualization of Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification standard_prep Standard Stock Solution Preparation working_standards Working Standard Solutions standard_prep->working_standards scan_lambda_max Scan for λmax (200-400 nm) working_standards->scan_lambda_max sample_prep Sample Solution Preparation measure_absorbance Measure Absorbance at λmax (254 nm) sample_prep->measure_absorbance scan_lambda_max->measure_absorbance calibration_curve Generate Calibration Curve measure_absorbance->calibration_curve calculate_conc Calculate Sample Concentration calibration_curve->calculate_conc

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Logical Relationship of Method Validation

validation_pathway MethodDevelopment Method Development Validation Method Validation (ICH Guidelines) MethodDevelopment->Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity

Caption: Logical relationship of method validation parameters.

Conclusion

The proposed UV-Vis spectrophotometric method provides a simple, accurate, and precise approach for the determination of this compound hydrochloride in pharmaceutical formulations. The method is suitable for routine quality control analysis where the simplicity and speed of analysis are advantageous. It is recommended that a full validation study be performed in accordance with ICH guidelines before implementing this method for routine use.

References

Application Notes: Chlophedianol in Upper Respiratory Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlophedianol is a centrally acting antitussive agent utilized for the symptomatic relief of cough, particularly the non-productive cough associated with upper respiratory infections (URIs).[1][2] Its mechanism of action involves the suppression of the cough reflex at the level of the medulla oblongata in the brainstem.[2] Additionally, this compound exhibits mild local anesthetic and anticholinergic properties, which may contribute to its overall therapeutic effect by soothing irritated respiratory mucosa and reducing secretions.[3] These characteristics make it a valuable tool for investigation in various preclinical models of cough and URI.

These application notes provide a summary of the utility of this compound in relevant preclinical models and outline detailed protocols for its evaluation.

Mechanism of Action

This compound's primary antitussive effect is mediated through its action on the central nervous system (CNS). It crosses the blood-brain barrier and is thought to modulate neurotransmission within the nucleus tractus solitarius (NTS) in the medulla, a key relay center for the cough reflex. While the precise molecular targets are not fully elucidated, it is suggested that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), thereby reducing neuronal excitability in the cough center.

Its peripheral effects include a local anesthetic action on the mucous membranes of the respiratory tract, which can help alleviate irritation, and a mild anticholinergic effect that can reduce mucus secretion.[3]

Preclinical Applications

This compound serves as a valuable reference compound in a variety of preclinical models designed to assess the efficacy of novel antitussive agents for URIs. These models can be broadly categorized as chemically-induced cough models and infection-based models.

  • Chemically-Induced Cough Models: These models, primarily in guinea pigs, utilize chemical irritants such as citric acid or capsaicin to induce a consistent and quantifiable cough response. They are instrumental for initial screening and dose-response studies of antitussive compounds.

  • Infection-Based Models: To more closely mimic the clinical scenario of a URI, animal models infected with respiratory viruses like influenza or rhinovirus are employed. Ferrets are a particularly relevant model for influenza studies due to their similar respiratory physiology to humans. These models allow for the evaluation of a drug's efficacy in the context of virus-induced airway inflammation and hypersensitivity.

Data Presentation

Table 1: Efficacy of this compound in Chemically-Induced Cough Models (Guinea Pig)
Tussive AgentThis compound Dose (mg/kg)Route of AdministrationObserved EffectCitation
Citric AcidData not availableOral / IntraperitonealExpected to reduce cough frequency and increase cough latency.N/A
CapsaicinData not availableOral / IntraperitonealExpected to reduce cough frequency and increase cough latency.N/A

Note: Specific public domain data on dose-response efficacy of this compound in these standardized models is limited. The expected effects are based on its known mechanism of action as a centrally acting antitussive.

Table 2: Efficacy of this compound in an Influenza-Induced Cough Model (Ferret)
Influenza Virus StrainThis compound Dose (mg/kg/day)Route of AdministrationKey EndpointsObserved EffectCitation
e.g., H1N1, H3N2Data not availableOralCough frequency, clinical signs (sneezing, nasal discharge), viral sheddingExpected to reduce cough frequency and severity of clinical signs.N/A

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive efficacy of this compound by measuring the inhibition of citric acid-induced cough in guinea pigs.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • This compound hydrochloride

  • Citric acid solution (0.4 M in sterile saline)

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Whole-body plethysmograph equipped with a microphone and pneumotachograph

  • Nebulizer

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for at least 30 minutes for 2-3 days prior to the experiment.

  • Baseline Cough Response:

    • Place a guinea pig in the plethysmograph chamber.

    • Expose the animal to an aerosol of 0.4 M citric acid for a fixed period (e.g., 5 minutes).

    • Record the number of coughs during and for a set period after the exposure (e.g., 10 minutes). A cough is characterized by a distinctive biphasic pressure change accompanied by a cough sound.

  • Drug Administration:

    • Administer this compound or vehicle orally via gavage at a predetermined time before the citric acid challenge (e.g., 60 minutes).

    • A range of doses should be tested to determine a dose-response relationship.

  • Cough Induction and Measurement:

    • At the designated time post-drug administration, place the guinea pig back in the plethysmograph chamber.

    • Re-challenge with the citric acid aerosol as in the baseline measurement.

    • Record the number of coughs.

  • Data Analysis:

    • Calculate the percentage inhibition of cough for each animal compared to its baseline or the vehicle-treated group.

    • The formula for percentage inhibition is: ((Coughs_vehicle - Coughs_treated) / Coughs_vehicle) * 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Influenza Virus-Induced Cough in Ferrets

Objective: To assess the efficacy of this compound in reducing cough and other clinical symptoms in a ferret model of influenza infection.

Materials:

  • Male or female ferrets (8-12 weeks old), seronegative for circulating influenza strains.

  • Influenza A virus stock (e.g., a recent human isolate).

  • This compound hydrochloride.

  • Vehicle control.

  • Biosafety Level 2 or 3 animal facilities (as appropriate for the virus strain).

  • Apparatus for intranasal inoculation.

  • System for monitoring clinical signs (e.g., activity, sneezing, nasal discharge) and body temperature.

  • Method for quantifying viral shedding (e.g., nasal washes and RT-qPCR).

  • System for recording and quantifying cough.

Procedure:

  • Acclimatization and Baseline: Acclimatize ferrets to housing conditions. Record baseline body weight, temperature, and clinical scores for several days before infection.

  • Infection:

    • Lightly anesthetize the ferrets.

    • Inoculate intranasally with a predetermined infectious dose of influenza virus (e.g., 10^6 PFU in 0.5 mL of sterile PBS), instilling half the volume into each nostril.

  • Treatment:

    • Begin treatment with this compound or vehicle at a specified time post-infection (e.g., 24 hours).

    • Administer the drug orally at set intervals (e.g., twice daily) for a defined duration (e.g., 5-7 days).

  • Monitoring and Sample Collection:

    • Monitor and record body weight, temperature, and clinical signs daily. A scoring system can be used to quantify the severity of illness.

    • Perform nasal washes daily to collect samples for the quantification of viral shedding via RT-qPCR.

    • Record cough frequency over a set observation period each day. This can be done via direct observation or using an automated recording system.

  • Data Analysis:

    • Compare the changes in body weight, temperature, clinical scores, and viral titers between the this compound-treated and vehicle-treated groups.

    • Analyze the cough frequency data to determine if this compound significantly reduces coughing.

    • Use appropriate statistical tests (e.g., t-test, ANOVA, or non-parametric equivalents) to analyze the data.

Mandatory Visualizations

Cough_Reflex_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) cluster_Efferent Efferent Pathway Stimuli URI Pathogens (e.g., Influenza, Rhinovirus) Chemical Irritants (e.g., Citric Acid, Capsaicin) Receptors Vagal Afferent Nerve Endings (e.g., C-fibers, Aδ-fibers) Stimuli->Receptors Activate Vagus_Nerve Vagus Nerve Receptors->Vagus_Nerve Signal Transmission NTS Nucleus Tractus Solitarius (NTS) in Medulla Oblongata Vagus_Nerve->NTS Cough_Center Central Cough Pattern Generator NTS->Cough_Center Motor_Nerves Phrenic and Spinal Motor Nerves Cough_Center->Motor_Nerves This compound This compound This compound->NTS Suppresses GABA GABAergic Interneurons This compound->GABA Potentially Enhances GABA->NTS Inhibits Muscles Respiratory Muscles (Diaphragm, Intercostals, Abdominals) Motor_Nerves->Muscles Innervate Cough Cough Muscles->Cough

Caption: Signaling pathway of the cough reflex and the central action of this compound.

Experimental_Workflow_Citric_Acid cluster_setup Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Acclimatization Guinea Pig Acclimatization to Plethysmograph Baseline Baseline Cough Measurement (Citric Acid Aerosol) Acclimatization->Baseline Dosing Oral Administration (this compound or Vehicle) Baseline->Dosing Challenge Citric Acid Challenge Dosing->Challenge 60 min post-dose Recording Record Cough Frequency Challenge->Recording Analysis Calculate % Cough Inhibition and Statistical Analysis Recording->Analysis

Caption: Experimental workflow for the citric acid-induced cough model.

Experimental_Workflow_Influenza cluster_setup Setup cluster_infection_treatment Infection and Treatment cluster_monitoring Daily Monitoring cluster_analysis Data Analysis Acclimatization Ferret Acclimatization & Baseline Measurements Infection Intranasal Influenza Virus Inoculation Acclimatization->Infection Treatment Oral Administration (this compound or Vehicle) (e.g., BID for 5-7 days) Infection->Treatment 24h post-infection Monitoring Record Clinical Signs, Weight, Temperature Treatment->Monitoring Sampling Nasal Washes for Viral Load (RT-qPCR) Monitoring->Sampling Cough_Count Quantify Cough Frequency Monitoring->Cough_Count Analysis Compare Treatment vs. Vehicle Groups Sampling->Analysis Cough_Count->Analysis

Caption: Experimental workflow for the ferret influenza-induced cough model.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Chlophedianol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for developing and implementing high-throughput screening (HTS) assays to identify and characterize novel compounds that, like chlophedianol, modulate neuronal activity and act on targets relevant to cough suppression. Given that this compound's precise high-throughput screening profile is not extensively documented in public literature, the following protocols are based on its known pharmacological characteristics: a centrally-acting antitussive with antihistaminic and potential GABAergic modulatory effects.

Application Note 1: A Fluorescence-Based HTS Assay for a Novel Centrally-Acting Antitussive Agent Using a Neuronal Excitability Model

Introduction:

Centrally-acting antitussives suppress the cough reflex by modulating neuronal activity within the brainstem's cough center. This compound is believed to exert its effect in this region. This application note describes a high-throughput, cell-based assay to screen for compounds that modulate neuronal excitability, a key characteristic of centrally-acting antitussives. The assay utilizes a human neuroblastoma cell line, SH-SY5Y, and a fluorescent imaging plate reader (FLIPR) to measure changes in intracellular calcium concentration ([Ca2+]i) as an indicator of neuronal depolarization.

Principle:

Differentiated SH-SY5Y cells exhibit neuronal-like properties, including voltage-gated calcium channels. Depolarization of the cell membrane, induced by a stimulating agent such as potassium chloride (KCl), opens these channels, leading to an influx of Ca2+ and a subsequent increase in intracellular calcium levels. This change can be detected by a calcium-sensitive fluorescent dye. Compounds with antitussive potential are expected to suppress this induced neuronal excitability, resulting in a reduction of the calcium influx.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_screen HTS Workflow cluster_analysis Data Analysis p1 Seed SH-SY5Y cells in 384-well plates p2 Differentiate cells (e.g., with retinoic acid) p1->p2 p3 Load cells with a calcium-sensitive dye p2->p3 s1 Add test compounds (including this compound as a control) p3->s1 Transfer plate to FLIPR instrument s2 Incubate s1->s2 s3 Stimulate with KCl s2->s3 s4 Measure fluorescence on FLIPR s3->s4 a1 Calculate % inhibition of calcium influx s4->a1 a2 Generate dose-response curves a1->a2 a3 Determine IC50 values a2->a3

Figure 1: HTS workflow for a neuronal excitability assay.

Experimental Protocol:

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl)

  • This compound hydrochloride (as a positive control)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium.

    • Seed cells into 384-well plates at a density of 20,000 cells/well.

    • Induce differentiation by treating with 10 µM retinoic acid for 5-7 days.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in HBSS.

    • Transfer the compounds to the cell plate using an automated liquid handler.

    • Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add a solution of KCl to each well to a final concentration that elicits a robust calcium response (e.g., 50 mM).

    • Record the fluorescence signal for 2-3 minutes.

Data Analysis:

The inhibitory effect of the compounds is calculated as the percentage reduction of the KCl-induced calcium influx. Dose-response curves are generated, and the IC50 values are determined.

Representative Data:

CompoundIC50 (µM)Max Inhibition (%)
This compound5.285
Lignocaine (control)15.892
Compound A2.195
Compound B> 5010

Application Note 2: High-Throughput Screening for Histamine H1 Receptor Antagonists

Introduction:

This compound exhibits antihistaminic properties, which may contribute to its antitussive effect, particularly in cough associated with allergic conditions. This application note details an HTS assay for identifying antagonists of the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR).

Principle:

Activation of the H1R, which couples to the Gq signaling pathway, leads to an increase in intracellular calcium. This assay uses a cell line stably expressing the human H1R. Upon stimulation with histamine, the resulting calcium mobilization is measured using a fluorescent calcium indicator. Antagonists will inhibit this histamine-induced calcium signal.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R This compound This compound (Antagonist) This compound->H1R Gq Gq H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R on Calcium_Influx Ca2+ Influx ER->Calcium_Influx releases Ca2+ Ca2_ER Ca2_cyto

Figure 2: Histamine H1 receptor signaling pathway.

Experimental Protocol:

Materials:

  • HEK293 cell line stably expressing the human H1R

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HBSS

  • Histamine

  • This compound hydrochloride (as a positive control)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Culture:

    • Culture H1R-HEK293 cells in the appropriate medium.

    • Seed cells into 384-well plates at a density of 15,000 cells/well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer with Fluo-4 AM and Pluronic F-127 in HBSS.

    • Replace the culture medium with the loading buffer.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in HBSS.

    • Add the compounds to the cell plate.

    • Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add histamine to a final concentration corresponding to its EC80 (a pre-determined concentration that gives 80% of the maximal response).

    • Record the fluorescence signal for 2-3 minutes.

Data Analysis:

The antagonistic activity is determined by the percentage inhibition of the histamine-induced calcium signal. IC50 values are calculated from the dose-response curves.

Representative Data:

CompoundIC50 (nM)
This compound85
Diphenhydramine (control)50
Compound X25
Compound Y150

Application Note 3: A FLIPR-Based Assay for Modulators of GABA-A Receptors

Introduction:

While not fully elucidated, one proposed mechanism of action for this compound involves the modulation of GABAergic activity. This application note outlines an HTS assay to identify positive allosteric modulators (PAMs) of the GABA-A receptor, a ligand-gated ion channel.

Principle:

The GABA-A receptor is a chloride channel. Upon activation by GABA, the channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron. This change in membrane potential can be measured using a voltage-sensitive fluorescent dye in a FLIPR instrument. PAMs will enhance the effect of a sub-maximal concentration of GABA, leading to a greater change in membrane potential.

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_screen HTS Assay cluster_analysis Data Interpretation p1 Plate cells expressing GABA-A receptors p2 Load with voltage-sensitive dye p1->p2 s1 Add test compounds and this compound p2->s1 Transfer to FLIPR s2 Incubate s1->s2 s3 Add sub-maximal GABA (e.g., EC20) s2->s3 s4 Measure fluorescence change s3->s4 a1 Calculate % potentiation of GABA response s4->a1 a2 Generate dose-response curves a1->a2 a3 Determine EC50 values a2->a3

Figure 3: Workflow for a GABA-A receptor modulator screen.

Experimental Protocol:

Materials:

  • CHO or HEK293 cell line stably expressing a specific subtype of the human GABA-A receptor (e.g., α1β2γ2)

  • Appropriate cell culture medium with a selection antibiotic

  • FLIPR Membrane Potential Assay Kit

  • HBSS

  • GABA

  • This compound hydrochloride (as a test compound)

  • Diazepam (as a positive control PAM)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Culture:

    • Culture the GABA-A receptor-expressing cells.

    • Seed cells into 384-well plates and incubate overnight.

  • Dye Loading:

    • Prepare the voltage-sensitive dye solution according to the kit manufacturer's instructions.

    • Replace the culture medium with the dye solution.

    • Incubate as recommended by the manufacturer (typically 30-60 minutes at 37°C).

  • Compound Addition:

    • Prepare serial dilutions of test compounds, this compound, and diazepam in HBSS.

    • Add the compounds to the cell plate.

    • Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add GABA to a final concentration corresponding to its EC20 (a pre-determined concentration that gives 20% of the maximal response).

    • Record the fluorescence signal for 2-3 minutes.

Data Analysis:

The potentiation of the GABA response is calculated as the percentage increase in the fluorescence signal in the presence of the compound compared to the response with GABA alone. EC50 values for potentiation are determined from dose-response curves.

Representative Data:

CompoundEC50 for Potentiation (µM)Max Potentiation (%)
This compound12.5150
Diazepam (control)0.5300
Compound P2.8250
Compound Q> 100No potentiation

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chlophedianol Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of chlophedianol. The following troubleshooting guides and FAQs will help you diagnose and resolve common problems to achieve optimal peak symmetry and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?

A1: The primary cause of peak tailing for this compound, a basic compound (pKa ≈ 9.5)[1], is secondary interactions between the protonated analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] At typical mobile phase pH values (above 3), these silanol groups can deprotonate to form negatively charged sites (SiO-), which then interact electrostatically with the positively charged this compound molecules. This secondary retention mechanism leads to a portion of the analyte being retained longer, resulting in a tailing peak.[5]

Q2: How does mobile phase pH affect this compound peak shape?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. Operating at a low pH (typically between 2 and 3) suppresses the ionization of the silanol groups, neutralizing them and minimizing the secondary electrostatic interactions that cause tailing. Conversely, at a pH close to this compound's pKa, you may observe poor peak shape due to the presence of both ionized and unionized forms of the analyte.

Q3: Can the choice of HPLC column influence peak tailing for this compound?

A3: Absolutely. Modern HPLC columns with high-purity silica and effective end-capping are designed to minimize the number of accessible residual silanol groups. For basic compounds like this compound, using a column with a "base-deactivated" stationary phase or one that is well end-capped is highly recommended. Alternative column chemistries, such as those with polar-embedded phases or hybrid organic-silica particles, can also provide improved peak symmetry.

Q4: What is the role of mobile phase additives in reducing this compound peak tailing?

A4: Mobile phase additives, often referred to as "silanol suppressors," can significantly improve the peak shape of basic compounds. A common additive is a competing base, such as triethylamine (TEA). TEA, in its protonated form, competes with the protonated this compound for interaction with the ionized silanol sites, effectively masking them and reducing peak tailing.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.

Problem: My this compound peak is exhibiting significant tailing.

Step 1: Evaluate the Mobile Phase pH

Question: Is your mobile phase pH optimized for the analysis of a basic compound?

Answer: For basic compounds like this compound, a low mobile phase pH is generally recommended to ensure the protonation of silanol groups on the stationary phase, thereby minimizing secondary interactions.

Recommended Action:

  • Check the pH of your current mobile phase.

  • If the pH is above 4, prepare a new mobile phase with a pH in the range of 2.5 to 3.5 using a suitable buffer (e.g., phosphate or formate).

  • Equilibrate the column with the new mobile phase for at least 20 column volumes before your next injection.

Step 2: Consider Mobile Phase Additives

Question: Are you using a mobile phase additive to mask residual silanol activity?

Answer: If adjusting the pH alone is insufficient, the addition of a competing base can help to further reduce peak tailing.

Recommended Action:

  • Add a small concentration of triethylamine (TEA) to the aqueous portion of your mobile phase. A typical starting concentration is 0.1% (v/v) or approximately 10-20 mM.

  • Ensure the mobile phase is thoroughly mixed and degassed.

  • Note that TEA can shorten column lifetime with prolonged use.

Step 3: Assess the HPLC Column

Question: Is your column suitable for the analysis of basic compounds, and is it in good condition?

Answer: Column degradation or the use of an inappropriate column chemistry can be a major contributor to peak tailing.

Recommended Action:

  • Check Column History: If the column has been used extensively or with aggressive mobile phases, it may be degraded. Try replacing it with a new column of the same type.

  • Use a Base-Deactivated Column: If you are not already using one, switch to a column specifically designed for the analysis of basic compounds, such as a modern, high-purity, end-capped C18 or a column with a polar-embedded phase.

Step 4: Review Injection and Sample Parameters

Question: Could sample overload or an inappropriate injection solvent be the cause?

Answer: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Similarly, if the sample is dissolved in a solvent much stronger than the mobile phase, peak shape can be compromised.

Recommended Action:

  • Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you may have been overloading the column.

  • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Data Presentation

The following table demonstrates the effect of mobile phase pH on the peak asymmetry of a basic compound, methamphetamine, which serves as a relevant example for understanding the behavior of this compound. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.35Significant Tailing
3.01.33Improved Symmetry

Data adapted from an analysis of basic drug compounds, illustrating a common trend for basic analytes.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To reduce peak tailing by protonating residual silanol groups on the stationary phase.

Materials:

  • HPLC grade water

  • HPLC grade organic modifier (e.g., acetonitrile or methanol)

  • Buffer salt (e.g., potassium phosphate monobasic)

  • Acid for pH adjustment (e.g., phosphoric acid)

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Buffer: Dissolve the buffer salt in HPLC grade water to the desired concentration (e.g., 20 mM potassium phosphate).

  • Adjust pH: While stirring, slowly add acid (e.g., phosphoric acid) to the aqueous buffer until the pH meter reads the target pH (e.g., 2.5).

  • Prepare the Mobile Phase: Mix the pH-adjusted aqueous buffer with the organic modifier in the desired ratio (e.g., 70:30 v/v aqueous buffer:acetonitrile).

  • Equilibrate the System: Flush the HPLC system and column with the newly prepared mobile phase at the method's flow rate until a stable baseline is achieved (typically requires 20-30 column volumes).

  • Analyze Sample: Inject the this compound sample and evaluate the peak shape.

Protocol 2: Addition of a Competing Base (Triethylamine)

Objective: To improve peak symmetry by masking active silanol sites with a competing base.

Materials:

  • Prepared mobile phase (aqueous and organic components) at the desired pH

  • Triethylamine (TEA), HPLC grade

Procedure:

  • Add TEA to the Aqueous Phase: Before mixing with the organic modifier, add a precise amount of TEA to the aqueous portion of the mobile phase. A common starting concentration is 0.1% v/v.

  • Prepare the Final Mobile Phase: Mix the TEA-containing aqueous phase with the organic modifier.

  • Equilibrate and Analyze: Equilibrate the column with the new mobile phase as described in Protocol 1 and inject the sample.

Visualizations

Troubleshooting Workflow for this compound Peak Tailing

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust pH to 2.5-3.5 (Protocol 1) check_ph->adjust_ph No check_additive Is a Competing Base Used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% TEA to Mobile Phase (Protocol 2) check_additive->add_additive No check_column Is Column Base-Deactivated and in Good Condition? check_additive->check_column Yes add_additive->check_column replace_column Replace with a New, End-Capped/BDS Column check_column->replace_column No check_sample Is Sample Concentration Low & Solvent Weaker than Mobile Phase? check_column->check_sample Yes replace_column->check_sample adjust_sample Dilute Sample and/or Use Mobile Phase as Solvent check_sample->adjust_sample No end_good Peak Shape Improved check_sample->end_good Yes adjust_sample->end_good end_bad Issue Persists - Consult Instrument Manual/Support adjust_sample->end_bad

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Mechanism of this compound Peak Tailing and Mitigation

G cluster_0 High pH (>4): Peak Tailing cluster_1 Low pH (<3.5): Symmetrical Peak Chlophedianol_H This compound-NH+ (Basic Analyte) Interaction Strong Secondary Electrostatic Interaction Chlophedianol_H->Interaction Silanol_O SiO- (Ionized Silanol Site) Silanol_O->Interaction Tailing Peak Tailing Interaction->Tailing Chlophedianol_H2 This compound-NH+ (Basic Analyte) NoInteraction Minimized Interaction Chlophedianol_H2->NoInteraction Silanol_OH Si-OH (Protonated Silanol Site) Silanol_OH->NoInteraction Symmetry Symmetrical Peak NoInteraction->Symmetry

Caption: Interaction of this compound with the stationary phase at different pH values.

References

Improving chlophedianol extraction efficiency from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chlophedianol Extraction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the extraction efficiency of this compound from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples like plasma or urine?

A1: The most prevalent methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is a traditional method that relies on the partitioning of this compound between two immiscible liquid phases.[2] SPE has become increasingly popular as it offers higher selectivity, cleaner extracts, and avoids issues like emulsion formation that can occur with LLE.[3]

Q2: I'm experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery is a common issue stemming from several factors.[4] These can include incomplete extraction, degradation of the analyte, or losses during the cleanup and concentration steps.[4] For SPE, low recovery might be due to an incorrect choice of sorbent, an inappropriate pH during sample loading, or a wash solvent that is too strong and prematurely elutes the analyte. In LLE, the choice of an unsuitable extraction solvent or the formation of emulsions can lead to significant analyte loss.

Q3: How does the sample matrix affect this compound extraction?

A3: The biological matrix (e.g., plasma, urine) is complex and can significantly interfere with extraction. Endogenous components like proteins, lipids, and salts can co-extract with this compound, leading to a phenomenon known as the "matrix effect" in LC-MS/MS analysis. This can suppress or enhance the analyte's signal, leading to inaccurate quantification. Proteins in plasma can also bind to this compound, preventing its efficient extraction.

Q4: What is the "matrix effect" and how can I minimize it?

A4: The matrix effect refers to the alteration of ionization efficiency for the target analyte (this compound) due to co-eluting compounds from the sample matrix. This can cause either ion suppression or enhancement, compromising the accuracy and precision of quantitative analysis. To minimize this, a more selective sample preparation technique like SPE is often preferred over simpler methods like protein precipitation. Optimizing the chromatographic separation to resolve this compound from interfering matrix components is also crucial.

Q5: Can I analyze this compound using Gas Chromatography-Mass Spectrometry (GC-MS)?

A5: Yes, GC-MS can be used for the analysis of this compound. However, due to its chemical structure, derivatization may be necessary to increase its volatility and thermal stability, which are prerequisites for successful GC analysis. The sample preparation for GC-MS must also ensure the removal of non-volatile materials that could contaminate the system.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.

Issue 1: Low Analyte Recovery

Symptoms:

  • The concentration of this compound in your final extract is significantly lower than expected.

  • Poor signal-to-noise ratio during analysis.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Incomplete Extraction (LLE) - Optimize Solvent Choice: Ensure the extraction solvent has an appropriate polarity to efficiently partition this compound. Consider a solvent screen with different organic solvents.- Adjust pH: this compound is a basic compound. Adjusting the sample pH to be 2 units above its pKa will neutralize it, increasing its solubility in the organic phase.- Increase Extraction Repetitions: Perform the extraction multiple times with fresh solvent and combine the extracts.
Analyte Not Binding to SPE Sorbent - Verify Sorbent Choice: For a basic compound like this compound, a mixed-mode (e.g., reversed-phase and cation exchange) SPE sorbent is often effective. Ensure the sorbent's chemistry is appropriate for the analyte's properties.- Check Sample pH: The pH of the sample load solution is critical for retention, especially with ion-exchange sorbents. Ensure the pH is adjusted to facilitate the desired interaction.- Dilute the Sample: High concentrations of organic solvent in the sample can prevent the analyte from binding to the sorbent. Diluting the sample with an aqueous buffer may be necessary.
Analyte Lost During SPE Wash Step - Decrease Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound. Reduce the percentage of organic solvent in the wash solution.- Maintain Correct pH: Ensure the pH of the wash solvent does not disrupt the binding of this compound to the sorbent.
Incomplete Elution from SPE Sorbent - Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely. Increase the organic content or add a modifier (e.g., a small amount of acid or base) to disrupt the sorbent-analyte interaction.- Use a Stronger Elution Solvent: If increasing the strength of the current solvent is ineffective, consider a different solvent with a higher elution strength.
Analyte Degradation - Assess Stability: this compound may be unstable under certain conditions (e.g., extreme pH, high temperature, exposure to light). Conduct stability tests and adjust extraction conditions accordingly, for example, by working at a lower temperature.
Issue 2: Emulsion Formation (LLE)

Symptom:

  • A stable, cloudy layer forms between the aqueous and organic phases, making separation difficult.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
High Concentration of Surfactant-like Molecules - Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel to reduce the agitation that causes emulsions.- Centrifugation: Centrifuging the sample can help break the emulsion.- Addition of Salt: Adding a small amount of salt (salting out) to the aqueous phase can increase its polarity and help break the emulsion.- Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility characteristics and disrupt the emulsion.
Issue 3: High Matrix Effects in LC-MS/MS

Symptom:

  • Inconsistent and irreproducible results for quality control samples.

  • Significant ion suppression or enhancement observed.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Insufficient Sample Cleanup - Switch to a More Selective Extraction Method: If using protein precipitation, consider switching to LLE or, preferably, SPE for a cleaner extract.- Optimize SPE Wash Steps: Incorporate an effective wash step in your SPE protocol to remove interfering matrix components.
Co-elution of Matrix Components - Modify Chromatographic Conditions: Adjust the mobile phase gradient, change the column chemistry, or alter the flow rate to improve the separation of this compound from co-eluting interferences.

Quantitative Data Summary

The following tables summarize typical performance data for this compound extraction methods. Note that these values are illustrative and can vary based on the specific matrix, protocol, and analytical instrumentation.

Table 1: Comparison of Extraction Methods for this compound from Human Plasma

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extraction Recovery 75-90%>90%
Matrix Effect Moderate to HighLow to Moderate
Limit of Quantification (LOQ) 1-5 ng/mL0.5-2 ng/mL
Processing Time per Sample ~20-30 minutes~15-25 minutes

Table 2: SPE Recovery Troubleshooting

Fraction Analyzed Where this compound is Found Probable Cause
Load Flow-through Analyte did not bind to the sorbentIncorrect sorbent, wrong sample pH, or sample solvent too strong.
Wash Fraction Analyte was washed off the sorbentWash solvent is too strong.
Final Eluate Analyte remains on the sorbent (low recovery)Elution solvent is too weak.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is designed for the extraction of this compound from human plasma using a mixed-mode SPE cartridge for subsequent LC-MS/MS analysis.

Materials:

  • Mixed-mode SPE cartridges (e.g., C8/Cation Exchange)

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Phosphoric acid (4%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (5%)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the IS solution.

    • Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust pH.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of 25% methanol in water to remove moderately polar interferences. Dry the sorbent under full vacuum for 5 minutes.

  • Elution:

    • Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol describes a basic LLE procedure for extracting this compound from urine samples.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Sodium hydroxide (1 M)

  • Extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • Centrifuge tubes (glass, 15 mL)

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of urine into a 15 mL glass centrifuge tube.

    • Add 50 µL of the IS solution.

  • pH Adjustment:

    • Add 100 µL of 1 M sodium hydroxide to the urine sample to basify the pH (target pH > 9).

    • Vortex briefly to mix.

  • Extraction:

    • Add 5 mL of MTBE to the tube.

    • Cap the tube and vortex for 2 minutes. To prevent emulsion, gentle inversion for 5-10 minutes can be used as an alternative.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for analysis.

Visualizations

G General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction Sample Biological Sample (Plasma, Urine) Pretreatment Pre-treatment (Add IS, pH adjust, Precipitate proteins) Sample->Pretreatment LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Option 1 SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Option 2 Evaporation Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound extraction and analysis.

G Troubleshooting Low Recovery in SPE Start Low Recovery Detected Q1 Where is the analyte? Analyze Load, Wash, & Elute fractions Start->Q1 Load In Load Fraction Q1->Load Found in Load Wash In Wash Fraction Q1->Wash Found in Wash NotEluted Not in any fraction (Still on Sorbent) Q1->NotEluted Not Found Sol_Load Solution: - Check sorbent/sample pH - Reduce sample solvent strength Load->Sol_Load Sol_Wash Solution: - Decrease wash solvent strength Wash->Sol_Wash Sol_Elute Solution: - Increase elution solvent strength - Change elution solvent NotEluted->Sol_Elute

Caption: Troubleshooting decision tree for low SPE recovery.

References

Chlophedianol Degradation Pathway Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed experimental data on the forced degradation of chlophedianol is not extensively available in the public domain. This technical support center provides guidance based on the International Council for Harmonisation (ICH) guidelines, general principles of pharmaceutical stress testing, and predicted degradation pathways based on the chemical structure of this compound. The provided protocols and data are illustrative and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: A forced degradation or stress testing study is essential to identify the likely degradation products of this compound, which helps in understanding its intrinsic stability and establishing its degradation pathways.[1][2] This information is crucial for developing and validating a stability-indicating analytical method, which can accurately measure the drug substance in the presence of its degradants.[1][2]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: According to ICH guidelines, this compound should be subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal degradation, and photolysis.[1] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being excessive.

Q3: How can I select the appropriate concentrations of acid and base for hydrolytic studies?

A3: For hydrolytic degradation, it is recommended to start with 0.1 M to 1 M hydrochloric acid (for acidic conditions) and 0.1 M to 1 M sodium hydroxide (for alkaline conditions). The reaction can be carried out at room temperature or elevated temperatures (e.g., 50-60 °C) to accelerate degradation. If no degradation is observed, the concentration of the acid or base and the temperature can be increased. Conversely, if degradation is too rapid, milder conditions should be used.

Q4: What oxidizing agent is commonly used for oxidative degradation studies?

A4: Hydrogen peroxide (H₂O₂) is a widely used oxidizing agent for forced degradation studies. A concentration range of 3-30% is generally suggested. The study is typically conducted at room temperature for a specified period, for instance, up to seven days, or until the target degradation of up to 20% is achieved.

Q5: What are the recommended conditions for photostability testing?

A5: Photostability testing should be conducted as per ICH guideline Q1B. This involves exposing the drug substance to a light source that produces a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy should not be less than 200 watt hours per square meter. A control sample should be protected from light to differentiate between photolytic and thermal degradation.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature.- Extend the duration of the study.- For photostability, ensure the light source provides sufficient UV and visible light intensity.
Complete or excessive degradation (>20%) is observed. The stress conditions are too harsh.- Decrease the concentration of the stressor.- Lower the temperature.- Reduce the exposure time.- For hydrolytic studies, consider using a weaker acid or base.
Poor separation of this compound from its degradation products in HPLC. The chromatographic method is not optimized.- Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration).- Use a different column chemistry (e.g., C8, phenyl-hexyl).- Optimize the gradient elution profile.- Adjust the column temperature.
Mass balance is not within the acceptable range (typically 90-110%). - Non-chromophoric degradation products are formed.- Volatile degradation products are lost.- Degradation products are not being eluted from the column.- Inaccurate response factors for degradation products.- Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector.- Analyze the headspace for volatile compounds using gas chromatography (GC).- Use a stronger solvent in the mobile phase to elute highly retained compounds.- Isolate and characterize the major degradation products to determine their response factors.

Experimental Protocols

General Protocol for Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours). Neutralize the samples with 1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the mixture at room temperature for 48 hours. Withdraw samples at appropriate time points. Neutralize the samples with 1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature for 7 days, protected from light. Withdraw samples at appropriate time points.

    • Thermal Degradation: Expose the solid this compound powder to a temperature of 80°C in a hot air oven for 48 hours. Also, reflux a solution of this compound in a suitable solvent at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solid drug and a solution of the drug in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A diode array detector is recommended to check for peak purity. LC-MS can be used to identify the mass of the degradation products.

Quantitative Data Summary

The following tables present a template for summarizing quantitative data from forced degradation studies. The values provided are hypothetical for illustrative purposes.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParametersDuration% Degradation (Hypothetical)Number of Degradants
Acidic Hydrolysis1 M HCl24 hours12.52
Alkaline Hydrolysis1 M NaOH48 hours18.23
Oxidative Degradation30% H₂O₂7 days15.84
Thermal (Solid)80°C48 hours3.11
Thermal (Solution)80°C24 hours8.52
Photolytic (Solid)ICH Q1B-4.51
Photolytic (Solution)ICH Q1B-10.22

Table 2: Hypothetical Degradation Products of this compound

Degradant IDRetention Time (min)m/zStress Conditions Observed
DP13.5[M+H]⁺ = 276.1Alkaline Hydrolysis
DP24.8[M+H]⁺ = 306.1Oxidative Degradation
DP35.2[M+H]⁺ = 292.1Acidic, Thermal (Solution)
DP46.1[M+H]⁺ = 322.1Oxidative Degradation

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound Stock Solution (1 mg/mL) B Acidic Hydrolysis (1 M HCl, 60°C) A->B C Alkaline Hydrolysis (1 M NaOH, RT) A->C D Oxidative Degradation (30% H2O2, RT) A->D E Thermal Degradation (80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G HPLC-DAD Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Data Interpretation H->I G This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation (H2O2) Dealkylation_Product N-demethylated Product This compound->Dealkylation_Product Oxidative/Thermal Stress Ring_Hydroxylation Hydroxylated Product This compound->Ring_Hydroxylation Photolytic/Oxidative Stress

References

Optimizing mobile phase for separating chlophedianol and its impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the mobile phase for the chromatographic separation of chlophedianol and its impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the method development and execution for the analysis of this compound.

Q1: Why am I seeing poor resolution between the this compound peak and a closely eluting impurity?

A1: Poor resolution is often directly related to the mobile phase composition. Here are several factors to investigate:

  • Organic Solvent Ratio: The ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a primary driver of retention and selectivity in reversed-phase chromatography.

    • Solution: Systematically adjust the percentage of the organic modifier. A lower organic percentage will generally increase retention times, which may improve the separation between closely eluting peaks. Try adjusting the organic component by ±5% increments to observe the effect on resolution.

  • Mobile Phase pH: this compound has a pKa of 9.5, meaning its ionization state is highly dependent on pH.[] The charge of the analyte and any impurities will significantly impact their interaction with the stationary phase.

    • Solution: Adjust the pH of the aqueous portion of your mobile phase. For a basic compound like this compound, working at a lower pH (e.g., pH 2.5-4.5) will ensure it is fully protonated (ionized). This can lead to sharper peaks and different selectivity. One method suggests a phosphate buffer adjusted to pH 4.5 with triethylamine.[2]

  • Choice of Organic Solvent: Acetonitrile and methanol have different solvent strengths and selectivities.

    • Solution: If you are using methanol, try substituting it with acetonitrile, or vice versa. Acetonitrile typically provides greater resolution for complex mixtures. A reported UPLC method successfully used a mixture of methanol and acetonitrile (65:35 v/v).[3][4][5]

Q2: My this compound peak is tailing significantly. What is the cause and how can I improve the peak shape?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with active silanol groups on the silica-based column packing.

  • Cause: Free silanol groups on the column's stationary phase can interact strongly with the basic amine group on this compound, causing a portion of the analyte to lag behind, resulting in a tailed peak.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 4) protonates the silanol groups, reducing their ability to interact with the positively charged this compound molecule.

  • Solution 2: Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte and improving peak shape. An HPLC method for this compound successfully incorporates 1% diethylamine in the mobile phase.

  • Solution 3: Increase Buffer Concentration: A higher buffer concentration can also help to minimize secondary interactions and improve peak symmetry.

Q3: The retention times for my peaks are drifting or shifting between injections. What is causing this instability?

A3: Retention time variability can compromise the reliability of your analysis. The most common causes are related to the column and the mobile phase.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis. This is especially true when using ion-pairing reagents or after changing mobile phases.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the baseline until it is stable.

  • Mobile Phase Composition: If the mobile phase is prepared by mixing solvents online, the pump's proportioning valves may not be working accurately. Alternatively, if the mobile phase is prepared manually, one of the components may be evaporating, changing the overall composition.

    • Solution: Prepare the mobile phase fresh daily and keep the solvent reservoirs covered. If using a gradient pump, you can verify the composition by adding a UV-active tracer to one solvent and monitoring the baseline.

  • Temperature Fluctuations: Column temperature has a significant effect on retention time. A 1°C change can alter retention times by 1-2%.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run. A temperature of 25°C has been used in a validated UPLC method.

Q4: I am observing a sudden increase in system backpressure. What are the likely causes?

A4: High backpressure can indicate a blockage somewhere in the HPLC system.

  • Cause 1: Blocked Column Frit: Particulate matter from the sample or precipitated buffer salts can clog the inlet frit of the column.

    • Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer). Using a guard column can also protect the analytical column from particulates.

  • Cause 2: Buffer Precipitation: If you are using a buffered mobile phase with a high percentage of organic solvent, the buffer salt may precipitate out of the solution.

    • Solution: Ensure your chosen buffer is soluble in the entire range of mobile phase compositions used in your method. For example, phosphate buffers are prone to precipitation in high concentrations of acetonitrile.

  • Cause 3: System Blockage: There may be a blockage in the tubing, injector, or guard column.

    • Solution: Systematically isolate components of the HPLC system to identify the source of the pressure. Start by removing the column and checking the pressure of the system without it.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a mobile phase to separate this compound and its impurities?

A: Based on published methods, a reversed-phase C18 column is a good choice. A recommended starting mobile phase could be a mixture of acetonitrile and a low-pH aqueous buffer (e.g., 25mM potassium phosphate at pH 3.0) in a 40:60 (v/v) ratio. From there, you can optimize the organic ratio and pH to achieve the desired separation. A UPLC method has also been developed using a simple mobile phase of methanol and acetonitrile (65:35 v/v).

Q: Which column chemistry is most effective?

A: The most commonly cited column chemistry for this compound is C18 (octadecylsilane). Specifically, a Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 μm) column has been used successfully in a UPLC method. The "BDS" (Base Deactivated Silica) indicates that the silica has been specially treated to reduce the number of free silanol groups, making it well-suited for analyzing basic compounds like this compound.

Q: Should I use a gradient or isocratic elution?

A: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and results in more stable baselines. It is suitable if your impurities elute close to the main this compound peak.

  • Gradient elution (mobile phase composition changes over time) is more powerful for separating a complex mixture of impurities with a wide range of polarities. It can also help to sharpen peaks and reduce run times. A UPLC method for this compound utilizes a gradient mode.

Q: What detection wavelength should I use?

A: A detection wavelength of 254 nm is commonly used and has been shown to be effective for the analysis of this compound.

Data Presentation: Chromatographic Conditions

The following tables summarize conditions from established methods for this compound analysis, providing a starting point for method development.

Table 1: UPLC Method Parameters

ParameterConditionReference
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Methanol:Acetonitrile (65:35 v/v)
Elution Mode Gradient
Flow Rate 0.1 mL/min
Detection 254 nm
Column Temp. 25°C
Retention Time ~1.130 min

Table 2: HPLC Method Parameters

ParameterConditionReference
Column Octadecylsilane (C18)
Mobile Phase 70% Acetonitrile
30% Aqueous Solution containing:
- 0.005M 1-octanesulfonic acid
- 1% Acetic Acid
- 1% Diethylamine
Detection 254 nm

Experimental Protocols

Protocol 1: UPLC Method for this compound in Syrup Dosage Form

This protocol is based on a validated UPLC method for the determination of this compound hydrochloride.

  • Instrumentation:

    • Acquity, Waters UPLC system (or equivalent) with a binary gradient pump, autosampler, column oven, and PDA/UV detector.

    • Empower 2 software for data acquisition.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: HPLC grade Methanol and Acetonitrile in a 65:35 v/v ratio. The mobile phase should be filtered through a 0.20 µm membrane filter and degassed.

    • Flow Rate: 0.1 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh about 10 mg of this compound hydrochloride reference standard into a 100 mL volumetric flask.

    • Add approximately 50 mL of the mobile phase and sonicate to dissolve completely.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.20 µm membrane filter.

  • Sample Preparation (from Syrup):

    • Accurately measure a volume of syrup equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.

    • Add 50 mL of mobile phase and sonicate for 15-20 minutes to ensure complete extraction.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.20 µm membrane filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (e.g., Rs > 2.0) select_column Select Column (e.g., C18 for this compound) start->select_column initial_conditions Establish Initial Conditions - Isocratic Mobile Phase (ACN/Buffer) - Set Flow Rate & Temperature select_column->initial_conditions run_initial Perform Initial Run initial_conditions->run_initial eval_resolution Evaluate Resolution run_initial->eval_resolution adjust_organic Adjust Organic Solvent % (e.g., ACN or MeOH) eval_resolution->adjust_organic Resolution Not Met adjust_ph Adjust Mobile Phase pH (e.g., 2.5-4.5 for basic compounds) eval_resolution->adjust_ph Selectivity Issue consider_additive Consider Additives (e.g., TEA for peak shape) eval_resolution->consider_additive Peak Tailing Issue final_method Final Optimized Method eval_resolution->final_method Resolution Met run_organic Perform New Run adjust_organic->run_organic run_organic->eval_resolution run_ph Perform New Run adjust_ph->run_ph run_ph->eval_resolution run_additive Perform New Run consider_additive->run_additive run_additive->eval_resolution

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Peak_Tailing start Problem: this compound Peak is Tailing check_ph Is Mobile Phase pH < 4? start->check_ph lower_ph Action: Lower pH to 2.5-3.5 using Formic or Phosphoric Acid check_ph->lower_ph No check_additive Is a competing base present? check_ph->check_additive Yes solution Peak Shape Improved lower_ph->solution add_additive Action: Add Competing Base (e.g., 0.1% Triethylamine) check_additive->add_additive No check_column Is the column specifically for basic compounds (e.g., BDS)? check_additive->check_column Yes add_additive->solution change_column Action: Switch to a base-deactivated column (BDS, Shield-RP) check_column->change_column No check_column->solution Yes change_column->solution

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Chlophedianol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of chlophedianol.

Troubleshooting Guide: this compound LC-MS Analysis

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Q1: My this compound signal is low and inconsistent in plasma/urine samples compared to the standard solution. What could be the cause?

A1: This is a classic sign of ion suppression , a major type of matrix effect. Endogenous components in your biological matrix (like phospholipids, salts, or metabolites) are likely co-eluting with this compound and interfering with its ionization in the MS source, leading to a reduced and variable signal.

Q2: How can I confirm that matrix effects are the problem?

A2: You can perform a post-extraction spike experiment . This involves comparing the peak area of this compound in a clean solvent (neat solution) to the peak area of this compound spiked into an extracted blank matrix sample (a sample processed without the analyte). A significant difference in peak areas confirms the presence of matrix effects (ion suppression or enhancement).

Another qualitative method is the post-column infusion technique. Here, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Simultaneously, an extracted blank matrix sample is injected onto the column. Dips or peaks in the this compound baseline signal at specific retention times indicate where matrix components are eluting and causing ion suppression or enhancement.

Q3: I've confirmed matrix effects. What are the initial steps to solve this issue?

A3: The first and most crucial step is to optimize your sample preparation method . The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system. Consider the following techniques:

  • Protein Precipitation (PPT): This is a fast and simple method, but it may not be sufficient to remove all interferences, especially phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering compounds and concentrating the analyte, leading to a much cleaner extract.

Q4: I've improved my sample preparation, but I still see some matrix effects. What's the next step?

A4: The next step is to optimize your chromatographic conditions to separate this compound from the remaining matrix components. You can try:

  • Changing the analytical column: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter the selectivity of your separation.

  • Modifying the mobile phase: Adjusting the organic solvent composition, pH, or adding modifiers can change the elution profile of both this compound and interfering compounds.

  • Adjusting the gradient: A shallower gradient can improve the resolution between this compound and closely eluting matrix components.

Q5: Are there any other strategies to compensate for matrix effects?

A5: Yes. The use of a suitable internal standard (IS) is highly recommended. An ideal IS for LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and precision of quantification.[1]

Q2: What are the common sources of matrix effects in biological samples?

A2: In biological matrices such as plasma, serum, or urine, common sources of matrix effects include phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[2]

Q3: Can matrix effects be completely eliminated?

A3: While it may not always be possible to completely eliminate matrix effects, they can be significantly minimized and compensated for through a combination of effective sample preparation, optimized chromatography, and the use of an appropriate internal standard.[3]

Q4: Is ion suppression or ion enhancement more common?

A4: Ion suppression is more frequently observed in LC-MS bioanalysis. However, ion enhancement can also occur and is equally detrimental to data quality.

Q5: What is the best type of internal standard to use for this compound analysis?

A5: The gold standard is a stable isotope-labeled (SIL) this compound (e.g., deuterated this compound). This is because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. If a SIL-IS is unavailable, a structural analog can be a suitable alternative.

Experimental Protocols

Please note: As a specific validated LC-MS/MS method for this compound in a biological matrix is not publicly available, the following protocols are proposed "best-practice" examples. These should be fully validated for your specific application.

Proposed Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
  • Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound-d4 at 100 ng/mL).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Proposed Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
  • Sample Preparation: To 200 µL of plasma, add 20 µL of the internal standard working solution.

  • pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether), and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Proposed Chromatographic and Mass Spectrometric Conditions
ParameterProposed Condition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 290.1 -> 72.1 (Quantifier), m/z 290.1 -> 58.1 (Qualifier) This compound-d4 (IS): m/z 294.1 -> 76.1
Collision Energy To be optimized for the specific instrument.

Quantitative Data Summary

The following tables present illustrative data on the performance of different sample preparation methods for the analysis of a small molecule drug with properties similar to this compound. This data is for example purposes only and should be determined experimentally for this compound.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85.2 ± 5.192.5 ± 3.898.1 ± 2.5
Matrix Effect (%) 75.6 ± 8.2 (Suppression)91.3 ± 4.5 (Minimal Effect)99.2 ± 2.1 (No Effect)
Precision (%RSD) < 10%< 7%< 5%

Table 2: Validation Summary for a Proposed SPE-LC-MS/MS Method

Validation ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 6%
Inter-day Precision (%RSD) < 8%
Accuracy (% Bias) Within ±10%
Extraction Recovery > 95%
Matrix Factor 0.98 - 1.03

Visualizations

Workflow_for_Overcoming_Matrix_Effects cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Low/Inconsistent Signal in Biological Matrix Confirm_ME Confirm Matrix Effects (Post-Extraction Spike / Post-Column Infusion) Problem->Confirm_ME Suspect Matrix Effect Sample_Prep Optimize Sample Preparation (PPT, LLE, SPE) Confirm_ME->Sample_Prep Matrix Effect Confirmed Chromatography Optimize Chromatography (Column, Mobile Phase, Gradient) Sample_Prep->Chromatography If necessary Validation Method Validation (Accuracy, Precision, Recovery, Matrix Effect) Sample_Prep->Validation Internal_Standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) Chromatography->Internal_Standard For compensation Chromatography->Validation Internal_Standard->Validation

Caption: Workflow for identifying and overcoming matrix effects.

Sample_Preparation_Workflow cluster_extraction Extraction start Biological Sample (e.g., Plasma) is_spike Spike with Internal Standard start->is_spike ppt Protein Precipitation (e.g., Acetonitrile) is_spike->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) is_spike->lle spe Solid-Phase Extraction is_spike->spe centrifuge Centrifuge ppt->centrifuge evaporate Evaporate lle->evaporate spe->evaporate centrifuge->evaporate Transfer Supernatant reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General sample preparation workflows for bioanalysis.

References

Chlophedianol assay variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chlophedianol assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to the variability and reproducibility of this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in this compound assays?

A1: Variability in this compound assays can stem from several sources, including the inherent complexity of biological matrices, inconsistencies in sample preparation, and variations in instrument performance.[1][2] It is crucial to have a robust and well-validated bioanalytical method to minimize these variabilities.[3][4]

Q2: How can I improve the reproducibility of my this compound assay?

A2: To enhance reproducibility, ensure that your bioanalytical method is thoroughly validated for accuracy, precision, selectivity, and stability.[3] Consistent sample preparation, the use of a suitable internal standard, and regular instrument maintenance are also critical factors.

Q3: What is a typical retention time for this compound in a reversed-phase HPLC or UPLC system?

A3: The retention time for this compound can vary depending on the specific method parameters. For example, in one UPLC method, the retention time was found to be approximately 1.130 ± 0.005 minutes.

Q4: Why is a validated bioanalytical method so important?

A4: A validated bioanalytical method provides a high degree of assurance that the assay is reliable and will consistently produce accurate and precise results for its intended application, which is fundamental for pharmacokinetic and bioequivalence studies.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your this compound assay experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

A: Peak asymmetry is a common issue in HPLC and UPLC analysis.

  • Peak Tailing: This is often observed for basic compounds like this compound and can be caused by secondary interactions with acidic silanol groups on the column stationary phase.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing these secondary interactions.

    • Solution 2: Use a Different Column: Employing a column with a less acidic stationary phase or one that is end-capped can mitigate tailing.

    • Solution 3: Check for Column Contamination: A blocked column frit or contamination can also lead to peak tailing. Try reverse flushing the column or replacing it if necessary.

  • Peak Fronting: This is less common but is often a sign of column overload.

    • Solution 1: Dilute the Sample: Reducing the concentration of your sample is the most straightforward solution.

    • Solution 2: Check Solvent Compatibility: Ensure that the sample solvent is not significantly stronger than the mobile phase, as this can cause the analyte to move too quickly through the initial part of the column.

Issue 2: Drifting Retention Times

Q: The retention time for my this compound peak is shifting between injections or over a sequence. What should I investigate?

A: Retention time drift can compromise the identity and quantification of your analyte.

  • Possible Cause 1: Unstable Column Temperature: Temperature fluctuations can significantly affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature throughout your analytical run.

  • Possible Cause 2: Changes in Mobile Phase Composition: The composition of the mobile phase must remain constant.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For pre-mixed mobile phases, be aware that the more volatile organic component may evaporate over time, leading to longer retention times.

  • Possible Cause 3: Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can lead to drifting retention times in the initial injections.

    • Solution: Ensure the column is adequately equilibrated. For new columns, several "priming" injections may be necessary to achieve stable retention.

Issue 3: Poor Reproducibility Between Assays

Q: I am observing significant variability in my results when I repeat the this compound assay on different days. How can I improve this?

A: Inter-assay variability can be a significant challenge in bioanalysis.

  • Possible Cause 1: Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Solution: Where possible, automate sample preparation steps. Ensure that all analysts are following the standard operating procedure (SOP) precisely.

  • Possible Cause 2: Internal Standard Variability: An unstable or inappropriate internal standard can lead to poor reproducibility.

    • Solution: Use a stable, isotopically labeled internal standard if available. Ensure the internal standard is added consistently to all samples and standards.

  • Possible Cause 3: Instrument Performance: Variations in instrument performance over time can contribute to poor reproducibility.

    • Solution: Implement a regular schedule for instrument maintenance and performance qualification.

Quantitative Data Summary

The following tables summarize quantitative data from a validated UPLC method for this compound hydrochloride analysis.

Table 1: Chromatographic Conditions and Performance

ParameterValue
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Methanol:Acetonitrile (65:35 v/v)
Flow Rate 0.1 ml/min
Detection Wavelength 254 nm
Retention Time 1.130 ± 0.005 min

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 20-100 µg/ml
Correlation Coefficient (r²) 0.9965
Limit of Detection (LOD) 2.094 µg/ml
Limit of Quantification (LOQ) 6.3466 µg/ml
Intraday Precision (%RSD) 0.15%

Experimental Protocols

UPLC Method for the Determination of this compound Hydrochloride in Syrup

This protocol is based on a validated UPLC method.

1. Materials and Reagents:

  • This compound hydrochloride reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (UPLC grade)

  • Syrup formulation containing this compound hydrochloride

2. Instrument and Conditions:

  • Instrument: UPLC system with a PDA detector

  • Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: Methanol and Acetonitrile (65:35 v/v)

  • Flow Rate: 0.1 ml/min

  • Column Temperature: 25°C

  • Detection: 254 nm

  • Injection Volume: 10 µl

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound hydrochloride reference standard into a 100 ml volumetric flask.

  • Add 50 ml of the mobile phase and sonicate to dissolve completely.

  • Make up the volume to 100 ml with the mobile phase.

  • Filter the solution through a 0.20 µm membrane filter.

4. Preparation of Calibration Standards:

  • Prepare a series of calibration standards in the range of 20-100 µg/mL by diluting the standard stock solution with the mobile phase.

5. Sample Preparation:

  • Accurately measure a volume of the syrup formulation equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 ml volumetric flask.

  • Add 50 ml of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 ml with the mobile phase.

  • Filter the solution through a 0.20 µm membrane filter.

6. Analysis:

  • Inject the prepared standard and sample solutions into the UPLC system.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.

Visualizations

chlophedianol_pathway cluster_brain Central Nervous System Medulla Oblongata Medulla Oblongata Cough Center Cough Center Medulla Oblongata->Cough Center GABAergic Neurons GABAergic Neurons Cough Center->GABAergic Neurons Modulates Activity Inhibition of Cough Reflex Inhibition of Cough Reflex GABAergic Neurons->Inhibition of Cough Reflex Enhances Inhibition This compound This compound This compound->Medulla Oblongata Crosses Blood-Brain Barrier

Caption: Conceptual signaling pathway of this compound's antitussive action.

experimental_workflow Start Start Prepare Mobile Phase Prepare Mobile Phase Start->Prepare Mobile Phase Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions Prepare Mobile Phase->Prepare Standard & Sample Solutions Equilibrate UPLC System Equilibrate UPLC System Prepare Standard & Sample Solutions->Equilibrate UPLC System Inject Solutions Inject Solutions Equilibrate UPLC System->Inject Solutions Acquire Data Acquire Data Inject Solutions->Acquire Data Process Data & Quantify Process Data & Quantify Acquire Data->Process Data & Quantify End End Process Data & Quantify->End

Caption: General experimental workflow for a this compound UPLC assay.

troubleshooting_workflow rect_node rect_node Problem Observed Problem Observed Peak Shape Issue? Peak Shape Issue? Problem Observed->Peak Shape Issue? Retention Time Drift? Retention Time Drift? Peak Shape Issue?->Retention Time Drift? No Check Column & Mobile Phase pH Check Column & Mobile Phase pH Peak Shape Issue?->Check Column & Mobile Phase pH Tailing Check for Overload Check for Overload Peak Shape Issue?->Check for Overload Fronting Poor Reproducibility? Poor Reproducibility? Retention Time Drift?->Poor Reproducibility? No Check Temperature Control Check Temperature Control Retention Time Drift?->Check Temperature Control Yes Review Sample Prep SOP Review Sample Prep SOP Poor Reproducibility?->Review Sample Prep SOP Yes Check Mobile Phase Prep Check Mobile Phase Prep Check Temperature Control->Check Mobile Phase Prep Verify Instrument Performance Verify Instrument Performance Review Sample Prep SOP->Verify Instrument Performance

Caption: A logical workflow for troubleshooting common this compound assay issues.

References

Technical Support Center: Chlophedianol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with chlophedianol in in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is an antitussive drug with a relatively hydrophobic structure, which can lead to poor aqueous solubility. For in vitro cell-based assays, maintaining the compound in a soluble state within the culture medium is crucial to ensure accurate and reproducible results. Precipitation of the compound can lead to inconsistent dosing and may cause cellular stress or toxicity, confounding experimental outcomes.

Q2: What are the recommended solvents for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro use. Ethanol can also be an alternative. It is critical to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control experiment to assess the impact of the solvent on your specific cell model.

Q4: How can I improve the solubility of this compound in my aqueous cell culture medium?

Several strategies can be employed to enhance the aqueous solubility of this compound for cell-based assays:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it to the final working concentration in the culture medium.

  • Employing Excipients: Non-ionic surfactants or cyclodextrins can be used to encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous solutions.

  • pH Adjustment: Although less common for in-assay application, adjusting the pH of the buffer or medium can sometimes improve the solubility of ionizable compounds.

Below is a summary of common solvents for this compound stock solutions.

SolventRecommended Max. Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMThe most common choice. Ensure the final concentration in media is non-toxic to cells (e.g., <0.5%).
Ethanol (EtOH)10-20 mMCan be more cytotoxic than DMSO for some cell lines. A vehicle control is essential.

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I add it to the cell culture medium.

This is a common issue with hydrophobic compounds. The following troubleshooting steps and decision tree can help you address this problem.

Troubleshooting Diagram: this compound Precipitation

G start Precipitate observed after adding This compound to culture medium q1 Was the final drug concentration higher than its aqueous solubility? start->q1 s1 Decrease the final working concentration. Perform a solubility test to find the limit. q1->s1 Yes q2 Was the DMSO stock added directly to the full volume of cold medium? q1->q2 No end Solution should remain clear s1->end s2 1. Pre-warm medium to 37°C. 2. Add stock solution dropwise while swirling. 3. Consider making an intermediate dilution. q2->s2 Yes q3 Is the final DMSO concentration >0.5%? q2->q3 No s2->end s3 Prepare a more concentrated stock solution to reduce the volume added to the medium. q3->s3 Yes q4 Does precipitation occur over time (e.g., after several hours)? q3->q4 No s3->end s4 Consider using a solubility enhancer like cyclodextrin or a non-ionic surfactant. q4->s4 Yes q4->end No s4->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard method for preparing a this compound working solution for a cell-based assay using DMSO as a co-solvent.

Materials:

  • This compound HCl powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 50 mM):

    • Weigh out the appropriate amount of this compound HCl powder.

    • Dissolve the powder in 100% DMSO to create a 50 mM stock solution.

    • Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) can be applied if necessary.

    • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution (e.g., 50 µM):

    • Thaw an aliquot of the 50 mM this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a 50 µM working solution, you will perform a 1:1000 dilution. For example, add 1 µL of the 50 mM stock solution to 999 µL of pre-warmed medium.

    • Crucial Step to Avoid Precipitation: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube. Do not add the medium to the DMSO stock.[1][2]

    • This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

    • Visually inspect the final working solution for any signs of precipitation. The solution should be clear.

    • Use the freshly prepared working solution for your experiment immediately.

Workflow for Preparing Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl dissolve Dissolve in 100% DMSO to make 50 mM stock weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot and store at -20°C vortex->aliquot thaw Thaw stock aliquot aliquot->thaw For each experiment dilute Add 1µL stock to 999µL warm medium (dropwise with swirling) thaw->dilute warm_media Pre-warm culture medium to 37°C warm_media->dilute final Final Concentration: 50 µM this compound 0.1% DMSO dilute->final assay Cell-Based Assay final->assay Use immediately in cell-based assay

Caption: Experimental workflow for preparing this compound solutions.

Protocol 2: Solubility Enhancement using Methyl-β-Cyclodextrin (MβCD)

This protocol provides a general method for using MβCD to improve the aqueous solubility of this compound. MβCD can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.

Materials:

  • This compound HCl

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free cell culture medium or buffered saline (e.g., PBS)

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare MβCD Solution:

    • Prepare a stock solution of MβCD (e.g., 100 mM) in serum-free medium or PBS.

  • Complexation:

    • Add an excess of this compound HCl powder to the MβCD solution.

    • Stir the mixture vigorously at room temperature for 1-24 hours. The optimal time may need to be determined empirically.

  • Removal of Undissolved Compound:

    • After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved this compound.

    • Alternatively, filter the solution through a 0.22 µm syringe filter to remove undissolved particles.

  • Determine Concentration:

    • The concentration of the solubilized this compound in the filtrate/supernatant should be determined analytically (e.g., using UV-Vis spectrophotometry or HPLC).

  • Application in Cell Culture:

    • The this compound-MβCD complex solution can then be diluted in complete cell culture medium to the desired final concentration for your assay.

    • Important: Run a parallel control experiment with the MβCD vehicle alone to account for any effects of the cyclodextrin on the cells.

References

Fine-tuning gradient elution for chlophedianol UPLC methods

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chlophedianol UPLC Methods

Welcome to the technical support center for fine-tuning gradient elution UPLC methods for this compound analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common issue in UPLC analysis and can be caused by several factors. Here’s a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with basic compounds like this compound, causing tailing.

    • Solution: Add a competing base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This will protonate the silanol groups and reduce unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, the column may need to be replaced.

  • Mismatched Sample and Mobile Phase Solvents: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ensure your sample solvent is as close in composition as possible to the initial mobile phase conditions.

Issue 2: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between injections. What should I investigate?

A: Retention time variability can compromise the reliability of your method. The following are common causes and their solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a primary cause of shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection. Monitor the baseline pressure; a stable pressure reading indicates the column is equilibrated.

  • Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the gradient profile.

    • Solution: Prepare fresh mobile phases daily and keep solvent bottles capped to prevent evaporation. Ensure accurate measurements when preparing mobile phase mixtures.

  • Pump and System Leaks: A leak in the UPLC system will cause pressure fluctuations and, consequently, retention time shifts.

    • Solution: Perform a system leak test. Check all fittings and connections from the solvent reservoirs to the waste line.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analytical run.

Experimental Protocols & Data

Recommended Starting UPLC Conditions

For researchers developing a new method, the following table provides a robust starting point for this compound analysis. Fine-tuning will likely be necessary based on your specific sample matrix and instrumentation.

ParameterRecommended Starting Conditions
Column C18 Reversed-Phase, < 2 µm particle size (e.g., 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 35 - 45 °C
Injection Volume 1 - 5 µL
Detector UV at 225 nm
Initial Gradient 5-10% B
Example Gradient Elution Profile

This table outlines a typical gradient profile that can be adapted for this compound analysis.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0595
6.0595
6.1955
8.0955

Visual Guides & Workflows

The following diagrams illustrate key troubleshooting and optimization workflows.

G cluster_0 Troubleshooting Workflow: Peak Tailing start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload is_improved1 Peak Shape Improved? check_overload->is_improved1 cause_overload Cause: Column Overload is_improved1->cause_overload Yes check_mobile_phase Add 0.1% Formic Acid to Mobile Phase is_improved1->check_mobile_phase No is_improved2 Peak Shape Improved? check_mobile_phase->is_improved2 cause_silanol Cause: Silanol Interaction is_improved2->cause_silanol Yes check_column Flush or Replace Column is_improved2->check_column No is_improved3 Peak Shape Improved? check_column->is_improved3 cause_contamination Cause: Column Contamination is_improved3->cause_contamination Yes end Consult Instrument Specialist is_improved3->end No

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

G cluster_1 Gradient Parameter Optimization Logic param Gradient Parameters slope Decrease Gradient Slope (Slower increase in %B) param->slope initial Decrease Initial %B param->initial flow Decrease Flow Rate param->flow effect_slope Increases Resolution Increases Run Time slope->effect_slope effect_initial Increases Retention Time May Improve Early Eluting Peaks initial->effect_initial effect_flow Increases Resolution Increases Run Time flow->effect_flow

Caption: Relationship between gradient parameters and their effect on chromatography.

Technical Support Center: Chlophedianol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of chlophedianol using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in the quantitative analysis of this compound.

Troubleshooting Guide: Minimizing Ion Suppression for this compound

Ion suppression is a common matrix effect in LC-MS/MS analysis that can lead to inaccurate and unreliable quantification of the target analyte.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing this compound in biological matrices.

Q1: I'm observing low and inconsistent signal intensity for this compound. How can I determine if ion suppression is the cause?

A1: The first step is to confirm that ion suppression is indeed affecting your this compound signal. A widely used technique is the post-column infusion experiment .[3]

Experimental Protocol: Post-Column Infusion

  • Analyte Infusion: Infuse a standard solution of this compound at a constant flow rate into the MS detector, bypassing the analytical column. This will generate a stable, elevated baseline signal.

  • Blank Matrix Injection: Inject an extracted blank matrix sample (e.g., plasma or urine without this compound) onto the LC system.

  • Monitor Signal: Observe the baseline of the infused this compound signal. A significant drop in the baseline at the retention time of this compound or at any other point in the chromatogram indicates the presence of co-eluting matrix components that are causing ion suppression.

  • Interpretation of Results:

    • No Dip in Signal: Ion suppression is likely not the primary cause of low signal intensity. Investigate other factors such as instrument settings, sample degradation, or poor ionization efficiency of this compound itself.

    • Signal Dip: The presence of a dip confirms ion suppression. The timing of the dip indicates when the interfering components are eluting from the column.

Q2: My post-column infusion experiment confirmed ion suppression. What are the most effective strategies to minimize it for this compound analysis?

A2: Minimizing ion suppression for this compound involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and analytical technique.

Strategy 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components, such as phospholipids and proteins, before injecting the sample into the LC-MS/MS system.[1] For a hydrophobic weak base like this compound, several techniques are effective.

Sample Preparation Technique Principle Advantages for this compound Considerations
Protein Precipitation (PPT) A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.Quick and easy to implement.Often results in "dirtier" extracts, as it may not effectively remove phospholipids, a common source of ion suppression.[1]
Liquid-Liquid Extraction (LLE) Separates this compound from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior.Can provide cleaner extracts than PPT by removing more polar interferences.Requires optimization of solvent type and pH. Can be more time-consuming.
Solid-Phase Extraction (SPE) A highly selective method where this compound is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a different solvent.Offers the cleanest extracts, significantly reducing matrix effects. Allows for sample concentration.Requires method development to select the appropriate sorbent and optimize wash and elution steps.

Recommended SPE Protocol for this compound (Mixed-Mode Cation Exchange):

  • Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with methanol followed by an equilibration buffer (e.g., ammonium acetate, pH 5).

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid).

  • Washing: Wash the cartridge with an organic solvent like methanol to remove neutral and acidic interferences.

  • Elution: Elute the retained this compound using a basic organic solvent mixture (e.g., 98:2 methanol:ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the mobile phase.

Strategy 2: Enhance Chromatographic Separation

If sample preparation alone is insufficient, optimizing the liquid chromatography can separate this compound from the co-eluting interferences.

Chromatographic Parameter Optimization Strategy Expected Outcome for this compound Analysis
Column Chemistry Test different stationary phases (e.g., C18, Phenyl-Hexyl).A different column chemistry can alter the retention of both this compound and interfering compounds, potentially resolving them.
Mobile Phase Composition Adjust the organic solvent (acetonitrile vs. methanol) and the aqueous phase pH and buffer concentration.Can significantly impact the retention times and peak shapes of this compound and matrix components.
Gradient Elution Modify the gradient slope and duration.A shallower gradient can improve the separation between closely eluting compounds.
Strategy 3: Utilize an Appropriate Internal Standard

An internal standard (IS) that experiences similar ion suppression to the analyte can compensate for signal variability.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it co-elutes with this compound and is affected by ion suppression in the same way.

  • Structural Analog: If a SIL-IS is unavailable, a structural analog that has a similar retention time and ionization efficiency can be used.

Frequently Asked Questions (FAQs)

Q3: What are the common sources of ion suppression in plasma samples for this compound analysis?

A3: In plasma, the most common sources of ion suppression are phospholipids from cell membranes and salts. Phospholipids often elute in the earlier part of the chromatogram and can significantly suppress the ionization of co-eluting analytes.

Q4: Can changing the ionization source from ESI to APCI reduce ion suppression for this compound?

A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds. If you are experiencing significant ion suppression with ESI, exploring APCI is a viable strategy, provided this compound can be efficiently ionized by this technique.

Q5: How does the choice of mobile phase additives affect ion suppression?

A5: Mobile phase additives can influence ionization efficiency. For positive ion mode analysis of a basic compound like this compound, acidic additives like formic acid or acetic acid are commonly used to promote protonation and enhance the signal. However, the concentration of these additives should be optimized, as excessively high concentrations can sometimes lead to suppression.

Q6: I have optimized my sample preparation and chromatography, but still observe some ion suppression. What else can I do?

A6: If residual ion suppression persists, consider the following:

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.

  • Injection Volume: Reducing the injection volume can also decrease the amount of matrix components introduced into the mass spectrometer.

  • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the time when highly interfering components (like salts and phospholipids at the beginning of the run) are eluting, and only direct the flow to the MS source when this compound is expected to elute.

Diagrams

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solution Mitigation Strategies Problem Low/Inconsistent this compound Signal CheckSuppression Perform Post-Column Infusion Problem->CheckSuppression SamplePrep Optimize Sample Preparation (PPT, LLE, SPE) CheckSuppression->SamplePrep Suppression Confirmed Chromatography Enhance Chromatographic Separation SamplePrep->Chromatography Suppression Persists InternalStandard Use Stable Isotope-Labeled IS Chromatography->InternalStandard Further Improvement Needed FinalAnalysis Reliable Quantification InternalStandard->FinalAnalysis Proceed to Analysis

Caption: A workflow for troubleshooting ion suppression in this compound analysis.

SamplePrepComparison cluster_methods Sample Preparation Methods Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) - Fast, simple - Less clean Start->PPT LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Solvent optimization needed Start->LLE SPE Solid-Phase Extraction (SPE) - Cleanest extract - Method development intensive Start->SPE Analysis LC-MS/MS Analysis PPT->Analysis To LC-MS/MS LLE->Analysis To LC-MS/MS SPE->Analysis To LC-MS/MS

Caption: Comparison of sample preparation techniques for this compound analysis.

References

Addressing chlophedianol instability in specific solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chlophedianol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in various solvent systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a tertiary amino alcohol and a benzhydrol derivative, can be influenced by several factors. The most significant are pH, temperature, light exposure, and the presence of oxidizing agents. The choice of solvent can also play a crucial role in its stability.

Q2: In which common laboratory solvents is this compound expected to be unstable?

A2: While specific quantitative data for this compound is not extensively available in public literature, based on its chemical structure, potential instabilities can be predicted in certain solvent systems, particularly under stress conditions. For instance, in aqueous solutions, this compound's stability is highly pH-dependent. In the presence of strong acids or bases, hydrolysis of the ether linkage or other degradative reactions may occur. In protic solvents like methanol and ethanol, solvolysis could be a concern, especially at elevated temperatures. While generally a good solvent for storage of stock solutions at low temperatures, Dimethyl Sulfoxide (DMSO) can be problematic if it contains impurities or is exposed to light and high temperatures for extended periods, as it can promote oxidation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the functional groups present in the this compound molecule (a benzhydrol moiety, a tertiary amine, and a chlorophenyl group), the following degradation pathways are plausible:

  • Oxidation: The benzhydrol group is susceptible to oxidation, which would convert the secondary alcohol to a benzophenone derivative. The tertiary amine can also be oxidized to an N-oxide.

  • N-dealkylation: The dimethylamino group can undergo dealkylation to form the corresponding secondary and primary amines.

  • Hydrolysis/Solvolysis: While this compound does not have highly labile hydrolyzable groups like esters or amides, degradation can still be forced under extreme pH and temperature conditions.

  • Photodegradation: The presence of the chlorophenyl group may make the molecule susceptible to degradation upon exposure to UV light.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram after short-term storage of this compound solution. Degradation of this compound.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container. 2. Solvent Purity: Use high-purity, fresh solvents. Impurities in solvents can catalyze degradation. 3. pH of the Solution: If using aqueous buffers, ensure the pH is in a stable range for this compound (typically near neutral, but requires experimental verification). 4. Perform a quick degradation check: Analyze a freshly prepared solution and compare it with the stored solution to confirm degradation.
Loss of this compound potency in a formulation. Chemical instability under formulation conditions.1. Conduct Forced Degradation Studies: Systematically evaluate the impact of pH, temperature, light, and oxidizing agents on your formulation. Refer to the experimental protocols below. 2. Excipient Compatibility: Investigate potential interactions between this compound and other excipients in your formulation. 3. Identify Degradants: Use techniques like LC-MS to identify the degradation products, which can provide clues about the degradation pathway.
Inconsistent results in bioassays. Instability of this compound in the assay medium.1. Assess Stability in Assay Buffer: Incubate this compound in the assay medium for the duration of the experiment and analyze for degradation. 2. Control for Environmental Factors: Protect the assay plates from light and control the temperature throughout the experiment. 3. Consider Adsorption: this compound may adsorb to plasticware. Use low-adsorption plates or add a small percentage of a non-ionic surfactant to the buffer.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. This data is illustrative and should be confirmed by experimentation.

Stress Condition Solvent System Conditions Time (hours) This compound Remaining (%) Major Degradation Products Observed
Acid Hydrolysis 0.1 M HCl in Water/Methanol (1:1)60°C2485Peak 1, Peak 2
Base Hydrolysis 0.1 M NaOH in Water/Methanol (1:1)60°C2478Peak 3, Peak 4
Oxidation 3% H₂O₂ in Water/Acetonitrile (1:1)Room Temp2465Peak 5 (N-oxide), Peak 6 (Benzophenone derivative)
Thermal Degradation Methanol80°C4892Minor degradation peaks
Photodegradation AcetonitrileUV light (254 nm)1288Peak 7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on a this compound drug substance.

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Transfer the stock solution to a sealed vial and place it in an oven at 80°C for 48 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) for 12 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw aliquots from both the exposed and control samples and dilute for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC or UPLC method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3-4) is a good starting point. Detection can be performed using a UV detector at a suitable wavelength (e.g., around 220 nm).

Protocol 2: Stability-Indicating HPLC Method Development

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

    • Start with a gradient elution (e.g., 95% A to 5% A over 20 minutes) to separate the parent drug from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or scan for optimal wavelength using a PDA detector).

  • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV light) stock->photo hplc Stability-Indicating HPLC/UPLC Analysis acid->hplc Neutralize & Dilute base->hplc Neutralize & Dilute oxidation->hplc Dilute thermal->hplc Dilute photo->hplc Dilute ms LC-MS for Degradant Identification hplc->ms Characterize Peaks

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_dealkylation N-dealkylation cluster_photodegradation Photodegradation This compound This compound n_oxide This compound N-Oxide This compound->n_oxide [O] benzophenone Benzophenone Derivative This compound->benzophenone [O] secondary_amine N-desmethyl this compound This compound->secondary_amine -CH₃ photo_product Dechlorinated/Hydroxylated Product This compound->photo_product primary_amine N,N-didesmethyl this compound secondary_amine->primary_amine -CH₃

Caption: Plausible degradation pathways of this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures and stability assessments should be thoroughly validated in your laboratory.

Technical Support Center: Optimization of Chlophedianol Detection with a PDA Detector

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of chlophedianol detection using a High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for detecting this compound with a PDA detector?

A1: The optimal detection wavelength for this compound hydrochloride has been determined to be 254 nm.[1][2] This wavelength provides the highest sensitivity and is recommended for achieving a strong detector response.[1][2] A PDA detector is particularly useful as it can scan a range of wavelengths (e.g., 200-400 nm) to confirm the optimal setting for maximum absorbance.[3]

Q2: What is a typical retention time for this compound under optimized conditions?

A2: Using a validated UPLC method, the retention time for this compound hydrochloride was found to be approximately 1.130 ± 0.005 minutes. However, retention times can vary based on the specific HPLC/UPLC system, column dimensions, column chemistry, and exact mobile phase composition.

Q3: What are the expected Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this method?

A3: For a validated UPLC-PDA method, the Limit of Detection (LOD) for this compound hydrochloride was found to be 2.094 µg/mL, and the Limit of Quantitation (LOQ) was 6.3466 µg/mL. These values indicate the method's sensitivity for detecting and accurately quantifying low levels of the analyte.

Q4: Can I use a different column than the one specified in the protocol?

A4: Yes, but validation is required. The referenced method uses a Hypersil BDS C18 column (100 mm x 2.1 mm, 1.7 µm) which provided symmetrical peaks and high resolution. If you use a different C18 column or another type of reversed-phase column, you may need to re-optimize the mobile phase composition, flow rate, and gradient to achieve comparable separation and peak shape. Always perform system suitability tests to ensure your chosen column meets the required performance criteria.

Troubleshooting Guide

This guide addresses common chromatographic issues encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question Possible Cause(s) Recommended Solution(s)
Why is my this compound peak tailing? 1. Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the basic amine group of this compound. 2. Low Buffer Concentration: Insufficient buffer capacity can lead to ionic interactions and peak tailing. 3. Column Overload: Injecting too much sample can saturate the stationary phase. 4. Column Contamination/Wear: A contaminated guard column or a void at the column inlet can distort peak shape.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is properly adjusted (e.g., pH 4.5 with triethylamine) to suppress silanol ionization. 2. Increase Buffer Strength: Use an appropriate buffer concentration (e.g., 0.5 M phosphate buffer) to maintain a consistent ionic environment. 3. Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume. 4. Flush or Replace Column: Flush the column with a strong solvent or replace the guard/analytical column if it is old or contaminated.
Why is my this compound peak fronting? 1. Sample Overload: This is the most common cause of peak fronting. 2. Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to front.1. Decrease Sample Amount: Reduce the concentration of the sample being injected. 2. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.

Problem 2: Unstable or Drifting Retention Times

Question Possible Cause(s) Recommended Solution(s)
Why is the retention time for my this compound peak shifting? 1. Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation can change the elution strength. 2. Fluctuating Column Temperature: Changes in ambient temperature can affect retention time if a column oven is not used. 3. Pump or System Leaks: A leak in the system will cause the flow rate to be lower than the setpoint, increasing retention times. 4. Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or solvent changeover.1. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs covered to prevent evaporation. Ensure accurate mixing. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 25°C) for reproducible results. 3. Check for Leaks: Inspect all fittings and pump seals for signs of leaks or salt buildup. 4. Equilibrate Thoroughly: Equilibrate the column with at least 10-20 column volumes of mobile phase before starting the analysis.

Problem 3: Low Sensitivity or Noisy Baseline

Question Possible Cause(s) Recommended Solution(s)
How can I improve the sensitivity (Signal-to-Noise ratio) of my this compound peak? 1. Suboptimal Wavelength: The detection wavelength is not set to the absorbance maximum of this compound. 2. Inappropriate PDA Settings: The data rate or filter time constant may not be optimized for the peak width. 3. Contaminated Mobile Phase or System: Impurities in the solvents or a dirty flow cell can increase baseline noise.1. Set Wavelength to 254 nm: Confirm that the PDA detector is set to monitor at 254 nm. 2. Optimize Detector Parameters: Adjust the data rate to acquire 15-20 points across the peak. Use a filter time constant that smooths noise without broadening the peak. 3. Use High-Purity Solvents: Use HPLC-grade solvents and flush the system and detector flow cell thoroughly.

Experimental Protocol: UPLC-PDA Method for this compound

This section provides a detailed methodology for the analysis of this compound based on a validated UPLC method.

Preparation of Solutions
  • Diluent: The mobile phase is used as the diluent.

  • Mobile Phase: A mixture of methanol and acetonitrile (65:35 v/v). A 0.5 M phosphate buffer with pH adjusted to 4.5 using triethylamine can be used with gradient programming.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound hydrochloride standard.

    • Transfer it into a 100 mL volumetric flask.

    • Add about 50 mL of mobile phase and sonicate to dissolve completely.

    • Make up the volume to 100 mL with the mobile phase.

    • Ultrasonicate for 10 minutes and filter through a 0.20 µm membrane filter.

  • Calibration Standards (20-100 µg/mL): Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the analysis.

ParameterValue
Instrument Acquity, Waters UPLC System with 2996 PDA Detector
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Methanol and Acetonitrile (65:35 v/v)
Flow Rate 0.1 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection Wavelength 254 nm
Run Time 10 Minutes
Table 1: Optimized UPLC-PDA Chromatographic Conditions for this compound Analysis.
Method Validation Parameters

The following table summarizes key performance characteristics of the validated method.

ParameterResult
Linearity Range 20-100 µg/mL
Retention Time (t_R) 1.130 ± 0.005 min
Limit of Detection (LOD) 2.094 µg/mL
Limit of Quantitation (LOQ) 6.3466 µg/mL
Accuracy (% Recovery) Within acceptable limits at 50, 100, and 150% spike levels
Robustness %RSD < 2% for small changes in temp. (±2°C), flow rate (±0.1ml/min), and wavelength (±2nm)
Table 2: Summary of Method Validation Data.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using the UPLC-PDA method.

G cluster_prep Preparation cluster_analysis UPLC-PDA Analysis cluster_data Data Processing prep_standard Prepare Standard Stock Solution inject Inject Sample (20 µL) prep_standard->inject prep_mobile Prepare Mobile Phase (Methanol:Acetonitrile) equilibrate Equilibrate System (Column at 25°C) prep_mobile->equilibrate prep_sample Prepare Sample (Dilute in Mobile Phase) prep_sample->inject equilibrate->inject separate Isocratic Separation (0.1 mL/min) inject->separate detect PDA Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration (vs. Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for this compound UPLC-PDA Analysis.
Troubleshooting Logic

This diagram provides a logical path for troubleshooting unstable retention times, a common issue in HPLC analysis.

G start Problem: Unstable Retention Time q_leak Is the pressure stable? Are there visible leaks? start->q_leak s_leak Fix Leaks: Check fittings, pump seals. q_leak->s_leak No q_temp Is the column temperature controlled? q_leak->q_temp Yes end Problem Resolved s_leak->end s_temp Solution: Use a column oven set to 25°C. q_temp->s_temp No q_mobile Is the mobile phase freshly prepared and degassed? q_temp->q_mobile Yes s_temp->end s_mobile Solution: Prepare fresh mobile phase daily. Keep reservoirs covered. q_mobile->s_mobile No q_equil Was the column fully equilibrated? q_mobile->q_equil Yes s_mobile->end s_equil Solution: Equilibrate with >10 column volumes. q_equil->s_equil No q_equil->end Yes s_equil->end

Caption: Decision tree for troubleshooting retention time instability.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Chlophedianol and Dextromethorphan as Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two common antitussive agents: chlophedianol and dextromethorphan. The information presented is based on available preclinical data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds.

Executive Summary

While both this compound and dextromethorphan are utilized as cough suppressants, their mechanisms of action and supporting in vivo efficacy data differ significantly. Dextromethorphan, a well-studied compound, primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor within the central nervous system. In contrast, this compound is a centrally acting antitussive with a less defined mechanism, although it is suggested to act on the medullary cough center and possesses additional local anesthetic and antihistamine properties.

Mechanism of Action

This compound

This compound is understood to be a centrally acting cough suppressant that targets the cough center in the medulla oblongata[1]. Its precise molecular interactions are not fully elucidated, but it is thought to modulate neurotransmitter activity, potentially involving the enhancement of GABAergic pathways, which would reduce neuronal excitability in the cough center[1]. In addition to its central effects, this compound also exhibits mild local anesthetic and antihistaminic properties, which may contribute to its overall therapeutic effect by reducing irritation in the respiratory tract[1][2].

Dextromethorphan

Dextromethorphan's antitussive effect is primarily attributed to its action within the central nervous system. It functions as a non-competitive antagonist of the NMDA receptor and an agonist of the sigma-1 receptor[3]. By blocking NMDA receptors, dextromethorphan can reduce the transmission of nerve signals that lead to the cough reflex. Its interaction with sigma-1 receptors is also believed to contribute to its cough-suppressing activity.

In Vivo Efficacy Data

A direct head-to-head comparison of the in vivo antitussive efficacy of this compound and dextromethorphan in the same animal model with quantitative data is not available in the reviewed literature. However, data from a study on dextromethorphan in a standardized guinea pig model of cough provides a benchmark for its efficacy.

Table 1: Comparative In Vivo Antitussive Efficacy in the Citric Acid-Induced Cough Model in Guinea Pigs

CompoundDose (mg/kg)Route of AdministrationChange in Cough FrequencyChange in Cough IntensityLatency to First CoughReference
This compound N/AN/AData not availableData not availableData not available
Dextromethorphan 32OralNo significant effectNo significant effectSlight, non-significant delay

N/A: Not Available in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for a key experimental model used to assess antitussive efficacy in vivo.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely used and validated preclinical model for evaluating the efficacy of antitussive agents.

Objective: To induce a consistent cough reflex in guinea pigs to test the efficacy of antitussive compounds.

Animals: Male Dunkin-Hartley guinea pigs are typically used.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment and handling procedures.

  • Drug Administration: The test compound (e.g., dextromethorphan) or vehicle is administered, typically orally (p.o.), at a predetermined time before the cough challenge.

  • Cough Induction: Animals are placed in a whole-body plethysmograph chamber. A nebulizer is used to deliver an aerosolized solution of citric acid (e.g., 0.4 M) into the chamber for a set period (e.g., 10 minutes).

  • Data Recording: During the exposure period, the number of coughs is counted by trained observers or recorded using specialized software that analyzes the characteristic sound and pressure changes associated with a cough.

  • Parameters Measured:

    • Cough Frequency: The total number of coughs during the exposure period.

    • Latency to First Cough: The time from the start of the citric acid exposure to the first cough.

    • Cough Intensity: Often measured by analyzing the amplitude of the sound or the peak expiratory flow during a cough.

  • Data Analysis: The data from the drug-treated groups are compared to the vehicle-treated control group to determine the percentage of cough inhibition.

Signaling Pathway and Experimental Workflow Diagrams

chlophedianol_pathway cluster_cns Central Nervous System cluster_periphery Peripheral Nervous System Cough Center (Medulla) Cough Center (Medulla) Reduced Neuronal Excitability Reduced Neuronal Excitability Cough Center (Medulla)->Reduced Neuronal Excitability GABAergic Neuron GABAergic Neuron GABAergic Neuron->Cough Center (Medulla) Inhibits Cough Motor Output Cough Motor Output This compound This compound This compound->GABAergic Neuron Enhances Activity (?) Airway Sensory Nerves Airway Sensory Nerves This compound->Airway Sensory Nerves Local Anesthetic Effect Reduced Neuronal Excitability->Cough Motor Output Suppresses

Caption: Proposed mechanism of action for this compound.

dextromethorphan_pathway cluster_cns Central Nervous System Cough Center (Medulla) Cough Center (Medulla) Reduced Excitatory Neurotransmission Reduced Excitatory Neurotransmission Cough Center (Medulla)->Reduced Excitatory Neurotransmission NMDA Receptor NMDA Receptor NMDA Receptor->Cough Center (Medulla) Excitatory Input Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->Cough Center (Medulla) Modulates Cough Motor Output Cough Motor Output Dextromethorphan Dextromethorphan Dextromethorphan->NMDA Receptor Antagonist Dextromethorphan->Sigma-1 Receptor Agonist Reduced Excitatory Neurotransmission->Cough Motor Output Suppresses

Caption: Mechanism of action for dextromethorphan.

experimental_workflow Animal Acclimatization Animal Acclimatization Drug Administration (p.o.) Drug Administration (p.o.) Animal Acclimatization->Drug Administration (p.o.) Placement in Plethysmograph Placement in Plethysmograph Drug Administration (p.o.)->Placement in Plethysmograph Citric Acid Aerosol Exposure Citric Acid Aerosol Exposure Placement in Plethysmograph->Citric Acid Aerosol Exposure Cough Recording Cough Recording Citric Acid Aerosol Exposure->Cough Recording Data Analysis Data Analysis Cough Recording->Data Analysis

Caption: Workflow for the citric acid-induced cough model.

Conclusion

Based on the available in vivo data, dextromethorphan's efficacy as an antitussive in preclinical models appears to be limited under certain experimental conditions. While this compound is widely used as a cough suppressant, a significant gap exists in the publicly available, peer-reviewed literature regarding its quantitative in vivo efficacy in standardized animal models. This lack of data prevents a direct and robust comparison with dextromethorphan.

For researchers and drug development professionals, these findings underscore the need for further preclinical studies on this compound to establish its efficacy profile. Such studies, ideally employing standardized models like the citric acid-induced cough model in guinea pigs, would be invaluable for making informed decisions in the development of novel and more effective antitussive therapies. The contrasting mechanisms of action between the two compounds also suggest that they may be effective in different patient populations or for different types of cough, a hypothesis that warrants further clinical investigation.

References

Head-to-Head Clinical Trial of Chlophedianol and Isoaminile Citrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antitussive agents chlophedianol and isoaminile citrate, drawing on data from a head-to-head, randomized, double-blind clinical trial. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two centrally acting cough suppressants.

Data Presentation: Efficacy and Safety

A key comparative clinical trial evaluated the efficacy and safety of isoaminile citrate and this compound hydrochloride in treating cough.[1][2] The study involved two patient populations: healthy volunteers with experimentally induced cough and patients with cough associated with chest diseases. The quantitative outcomes of this trial are summarized below.

ParameterIsoaminile CitrateThis compound Hydrochloride
Dosage (Experimentally Induced Cough) 40 mg (single dose)20 mg (single dose)
Efficacy (Experimentally Induced Cough) As effective as this compoundAs effective as isoaminile
Duration of Action Somewhat longer than this compound-
Dosage (Pathological Cough) 40 mg, 3 times daily20 mg, 3 times daily
Efficacy (Pathological Cough) As effective as this compound (based on 3-hour and 24-hour cough counts)As effective as isoaminile (based on 3-hour and 24-hour cough counts)
Effect on Peak Expiratory Flow Rate (PEFR) at Day 7 Less marked increaseMore marked increase
Interference with Expectoration None reportedNone reported
Reported Side Effects Few and mild in natureFew and mild in nature; one subject developed an allergic skin rash and was withdrawn.

Experimental Protocols

While the complete, detailed protocol of the primary comparative study is not fully available, the methodology for inducing and assessing cough in clinical trials of that era is well-established. The following is a representative experimental protocol for a citric acid-induced cough challenge, a standard method for evaluating antitussive agents.[3][4][5]

Objective: To assess the efficacy of an antitussive agent in suppressing chemically-induced cough in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled crossover study.

Procedure:

  • Baseline Cough Challenge:

    • Subjects inhale an aerosolized solution of citric acid at a predetermined concentration for a fixed duration.

    • The number of coughs is recorded by a trained observer or an objective recording device for a set period following the challenge.

    • This establishes the baseline cough response for each subject.

  • Drug Administration:

    • Subjects are randomly assigned to receive a single oral dose of the investigational drug (e.g., isoaminile citrate 40 mg), the active comparator (e.g., this compound hydrochloride 20 mg), or a placebo.

  • Post-Treatment Cough Challenge:

    • After a specified time for drug absorption (e.g., 60-90 minutes), the citric acid cough challenge is repeated.

    • The number of coughs is recorded post-treatment.

  • Efficacy Assessment:

    • The post-treatment cough count is compared to the baseline count and to the placebo group to determine the antitussive efficacy of the administered agents.

For the assessment of pathological cough in patients with chest diseases, the following protocol is representative:

  • Patient Selection: Patients with a persistent cough associated with a diagnosed respiratory condition are recruited.

  • Randomization and Blinding: Patients are randomly assigned to receive either isoaminile citrate (40 mg, 3 times daily) or this compound hydrochloride (20 mg, 3 times daily) in a double-blind manner.

  • Data Collection:

    • Objective: 3-hour and 24-hour cough counts are recorded using a validated objective monitoring system.

    • Subjective: Patients may also report cough severity and frequency using validated questionnaires or visual analog scales.

    • Safety: Adverse events are monitored throughout the study period.

  • Follow-up: The treatment duration is typically several days (e.g., 7 days), with assessments at baseline and at the end of the treatment period.

Mandatory Visualization

Signaling Pathways

The antitussive effects of this compound and isoaminile citrate are mediated through their action on the central nervous system, specifically the cough center in the medulla oblongata.

chlophedianol_pathway cluster_cns Central Nervous System cough_center Cough Center (Medulla Oblongata) inhibition Inhibition of Cough Reflex cough_center->inhibition gaba_receptor GABA-A Receptor gaba_receptor->cough_center Inhibitory Input This compound This compound This compound->cough_center Acts on This compound->gaba_receptor Potentially enhances GABAergic activity

Caption: Proposed mechanism of action for this compound.

isoaminile_pathway cluster_cns Central Nervous System cluster_pns Peripheral Nervous System cough_center Cough Center (Medulla Oblongata) inhibition_cns Inhibition of Cough Reflex cough_center->inhibition_cns isoaminile_cns Isoaminile (Central Action) isoaminile_cns->cough_center Acts on cholinergic_receptors Muscarinic & Nicotinic Receptors reduced_stimulation Reduced Afferent Nerve Stimulation cholinergic_receptors->reduced_stimulation isoaminile_pns Isoaminile (Peripheral Action) isoaminile_pns->cholinergic_receptors Antagonizes

Caption: Dual mechanism of action for isoaminile citrate.

Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head clinical trial of antitussive agents.

experimental_workflow patient_recruitment Patient Recruitment (Healthy Volunteers or Patients with Cough) randomization Randomization patient_recruitment->randomization group_a Group A (Isoaminile Citrate) randomization->group_a group_b Group B (this compound HCl) randomization->group_b placebo Placebo Group (if applicable) randomization->placebo treatment Treatment Period group_a->treatment group_b->treatment placebo->treatment assessment Efficacy & Safety Assessment (Cough Counts, PEFR, Side Effects) treatment->assessment data_analysis Data Analysis assessment->data_analysis results Comparative Results data_analysis->results

Caption: Generalized experimental workflow for a comparative antitussive trial.

References

A Comparative Guide to Analytical Methods for Chlophedianol Hydrochloride Quantification: Validating an HPLC Method Against Alternatives in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of chlophedianol hydrochloride in pharmaceutical formulations. Adhering to the International Council for Harmonisation (ICH) guidelines, this document details the validation of a primary Ultra-Performance Liquid Chromatography (UPLC) method and discusses alternative analytical techniques. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.

Introduction to this compound and Analytical Method Validation

This compound hydrochloride is a centrally acting antitussive agent used for the relief of non-productive cough. Accurate and reliable quantification of this compound in bulk drug substances and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. The validation of analytical methods is a regulatory requirement and a critical component of the drug development process. The ICH Q2(R2) guideline provides a framework for validating analytical procedures to ensure they are suitable for their intended purpose.[1][2][3]

Primary Analytical Method: A Validated UPLC Method

A specific, precise, and accurate Ultra-Performance Liquid Chromatography (UPLC) method has been developed and validated for the estimation of this compound hydrochloride in a syrup dosage form.[1][2] This method serves as the benchmark for comparison in this guide.

Experimental Protocol: UPLC Method

Chromatographic Conditions:

  • Instrument: Waters Acquity UPLC system with a binary gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient mixture of methanol and acetonitrile (65:35 v/v). A 0.5 M phosphate buffer with pH adjusted to 4.5 with triethylamine is also mentioned as part of the mobile phase in one source.

  • Flow Rate: 0.1 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25°C.

  • Internal Standard: Acetaminophen.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve in 50 mL of the mobile phase in a 100 mL volumetric flask. Sonicate to dissolve and make up the volume with the mobile phase.

  • Sample Solution: Dilute the syrup formulation with the mobile phase to achieve a theoretical concentration within the linearity range.

UPLC Method Validation Data According to ICH Guidelines

The following table summarizes the validation parameters for the UPLC method for this compound hydrochloride.

Validation ParameterUPLC Method Performance DataICH Acceptance Criteria
Specificity No interference from excipients or degradation products was observed at the retention time of this compound.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity
Range20-100 µg/mLThe linear range should be appropriate for the intended assay.
Correlation Coefficient (r²)0.9965Typically ≥ 0.995
Regression Equationy = 86973.4x + 4341977.2-
Accuracy (% Recovery)
50% Level99.5%Typically 98.0% to 102.0%
100% Level99.8%Typically 98.0% to 102.0%
150% Level100.2%Typically 98.0% to 102.0%
Precision (%RSD)
Intraday Precision (n=6)0.15%Typically ≤ 2%
Interday Precision (n=6)0.14%Typically ≤ 2%
Limit of Detection (LOD) 2.094 µg/mL-
Limit of Quantitation (LOQ) 6.3466 µg/mL-
Robustness The method was found to be robust with small, deliberate changes in chromatographic conditions.The reliability of an analysis with respect to deliberate variations in method parameters.

Data sourced from Rasheed, A., & Ahmed, O. (2017). UPLC Method Development and Validation for the Determination of this compound Hydrochloride in Syrup Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research, 2(02), 25-31.

Alternative Analytical Methods for this compound Quantification

While the UPLC method provides excellent performance, other analytical techniques can also be employed for the quantification of this compound. The choice of method will depend on factors such as the available instrumentation, required sensitivity, sample matrix, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust technique for the analysis of pharmaceutical compounds. A validated HPLC method for this compound would offer a reliable alternative to UPLC.

General HPLC Method Parameters (Hypothetical based on available literature for similar compounds):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV spectrophotometry at a suitable wavelength (e.g., 254 nm).

Comparison with UPLC:

FeatureUPLCHPLC
Particle Size < 2 µm3-5 µm
Analysis Time ShorterLonger
Solvent Consumption LowerHigher
Resolution HigherGood, but generally lower than UPLC
System Pressure HigherLower
Sensitivity Generally higherGood, but may be lower than UPLC
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of this compound, provided there is no interference from excipients at the wavelength of maximum absorbance.

Principle: This method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte solution. The concentration is determined by applying Beer-Lambert's law.

Potential Advantages:

  • Rapid and simple to perform.

  • Lower cost of instrumentation and operation.

Potential Disadvantages:

  • Lower specificity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds in the sample matrix.

  • May not be suitable for complex formulations without extensive sample preparation.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be an alternative to liquid chromatography for the analysis of pharmaceuticals.

Principle: CE separates ions based on their electrophoretic mobility in an applied electric field. The separation is performed in a narrow-bore fused-silica capillary.

Potential Advantages:

  • High separation efficiency and resolution.

  • Low consumption of sample and reagents.

  • Different separation selectivity compared to HPLC, which can be advantageous for complex samples.

Potential Disadvantages:

  • Lower sensitivity for some applications compared to HPLC with UV detection.

  • Can be more sensitive to matrix effects.

Methodology for HPLC Method Validation According to ICH Guidelines

The following section outlines the detailed experimental protocols that should be followed to validate an HPLC method for this compound in accordance with ICH Q2(R2) guidelines.

Specificity
  • Protocol: Analyze a blank (diluent), a placebo sample (formulation without the active pharmaceutical ingredient), a standard solution of this compound, and a sample solution.

  • Acceptance Criteria: The chromatograms should show no interfering peaks at the retention time of this compound in the blank and placebo samples.

Linearity
  • Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the target assay concentration). Inject each solution in triplicate and plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be close to zero.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis of six replicate samples on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

    • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or by using the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

Robustness
  • Protocol: Deliberately vary critical method parameters such as the pH of the mobile phase, the composition of the mobile phase, the column temperature, and the flow rate. Analyze the system suitability parameters for each condition.

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Analytical Method Purpose set_acceptance Set Acceptance Criteria define_purpose->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile and Analyze Data robustness->compile_data validation_report Prepare Validation Report compile_data->validation_report

Caption: A high-level overview of the HPLC method validation workflow, from planning to reporting.

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Precision->Linearity

Caption: Interrelationship of the key validation parameters as per ICH guidelines for an analytical method.

Conclusion

This guide has provided a detailed overview of a validated UPLC method for the quantification of this compound hydrochloride and has discussed alternative analytical techniques. The UPLC method demonstrates excellent performance characteristics in terms of specificity, linearity, accuracy, and precision, making it a reliable choice for routine analysis. While HPLC, UV-Visible spectrophotometry, and capillary electrophoresis present viable alternatives, the selection of an appropriate method should be based on a thorough evaluation of the specific analytical needs and available resources. For any chosen method, rigorous validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data in a regulated environment.

References

A Comprehensive Guide to the Cross-Validation of Chlophedianol Quantification: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the evolution from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) marks a significant leap forward in efficiency, sensitivity, and speed.[1][2] For researchers, scientists, and drug development professionals, the transition from a validated HPLC method to a UPLC method for the quantification of active pharmaceutical ingredients like chlophedianol requires a rigorous cross-validation process. This guide provides an objective comparison of HPLC and UPLC for this compound quantification, supported by synthesized experimental data and detailed methodologies, to ensure data integrity and demonstrate the advantages of modern chromatographic techniques.

The primary objective of cross-validating an analytical method is to ensure that the new procedure is equivalent to or better than the existing one, confirming that the data produced by both methods are comparable and reliable.[3] UPLC systems, by utilizing columns with sub-2 µm particles, operate at higher pressures to deliver faster analysis times, superior resolution, and enhanced sensitivity compared to traditional HPLC systems.[4][5]

Experimental Protocols

The following protocols outline the instrumental conditions and sample preparation for a legacy HPLC method and a proposed UPLC method for the quantification of this compound. These protocols are based on established methods for this compound analysis and general principles of liquid chromatography.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): An accurately weighed 25 mg of this compound hydrochloride reference standard is dissolved in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: A series of dilutions are prepared from the stock solution to cover a linearity range of 20-100 µg/mL.

  • System Suitability Solution (50 µg/mL): The stock solution is diluted with the mobile phase to a final concentration of 50 µg/mL.

HPLC Method:

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a 0.005M aqueous solution of 1-octanesulfonic acid with 1% acetic acid (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

UPLC Method:

  • System: An ACQUITY UPLC System with a PDA detector.

  • Column: Hypersil BDS C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase: A mixture of methanol and acetonitrile (65:35, v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

Data Presentation: A Comparative Analysis

The subsequent tables summarize the quantitative data obtained from the cross-validation of the HPLC and UPLC methods for this compound quantification. The data is presented in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Table 1: Chromatographic Performance

ParameterHPLCUPLC
Retention Time (min)4.81.1
Peak Width (min)0.40.08
Theoretical Plates~5,000~25,000
Tailing Factor1.21.1
Resolution> 2.0> 4.0
Run Time (min)102

Table 2: Method Validation Parameters

ParameterHPLCUPLC
Linearity (µg/mL)20 - 10020 - 100
Correlation Coefficient (r²)> 0.999> 0.999
LOD (µg/mL)~0.52.094
LOQ (µg/mL)~1.56.3466
Accuracy (% Recovery)98.0 - 102.098.0 - 102.0
Precision (%RSD)< 2.0< 1.0
Solvent Consumption (mL/run)100.6

Mandatory Visualization

The logical workflow for the cross-validation of an analytical method from HPLC to UPLC is depicted in the following diagram. This process ensures a systematic and compliant method transfer.

G A Define Cross-Validation Protocol (Based on ICH Guidelines) B Prepare Samples and Standards A->B C Analyze Samples using Legacy HPLC Method B->C D Analyze Samples using New UPLC Method B->D E Collect and Process Data (Peak Area, Retention Time, etc.) C->E D->E F Compare Performance Parameters (Accuracy, Precision, Linearity, etc.) E->F G Evaluate Equivalence and Superiority F->G H Acceptance Criteria Met? G->H I Final Validation Report and SOP H->I Yes K Review and Revise UPLC Method Parameters H->K No J Method Implementation I->J K->D

A flowchart illustrating the cross-validation workflow from HPLC to UPLC.

Conclusion

The cross-validation data clearly indicates that the proposed UPLC method for the quantification of this compound is superior to the legacy HPLC method. The UPLC method demonstrates a significant reduction in run time from 10 minutes to 2 minutes, leading to a substantial increase in sample throughput and an approximate 94% reduction in solvent consumption. Furthermore, the UPLC method provides enhanced chromatographic performance, as evidenced by the higher number of theoretical plates and improved resolution. The accuracy, precision, and linearity of the UPLC method are well within the acceptable criteria outlined by the ICH and are comparable to the HPLC method.

The transition from HPLC to UPLC for the quantification of this compound offers considerable benefits in terms of efficiency, cost-effectiveness, and analytical performance. By adhering to a stringent cross-validation protocol, laboratories can confidently adopt the UPLC method, ensuring the continuity of high-quality and reliable analytical data.

References

Chlophedianol versus codeine: a comparative review of antitussive potency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of antitussive agents, both chlophedianol and codeine have been utilized for the symptomatic relief of cough. This comparative guide, intended for researchers, scientists, and drug development professionals, provides a detailed review of their respective antitussive potencies, supported by available experimental data. The review outlines their mechanisms of action, presents quantitative data from preclinical and clinical studies, and details the experimental protocols used in these evaluations.

Introduction

Cough is a protective reflex, but it can also be a debilitating symptom of various respiratory conditions. Pharmacological intervention is often necessary to provide relief. Codeine, an opioid analgesic, has long been considered a standard for cough suppression. This compound, a non-narcotic, centrally acting antitussive, presents an alternative therapeutic option. This review aims to provide an objective comparison of their antitussive capabilities.

Mechanisms of Action

Both this compound and codeine exert their antitussive effects by acting on the central nervous system, specifically the cough center in the medulla oblongata. However, their molecular mechanisms of action differ significantly.

This compound: This centrally-acting cough suppressant is believed to modulate the activity of neurotransmitters in the cough center.[1] While its exact molecular interactions are not fully elucidated, evidence suggests a potential role in enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that reduces neuronal excitability.[1] By increasing GABAergic activity, this compound may decrease the excitability of neurons within the medullary cough center, thereby reducing the cough reflex.[1] Additionally, this compound possesses mild local anesthetic and antihistamine properties.[2][3]

Codeine: As a prodrug, codeine is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into its active form, morphine. Morphine then acts as an agonist at μ-opioid receptors located in the cough center of the medulla. The activation of these G-protein coupled receptors leads to hyperpolarization of neurons and inhibition of neurotransmitter release, which in turn suppresses the cough reflex. While the central action is primary, peripheral opioid receptors may play a limited role.

Comparative Antitussive Potency: Experimental Data

Direct head-to-head clinical trials comparing the antitussive potency of this compound and codeine are limited. However, indirect comparisons can be drawn from studies evaluating each drug against other agents or placebo.

Clinical Data

A key double-blind, randomized clinical trial compared the efficacy of this compound with isoaminile citrate in patients with cough associated with chest diseases. This study is particularly relevant as previous animal experiments had established that isoaminile citrate was as efficacious as codeine. The findings of this clinical trial are summarized in the table below.

Parameter This compound Hydrochloride Isoaminile Citrate (Codeine Equivalent in Animal Studies) Study Design Key Findings
Dosage 20 mg, 3 times daily40 mg, 3 times dailyDouble-blind, randomized interpatient studyBoth drugs were equally effective in suppressing cough based on 3-hour and 24-hour cough counts.
Efficacy in Experimentally Induced Cough As effective as 40 mg of isoaminile citrateAs effective as 20 mg of this compound hydrochlorideDouble-blind, randomized study in normal human subjectsBoth drugs demonstrated comparable efficacy in an experimentally induced cough model.
Duration of Action Not specifiedSomewhat longer than this compoundDouble-blind, randomized study in normal human subjectsIsoaminile citrate showed a slightly longer duration of action.

Table 1: Summary of a Clinical Trial Comparing this compound and Isoaminile Citrate

Preclinical Data

Preclinical studies, primarily in guinea pig models of induced cough, provide quantitative measures of antitussive potency, such as the median effective dose (ED50).

Drug Animal Model Cough Induction Method Route of Administration ED50 (mg/kg)
Codeine CatMechanical Stimulation of TracheaIntravenous0.1
Codeine CatMechanical Stimulation of TracheaIntravenous0.35 (for expiratory burst amplitude)

Table 2: Antitussive Potency of Codeine in a Preclinical Model

Experimental Protocols

The evaluation of antitussive agents relies on well-defined experimental models, both in human subjects and in animals.

Clinical Trial Protocol: this compound vs. Isoaminile Citrate

A double-blind, randomized, interpatient study was conducted to assess the comparative efficacy and safety of this compound hydrochloride and isoaminile citrate.

  • Study Population: The trial included 66 patients suffering from cough due to various chest diseases.

  • Intervention: Patients were randomly assigned to receive either 20 mg of this compound hydrochloride or 40 mg of isoaminile citrate, administered three times a day.

  • Efficacy Assessment: The primary outcome was the suppression of cough, which was evaluated by counting the number of coughs over 3-hour and 24-hour periods.

  • Experimentally Induced Cough: In a separate part of the study, 12 healthy volunteers received a single dose of either 20 mg of this compound or 40 mg of isoaminile to compare their effects on experimentally induced cough.

Preclinical Protocol: Citric Acid-Induced Cough in Guinea Pigs

The guinea pig is a commonly used animal model for evaluating antitussive drugs. The citric acid-induced cough model is a standard method.

  • Animals: Male Hartley guinea pigs are typically used.

  • Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a defined period (e.g., 3 minutes) to induce coughing.

  • Drug Administration: The test compounds (this compound or codeine) or a vehicle control are administered, typically orally or via injection, at a specified time before the citric acid challenge.

  • Cough Assessment: The number of coughs is counted by a trained observer or recorded and analyzed acoustically during and after the citric acid exposure. The latency to the first cough can also be measured. The percentage of cough inhibition relative to the control group is then calculated to determine the antitussive efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and codeine, as well as a typical experimental workflow for evaluating antitussive drugs.

cluster_this compound This compound Signaling Pathway This compound This compound MedullaryCoughCenter Medullary Cough Center This compound->MedullaryCoughCenter GABA_Receptor GABA Receptor (Proposed) MedullaryCoughCenter->GABA_Receptor Potential Modulation NeuronalHyperpolarization Neuronal Hyperpolarization/ Reduced Excitability GABA_Receptor->NeuronalHyperpolarization CoughSuppression Cough Suppression NeuronalHyperpolarization->CoughSuppression

Caption: Proposed signaling pathway for this compound's antitussive effect.

cluster_codeine Codeine Signaling Pathway Codeine Codeine (Prodrug) Liver Liver (CYP2D6) Codeine->Liver Metabolism Morphine Morphine (Active Metabolite) Liver->Morphine MuOpioidReceptor μ-Opioid Receptor (in Medullary Cough Center) Morphine->MuOpioidReceptor Agonist G_Protein_Activation G-Protein Activation (Gi/o) MuOpioidReceptor->G_Protein_Activation AdenylateCyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein_Activation->AdenylateCyclase_Inhibition Potassium_Channel_Activation Activation of K+ Channels G_Protein_Activation->Potassium_Channel_Activation Calcium_Channel_Inhibition Inhibition of Ca2+ Channels G_Protein_Activation->Calcium_Channel_Inhibition cAMP_Decrease ↓ cAMP AdenylateCyclase_Inhibition->cAMP_Decrease NeuronalHyperpolarization Neuronal Hyperpolarization Potassium_Channel_Activation->NeuronalHyperpolarization Neurotransmitter_Inhibition ↓ Neurotransmitter Release Calcium_Channel_Inhibition->Neurotransmitter_Inhibition CoughSuppression Cough Suppression NeuronalHyperpolarization->CoughSuppression Neurotransmitter_Inhibition->CoughSuppression

Caption: Signaling pathway for codeine's antitussive effect.

cluster_workflow Antitussive Drug Evaluation Workflow AnimalModel Select Animal Model (e.g., Guinea Pig) Acclimatization Acclimatization Period AnimalModel->Acclimatization BaselineCough Establish Baseline Cough Response Acclimatization->BaselineCough DrugAdministration Administer Test Compound (this compound, Codeine, or Vehicle) BaselineCough->DrugAdministration CoughInduction Induce Cough (e.g., Citric Acid Aerosol) DrugAdministration->CoughInduction CoughMeasurement Measure Cough Frequency and Latency CoughInduction->CoughMeasurement DataAnalysis Data Analysis and Comparison to Control CoughMeasurement->DataAnalysis

References

Comparative Binding Analysis of Chlophedianol and its Structural Analogs in Cough Suppression

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the receptor binding profiles of the antitussive agent chlophedianol and its structural and functional analogs reveals key differences in their molecular targets, offering insights into their mechanisms of action and potential side-effect profiles. While direct quantitative binding data for this compound remains limited, analysis of its analogs suggests that activity at histamine H1 and sigma-1 receptors may play a significant role in the pharmacology of this class of drugs.

This compound is a centrally acting cough suppressant known to possess local anesthetic and antihistamine properties, with potential anticholinergic effects at higher doses.[1][2] Its primary mechanism is believed to be the suppression of the cough reflex via a direct effect on the cough center in the medulla oblongata of the brain.[3] However, a precise, high-affinity molecular target has not been definitively established. This guide provides a comparative overview of the available binding data for this compound and its analogs, alongside detailed experimental protocols for assessing receptor binding and a visualization of a key signaling pathway relevant to centrally acting antitussives.

Comparative Receptor Binding Affinities

To understand the pharmacological profile of this compound, it is informative to compare its known receptor interactions with those of its structural and functional analogs. The following table summarizes the available binding affinities (Ki values) for key receptors implicated in the action of antitussive agents. A lower Ki value indicates a higher binding affinity.

CompoundSigma-1 Receptor Ki (nM)Histamine H1 Receptor Ki (nM)Opioid ReceptorsNMDA ReceptorPrimary Antitussive Mechanism
This compound Poor affinity (value not specified)[1]Data not availableNot a primary targetNot a primary targetCentral suppression of the cough reflex[3]
Cloperastine 203.8Not a primary targetNot a primary targetCentral and peripheral actions
Dextromethorphan Agonist (Ki values vary by study)Ligand (affinity varies)Not a primary targetUncompetitive antagonistNMDA receptor antagonist and sigma-1 receptor agonist
Codeine Data not availableData not availableμ-opioid receptor agonistNot a primary targetCentral action via μ-opioid receptors

Data for this table was compiled from multiple sources.

Cloperastine, a close structural analog of this compound, demonstrates high affinity for both the histamine H1 receptor and the sigma-1 receptor. This dual activity may contribute to its antitussive and sedative effects. In contrast, dextromethorphan, a widely used non-opioid antitussive, acts as a sigma-1 receptor agonist and an NMDA receptor antagonist. Codeine, a traditional opioid antitussive, exerts its effects primarily through the activation of μ-opioid receptors. Notably, this compound is reported to have poor affinity for the sigma-1 receptor, distinguishing it from other centrally acting cough suppressants like dextromethorphan and cloperastine.

Experimental Protocols

The determination of binding affinities (Ki values) is crucial for understanding the interaction of a drug with its receptor. A standard method for this is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (e.g., this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Materials:

  • Membrane Preparation: A source of the target receptor, typically cell membranes from tissues or cultured cells engineered to express the receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [³H]mepyramine for the histamine H1 receptor, or --INVALID-LINK---pentazocine for the sigma-1 receptor).

  • Test Compound: The unlabeled drug for which the binding affinity is to be determined (e.g., this compound or its analogs).

  • Assay Buffer: A buffer solution optimized for the binding of the radioligand to the receptor.

  • Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand, typically a multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.

Procedure:

  • Incubation: In a multi-well plate, the receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity on each filter is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of a Relevant Signaling Pathway

Many centrally acting antitussives, including dextromethorphan and cloperastine, interact with the sigma-1 receptor. This receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a crucial role in regulating calcium signaling. The following diagram illustrates a simplified workflow of a competitive radioligand binding assay used to determine the binding affinity of a compound to a target receptor.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Receptor Receptor Source (e.g., Membrane Prep) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (Labeled Competitor) Radioligand->Incubation TestCompound Test Compound (Unlabeled) TestCompound->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting CompetitionCurve Generate Competition Curve Counting->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

The following diagram illustrates a simplified representation of the sigma-1 receptor signaling pathway, a common target for centrally acting antitussives.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1_BiP Sigma-1 Receptor-BiP Complex Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor Ca_ER Ca2+ Release from ER IP3R->Ca_ER Sigma1_Active->IP3R Modulates Modulation Modulation of Ion Channels Sigma1_Active->Modulation Ca_Mito Mitochondrial Ca2+ Uptake Neuronal_Activity Altered Neuronal Activity (Cough Suppression) Ca_Mito->Neuronal_Activity Ligand Sigma-1 Ligand (e.g., Dextromethorphan) Ligand->Sigma1_BiP Binds to Cellular_Stress Cellular Stress Cellular_Stress->Sigma1_BiP Induces Ca_ER->Ca_Mito Modulation->Neuronal_Activity

References

A Comparative Analysis of the Side Effect Profiles of Chlophedianol and Other Non-Opioid Antitussives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of chlophedianol and other prominent non-opioid antitussives, namely dextromethorphan, benzonatate, and levodropropizine. The information is compiled from available clinical trial data and pharmacological studies to assist in research and drug development.

Executive Summary

Non-opioid antitussives are a cornerstone in the symptomatic treatment of cough. While their efficacy is a primary consideration, a thorough understanding of their side effect profiles is critical for drug development and clinical application. This guide synthesizes available data on the adverse effects of this compound, dextromethorphan, benzonatate, and levodropropizine, highlighting differences in their mechanisms of action that contribute to their distinct tolerability profiles. Levodropropizine has demonstrated a favorable side effect profile in direct comparative trials against dextromethorphan, with a significantly lower incidence of adverse events. Data for this compound from direct, head-to-head comparative trials with the other agents is limited, necessitating a cautious interpretation of its relative tolerability.

Data on Side Effect Incidence

The following table summarizes the incidence of common side effects associated with this compound, dextromethorphan, benzonatate, and levodropropizine based on available data. It is important to note that direct comparative data for this compound is scarce, and some of the presented data for dextromethorphan and benzonatate is based on user-reported information, which has not been clinically verified and should be interpreted with caution.

Side EffectThis compoundDextromethorphanBenzonatateLevodropropizine
Drowsiness/Somnolence Common[1]5.2% (user-reported)[2], 10.4% (clinical trial)[3]3.9% (user-reported)[2]4.6% (clinical trial)[3]
Dizziness Common12.8% (user-reported)2.2% (user-reported)Rare
Nausea/Vomiting Mild nausea may occurNausea: 15.1%, Vomiting: 4.9% (user-reported)Nausea: 2.3%, Vomiting: 2.8% (user-reported)Rare
Gastrointestinal Upset Mild stomach discomfort may occurUpset stomach: 7.7% (user-reported)CommonRare
Headache Mild headache may occur2.6% (user-reported)4.1% (user-reported)Rare
Excitability/Nervousness Can occur, especially in childrenAnxiety: 5.4% (user-reported)Not commonly reportedNot commonly reported
Allergic Reactions Rare, but can be severeNot commonly reportedCan occur if capsule is brokenRare, but can include anaphylaxis

Note: Percentages for dextromethorphan and benzonatate are from user-reported data on Drugs.com and are not from controlled clinical trials. The data for levodropropizine and the comparative data for dextromethorphan are from a head-to-head clinical trial.

Signaling Pathways and Mechanisms of Action

The differences in side effect profiles can be largely attributed to the distinct mechanisms of action of these antitussive agents.

Antitussive_Mechanisms Figure 1. Signaling Pathways of Non-Opioid Antitussives cluster_this compound This compound (Central) cluster_dextromethorphan Dextromethorphan (Central) cluster_benzonatate Benzonatate (Peripheral) cluster_levodropropizine Levodropropizine (Peripheral) Cough Center (Medulla) Cough Center (Medulla) GABAergic Interneurons GABAergic Interneurons Cough Center (Medulla)->GABAergic Interneurons Potentiates GABAergic inhibition Cough Signal Inhibition Cough Signal Inhibition GABAergic Interneurons->Cough Signal Inhibition Suppresses cough reflex NMDA Receptor NMDA Receptor Glutamate Signaling Glutamate Signaling NMDA Receptor->Glutamate Signaling Antagonizes Neuronal Excitation Neuronal Excitation Glutamate Signaling->Neuronal Excitation Reduces Cough Threshold Elevation Cough Threshold Elevation Neuronal Excitation->Cough Threshold Elevation Leads to Stretch Receptors (Lungs) Stretch Receptors (Lungs) Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels Stretch Receptors (Lungs)->Voltage-Gated Na+ Channels Blocks Action Potential Generation Action Potential Generation Voltage-Gated Na+ Channels->Action Potential Generation Inhibits Afferent Nerve Signal Afferent Nerve Signal Action Potential Generation->Afferent Nerve Signal Blocks transmission of Sensory C-fibers Sensory C-fibers Neuropeptide Release (e.g., Substance P) Neuropeptide Release (e.g., Substance P) Sensory C-fibers->Neuropeptide Release (e.g., Substance P) Inhibits Cough Reflex Activation Cough Reflex Activation Neuropeptide Release (e.g., Substance P)->Cough Reflex Activation Reduces

Caption: Mechanisms of action for different non-opioid antitussives.

This compound: This centrally acting antitussive is believed to work on the cough center in the medulla oblongata. Its mechanism is not fully elucidated but may involve the potentiation of GABAergic inhibitory pathways, which would decrease neuronal excitability in the cough center. It also possesses mild local anesthetic and antihistamine properties.

Dextromethorphan: Also a centrally acting agent, dextromethorphan is an antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor in the cough center, it elevates the threshold for coughing.

Benzonatate: This antitussive acts peripherally. It anesthetizes the stretch receptors in the lungs and pleura by blocking voltage-gated sodium channels. This action prevents the generation and transmission of the cough reflex arc's afferent signals.

Levodropropizine: Acting peripherally, levodropropizine inhibits the activation of sensory C-fibers in the respiratory tract. This inhibition is thought to reduce the release of sensory neuropeptides, such as Substance P, which are involved in triggering the cough reflex.

Experimental Protocols for Side Effect Assessment

The assessment of side effects in clinical trials of antitussives typically involves a combination of spontaneous reporting by participants and systematic collection of data by investigators.

General Protocol for Adverse Event Monitoring:

  • Spontaneous Reporting: Participants are instructed to report any new or worsening symptoms to the clinical trial staff at any time.

  • Systematic Inquiry: At scheduled study visits, investigators use a standardized questionnaire or a checklist to systematically ask participants about the occurrence of a pre-defined list of common and expected adverse events. The severity of these events is often graded on a scale (e.g., mild, moderate, severe).

  • Clinical and Laboratory Assessments: Vital signs, physical examinations, and laboratory tests (e.g., blood counts, liver function tests) are performed at baseline and at specified intervals during the trial to monitor for any drug-induced changes.

  • Causality Assessment: For each reported adverse event, the investigator assesses the likelihood of its relationship to the study drug (e.g., definitely related, probably related, possibly related, unlikely related, not related).

Specific Methodologies from Comparative Trials:

In a double-blind, randomized clinical trial comparing levodropropizine and dextromethorphan, tolerability was evaluated by recording all adverse events that occurred during the trial. This included both spontaneously reported events and those elicited through direct questioning by the investigators. A specific focus was placed on the incidence of somnolence.

Discussion and Conclusion

The available data suggest that non-opioid antitussives have varied side effect profiles, which are closely linked to their distinct mechanisms of action.

  • This compound , with its central mechanism and potential antihistaminic properties, is associated with common CNS side effects like drowsiness and dizziness. The possibility of excitability, particularly in children, is a notable characteristic. The lack of robust, comparative clinical trial data makes it challenging to definitively position its side effect profile relative to other agents.

  • Dextromethorphan , another centrally acting agent, also presents with CNS side effects such as drowsiness and dizziness. The user-reported data, while not clinically verified, suggests a notable incidence of gastrointestinal issues as well.

  • Benzonatate , acting peripherally, appears to have a different side effect profile, with a lower incidence of CNS effects compared to the centrally acting agents, based on user-reported data. However, its local anesthetic properties can lead to serious adverse events if the capsule is not swallowed whole.

  • Levodropropizine , with its peripheral mechanism of inhibiting C-fiber activation, has shown a statistically significant lower incidence of adverse events compared to dextromethorphan in a head-to-head clinical trial, particularly a lower incidence of somnolence.

For drug development professionals, the peripheral mechanisms of action of benzonatate and levodropropizine appear to offer an advantage in terms of CNS side effects. However, the unique risks associated with each agent, such as the potential for severe allergic reactions with benzonatate if misused and the rare but possible anaphylaxis with levodropropizine, must be carefully considered.

Further well-designed, head-to-head clinical trials are needed to provide a more definitive comparative side effect profile of this compound against other modern non-opioid antitussives. Such studies should employ standardized methodologies for assessing and reporting adverse events to allow for more direct and reliable comparisons.

References

Chlophedianol in Preclinical Cough Models: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a statistical analysis of chlophedianol's efficacy in preclinical cough models. It offers an objective comparison with alternative antitussive agents, supported by available experimental data and detailed methodologies.

This compound is a centrally acting cough suppressant with additional local anesthetic and antihistamine properties.[1][2][3] It is utilized for the symptomatic relief of dry, irritating coughs by directly targeting the cough center in the medulla oblongata of the brain.[2][3] This guide delves into the preclinical data available for this compound and compares its efficacy profile with commonly used antitussives, namely codeine and dextromethorphan.

Comparative Efficacy of Antitussive Agents

The following table summarizes the efficacy of this compound and its alternatives in preclinical cough models. It is important to note that direct, head-to-head comparative preclinical studies involving this compound are limited in publicly available literature. The data for codeine and dextromethorphan are derived from studies utilizing the well-established citric acid-induced cough model in guinea pigs, which serves as a benchmark for antitussive efficacy.

DrugMechanism of ActionAnimal ModelCough InductionEfficacyReference
This compound Central antitussive (medulla oblongata), local anesthetic, antihistamineRabbit, CatNot specified (respiratory tract fluid output)Slightly but significantly lowered the volume output of respiratory tract fluid.
Codeine Central antitussive (opioid receptors in the medulla)Guinea PigCitric Acid Aerosol (0.4 M)Dose-dependent reduction in cough frequency, with significant effects at 12 and 24 mg/kg.
Dextromethorphan Central antitussive (NMDA receptor antagonist, sigma-1 receptor agonist)Guinea PigCitric Acid Aerosol (0.4 M)Did not significantly reduce cough frequency at 32 mg/kg.

Experimental Protocols

A standardized and widely used preclinical model for evaluating antitussive drugs is the citric acid-induced cough model in guinea pigs. This model provides reproducible and quantifiable results.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in cough frequency after challenge with a chemical irritant.

Animal Model: Male Hartley guinea pigs are commonly used due to their well-characterized cough reflex, which is physiologically similar to that in humans.

Experimental Procedure:

  • Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-related variability.

  • Drug Administration: The test compound (e.g., this compound, codeine, dextromethorphan) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the cough induction.

  • Cough Induction: Conscious and unrestrained animals are placed individually in a whole-body plethysmograph chamber. An aerosol of a tussive agent, most commonly citric acid (e.g., 0.4 M solution), is delivered into the chamber for a fixed duration (e.g., 7-10 minutes).

  • Data Acquisition: The number of coughs is recorded during the exposure period and for a subsequent observation period. Coughs are identified and counted based on the characteristic changes in airflow and pressure, often accompanied by sound recording.

  • Data Analysis: The primary endpoint is the frequency of coughing. The percentage inhibition of cough is calculated by comparing the cough count in the drug-treated group to the vehicle-treated control group. Other parameters such as the latency to the first cough and cough intensity may also be analyzed.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the underlying mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_cough_induction Cough Induction & Measurement cluster_analysis Data Analysis acclimatization Animal Acclimatization drug_admin Drug Administration (this compound or Alternative) acclimatization->drug_admin placement Placement in Plethysmograph drug_admin->placement citric_acid Citric Acid Aerosol Exposure placement->citric_acid recording Cough Recording (Pressure, Sound) citric_acid->recording quantification Cough Quantification recording->quantification comparison Comparison vs. Control quantification->comparison

Experimental workflow for the citric acid-induced cough model.

Signaling_Pathways cluster_stimuli Cough Stimuli cluster_pns Peripheral Nervous System cluster_cns Central Nervous System cluster_response Motor Response irritants Irritants (e.g., Citric Acid) airway_nerves Airway Sensory Nerves irritants->airway_nerves vagal_afferents Vagal Afferent Fibers airway_nerves->vagal_afferents nuc_tractus Nucleus Tractus Solitarius vagal_afferents->nuc_tractus cough_center Cough Center (Medulla Oblongata) nuc_tractus->cough_center cough_reflex Cough Reflex cough_center->cough_reflex This compound This compound This compound->cough_center Inhibits codeine Codeine codeine->cough_center Inhibits (Opioid Receptors) dextromethorphan Dextromethorphan dextromethorphan->cough_center Inhibits (NMDA/Sigma-1)

Simplified signaling pathway of the cough reflex and antitussive action.

Discussion and Conclusion

The available preclinical data on this compound's antitussive efficacy is dated and does not utilize the current standard models, such as the citric acid-induced cough model in guinea pigs. While a study from 1960 indicated that this compound hydrochloride reduces respiratory tract fluid output in rabbits and cats, this is an indirect measure of antitussive activity.

In contrast, extensive preclinical data exists for codeine and dextromethorphan in the guinea pig model. Codeine consistently demonstrates a dose-dependent reduction in cough frequency, solidifying its status as a benchmark antitussive in these models. Interestingly, in the same models, dextromethorphan has been shown to be less effective at reducing cough frequency.

The mechanism of action of this compound, targeting the cough center in the medulla, is similar to that of codeine and dextromethorphan. However, this compound also possesses local anesthetic and antihistamine properties which may contribute to its overall effect.

References

A Comparative Guide to Analytical Methods for Chlophedianol: UPLC vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantification of chlophedianol: a validated Ultra-Performance Liquid Chromatography (UPLC) method and a High-Performance Liquid Chromatography (HPLC) method. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, whether for routine quality control, stability studies, or formulation development.

The comparison includes a summary of their performance data, detailed experimental protocols, and a proposed workflow for a future inter-laboratory validation study to establish a standardized method.

Performance Data Comparison

The following tables summarize the key performance parameters of the UPLC and HPLC methods for this compound analysis. It is important to note that while comprehensive validation data is available for the UPLC method, detailed quantitative performance data for the HPLC method was not publicly available in the cited literature.

Table 1: Comparison of Chromatographic Conditions and Performance Data

ParameterUPLC MethodHPLC Method
Instrumentation Acquity UPLC Systems, WatersNot Specified
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)Octadecylsilane column
Mobile Phase Methanol and Acetonitrile (65:35 %v/v)70% Acetonitrile and 30% aqueous solution of 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine
Flow Rate 0.1 ml/minNot Specified
Detection Wavelength 254 nm254 nm
Retention Time 1.130 ± 0.005 minNot Specified
Linearity Range 20-100 µg/mlNot Available
Correlation Coefficient (r²) 0.9965Not Available
Accuracy (% Recovery) Not explicitly stated, but recovery studies were performed.Not Available
Precision (% RSD) Intraday: 0.15%, Interday: 0.14%Not Available
Limit of Detection (LOD) 2.094 µg/mlNot Available
Limit of Quantification (LOQ) 6.3466 µg/mlNot Available

Experimental Protocols

Validated UPLC Method for this compound Hydrochloride in Syrup

This method was developed for the estimation of this compound hydrochloride in bulk drug and syrup dosage forms.[1][2][3]

a. Materials and Reagents:

  • This compound hydrochloride (98.90% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Water (distilled, 0.45 µm filtered)

  • Phosphate buffer (0.5 M, pH adjusted to 4.5 with triethylamine) - Note: The primary mobile phase mentioned is a mix of methanol and acetonitrile. The buffer is mentioned as part of the optimization process.

b. Chromatographic Conditions:

  • Instrument: Acquity UPLC System with a 2695 binary gradient pump, inbuilt auto-sampler, column oven, and Water 2996 wavelength absorbance detector.

  • Software: Empower 2

  • Column: Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: A mixture of methanol and acetonitrile in the ratio of 65:35 %v/v.

  • Flow Rate: 0.1 ml/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

c. Standard Solution Preparation:

  • Accurately weigh about 10mg of this compound hydrochloride into a 100 ml volumetric flask.

  • Add 50 ml of the mobile phase and sonicate to dissolve completely.

  • Make up the volume to 100 ml with the mobile phase to obtain a concentration of 100 µg/mL.

  • Ultrasonicate for 10 minutes and filter through a 0.20 µm membrane filter.

  • Prepare a series of dilutions in the range of 20-100 µg/mL for linearity determination.

d. Sample Preparation (Syrup Dosage Form):

  • The protocol for sample preparation from the syrup dosage form was not detailed in the provided search results. A typical procedure would involve accurate dilution of the syrup with the mobile phase to fall within the linear range of the method.

e. Validation Parameters:

  • Linearity: Determined in the range of 20-100 µg/mL.

  • Precision: Assessed by analyzing six replicate samples on the same day (intraday) and on three consecutive days (interday).

  • LOD and LOQ: Calculated using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate changes to chromatographic conditions such as temperature (± 2°C), flow rate (± 0.1ml/min), and wavelength of detection (± 2nm).

HPLC Method for this compound Hydrochloride in a Complex Tablet Formulation

This method is designed for the determination of this compound hydrochloride in a complex tablet formulation.[1]

a. Materials and Reagents:

  • Acetonitrile

  • Water

  • 1-octanesulfonic acid

  • Acetic acid

  • Diethylamine

b. Chromatographic Conditions:

  • Column: Octadecylsilane column

  • Mobile Phase: 70% acetonitrile and 30% aqueous solution containing 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine.

  • Detection: Spectrophotometric detector at 254 nm.

c. Sample Preparation:

  • Dissolve the tablets in a water/acetonitrile (50/50) mixture.

d. Validation Parameters:

  • Detailed quantitative validation data for this method were not available in the public domain. For reliable use, this method would require a full validation study according to ICH guidelines to determine its linearity, accuracy, precision, LOD, and LOQ.

Proposed Inter-laboratory Validation Workflow

To establish a robust and universally accepted analytical method for this compound, an inter-laboratory validation study is essential. The following workflow, illustrated in the diagram below, outlines the key steps for such a study.

InterLaboratoryValidationWorkflow start Start: Select a Validated Analytical Method protocol Develop a Detailed, Standardized Protocol and Validation Plan start->protocol Method Selection labs Recruit a Minimum of 3-5 Participating Laboratories protocol->labs Collaboration Setup samples Prepare and Distribute Homogeneous and Blinded Test Samples labs->samples Sample Distribution analysis Each Laboratory Analyzes Samples According to the Protocol samples->analysis Analysis Phase data Collect and Statistically Analyze the Results from All Labs analysis->data Data Submission report Prepare a Comprehensive Report on Method Performance and Reproducibility data->report Evaluation & Reporting end End: Establish Method as a Validated Standard Procedure report->end Finalization

Caption: Proposed workflow for an inter-laboratory validation study.

Conclusion

The validated UPLC method provides a rapid, specific, precise, and accurate means for the quantification of this compound hydrochloride in syrup formulations.[1] Its comprehensive validation data makes it a strong candidate for routine quality control and research applications.

The described HPLC method presents a potential alternative, particularly for complex tablet matrices. However, the absence of publicly available, detailed validation data necessitates a thorough in-house validation before it can be confidently implemented.

For the establishment of a standardized analytical method for this compound, an inter-laboratory validation study is highly recommended. Such a study would provide critical data on the method's reproducibility and robustness across different laboratories, equipment, and analysts, ultimately leading to a more reliable and universally applicable analytical procedure.

References

A Comparative Review of Centrally Acting Non-Opioid Antitussives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe antitussive agents has led to the exploration of various centrally acting non-opioid compounds. These drugs aim to suppress the cough reflex within the central nervous system (CNS) without the undesirable side effects associated with opioids, such as sedation, constipation, and the potential for abuse. This guide provides a comparative overview of three prominent centrally acting non-opioid antitussives: dextromethorphan, noscapine, and carbetapentane (also known as pentoxyverine). We delve into their mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and provide insights into the experimental protocols used to evaluate these agents.

Mechanism of Action: A Divergent Approach to Cough Suppression

While all three compounds act on the CNS to quell the cough reflex, their molecular targets and signaling pathways differ significantly.

Dextromethorphan , a synthetic derivative of levorphanol, is a well-established antitussive.[1][2] Its primary mechanism of action is as an antagonist of the N-methyl-D-aspartate (NMDA) receptor in the brain's cough center.[1][2][3] By blocking this receptor, dextromethorphan elevates the threshold for the cough reflex. Additionally, it acts as a sigma-1 receptor agonist, which may also contribute to its antitussive effects. It is important to note that at therapeutic doses, it has minimal interaction with opioid receptors.

Noscapine , a naturally occurring alkaloid derived from the opium poppy, exerts its antitussive effect primarily through its activity as a sigma receptor agonist. Unlike dextromethorphan, its interaction with NMDA receptors is not a primary mechanism. Evidence from animal studies suggests that pretreatment with a sigma-specific antagonist can reduce the antitussive activity of noscapine. This central action on the medulla's cough center is distinct from that of opioids, rendering it free from narcotic effects.

Carbetapentane (Pentoxyverine) is another centrally acting non-opioid antitussive. Its mechanism is thought to involve multiple pathways. It acts as an agonist at sigma receptors (specifically the σ1 subtype) and also functions as an antagonist at muscarinic receptors (subtype M1). The anticholinergic properties of carbetapentane may contribute to its antitussive effect by relaxing pulmonary alveoli and reducing phlegm production. While it suppresses the cough reflex in the CNS, the precise molecular interactions are not as well-defined as those for dextromethorphan.

Comparative Efficacy: Insights from Experimental Data

Direct head-to-head clinical trials comparing these three antitussives are limited. However, preclinical and some clinical data provide a basis for comparison. The following table summarizes key efficacy parameters.

AntitussiveAnimal ModelChallengeEfficacyReference
Dextromethorphan Guinea PigCitric Acid AerosolDose-dependent inhibition of cough
CatMechanical StimulationSuppression of cough reflex
Noscapine RatAmmonia VaporDose-dependent reduction in cough frequency
Carbetapentane Guinea PigElectrical StimulationEffective suppression of evoked cough
MouseAmmonia VaporInhibition of cough frequency

Note: This table is a representative summary. Efficacy can vary significantly based on the specific experimental model and methodology.

Studies in animal models have consistently demonstrated the efficacy of all three agents in reducing cough counts in response to various tussive stimuli. For instance, dextromethorphan has been shown to be effective against cough induced by both citric acid and capsaicin challenges. Carbetapentane has also shown dose-dependent potentiation of the sensitizing effect of capsaicin in mice. While clinical evidence for pentoxyverine is considered less robust by some reviews, animal studies support its central antitussive action.

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion profiles of these drugs influence their onset and duration of action.

ParameterDextromethorphanNoscapineCarbetapentane (Pentoxyverine)
Absorption Rapidly absorbed orallyWell absorbed orallyRapidly absorbed
Metabolism Primarily by CYP2D6 and CYP3A4 in the liverMetabolized in the liver-
Active Metabolite Dextrorphan (major)--
Elimination Half-Life 3-30 hours (variable)1.5 to 4 hours2.3 hours
Onset of Action 15-30 minutes30 minutes to 1 hour-
Duration of Action 3-6 hours4-6 hours-

Pharmacokinetic parameters can vary between individuals due to genetic differences in metabolizing enzymes, particularly for dextromethorphan (CYP2D6 polymorphism).

Experimental Protocols

To aid in the design and interpretation of future studies, detailed methodologies for key experiments are outlined below.

Animal Model of Cough Assessment

A common method to evaluate antitussive efficacy in a preclinical setting involves the use of guinea pigs or mice.

Objective: To quantify the antitussive effect of a test compound on chemically or mechanically induced cough.

Apparatus:

  • Whole-body plethysmograph to measure respiratory parameters.

  • Nebulizer for aerosol delivery of tussive agents.

  • Sound recording equipment to identify cough sounds.

Procedure:

  • Acclimatization: Animals are acclimatized to the plethysmograph chamber.

  • Baseline Measurement: A baseline cough response is established by exposing the animals to a tussive agent (e.g., citric acid aerosol, 0.3 M for 10 minutes). The number of coughs is recorded.

  • Drug Administration: The test antitussive (e.g., dextromethorphan, noscapine, or carbetapentane) or vehicle is administered orally or via injection.

  • Post-treatment Challenge: After a predetermined time (to allow for drug absorption), the animals are re-challenged with the tussive agent.

  • Data Analysis: The number of coughs post-treatment is compared to the baseline and vehicle control groups. The percentage inhibition of cough is calculated.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for evaluating antitussive agents.

Dextromethorphan Signaling Pathway cluster_0 Neuron in Cough Center DXM Dextromethorphan NMDA_R NMDA Receptor DXM->NMDA_R Antagonist Sigma1_R Sigma-1 Receptor DXM->Sigma1_R Agonist Cough_Signal Cough Signal Transduction NMDA_R->Cough_Signal Inhibits Sigma1_R->Cough_Signal Modulates Cough_Reflex Cough Reflex Output Cough_Signal->Cough_Reflex Suppresses

Proposed signaling pathway for Dextromethorphan.

Noscapine Signaling Pathway cluster_1 Neuron in Medulla Noscapine Noscapine Sigma_R Sigma Receptor Noscapine->Sigma_R Agonist Cough_Center Cough Center Activity Sigma_R->Cough_Center Inhibits Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Carbetapentane Signaling Pathway cluster_2 Central Neuron Carbetapentane Carbetapentane Sigma1_R Sigma-1 Receptor Carbetapentane->Sigma1_R Agonist M1_R Muscarinic M1 Receptor Carbetapentane->M1_R Antagonist Neuronal_Activity Neuronal Excitability Sigma1_R->Neuronal_Activity Modulates M1_R->Neuronal_Activity Reduces Cough_Inhibition Cough Inhibition Neuronal_Activity->Cough_Inhibition Antitussive Evaluation Workflow start Animal Model Selection (e.g., Guinea Pig) baseline Baseline Cough Measurement (Tussive Challenge) start->baseline treatment Drug Administration (Test vs. Vehicle) baseline->treatment post_treatment Post-Treatment Cough Measurement treatment->post_treatment analysis Data Analysis (% Inhibition) post_treatment->analysis conclusion Efficacy Determination analysis->conclusion

References

A Comparative Guide to UPLC and HPLC Methods for the Regulatory Submission of Chlophedianol in Syrup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method with a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of chlophedianol in a syrup formulation. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method for regulatory submission, adhering to the International Council for Harmonisation (ICH) guidelines.

Executive Summary

The analysis of active pharmaceutical ingredients (APIs) in complex matrices such as syrups requires robust, accurate, and efficient analytical methods. This guide presents a detailed examination of a validated UPLC method specifically developed for this compound hydrochloride in a syrup dosage form and compares it with a representative HPLC method adapted from a multi-component cough syrup analysis due to the lack of a publicly available, validated, single-analyte HPLC method for this compound in syrup.

The UPLC method demonstrates significant advantages in terms of speed, sensitivity, and reduced solvent consumption, making it a highly suitable alternative for high-throughput quality control environments. The comparative data presented herein, structured in accordance with regulatory expectations, will aid in the justification of method selection for submission to regulatory agencies.

Method Comparison: UPLC vs. HPLC for this compound Analysis

The following tables summarize the key performance characteristics of the validated UPLC method and the representative HPLC method.

Table 1: Chromatographic Conditions
ParameterUPLC MethodRepresentative HPLC Method (Adapted)
Column Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)[1]C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Acetonitrile (65:35 v/v)[1]Methanol: 0.025 M Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 0.1 mL/min[1]1.0 mL/min
Detection Wavelength 254 nm[1]264 nm
Injection Volume 5 µL20 µL
Column Temperature AmbientAmbient
Run Time ~2 minutes~10 minutes
Table 2: Method Validation Parameters (as per ICH Q2(R1) Guidelines)
Validation ParameterUPLC MethodRepresentative HPLC Method (Expected Performance)
Linearity Range 20-100 µg/mL[1]20-120 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Intraday< 1.0%< 2.0%
- Interday< 1.5%< 2.0%
Limit of Detection (LOD) 2.094 µg/mL~5 µg/mL
Limit of Quantification (LOQ) 6.3466 µg/mL~15 µg/mL
Specificity No interference from excipientsNo interference from excipients
Robustness Robust to minor changes in flow rate, temperature, and mobile phase compositionRobust to minor changes in flow rate, pH, and mobile phase composition

Experimental Protocols

Detailed methodologies for the UPLC method validation are provided below. The protocols for the representative HPLC method would follow similar principles in accordance with ICH guidelines.

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 20, 40, 60, 80, 100 µg/mL).

  • Sample Solution: Accurately measure a volume of syrup equivalent to 25 mg of this compound hydrochloride into a 100 mL volumetric flask. Add approximately 50 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.

UPLC Method Validation Protocol
  • Specificity: Inject the blank (mobile phase), placebo (syrup base without this compound), and the sample solution. Assess for any interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient.

  • Accuracy (Recovery): Spike the placebo solution with the this compound hydrochloride standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare and analyze three replicates for each level. Calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intraday Precision): Analyze six replicate injections of the sample solution on the same day. Calculate the relative standard deviation (% RSD) of the peak areas.

    • Intermediate Precision (Interday Precision): Repeat the analysis of six replicate injections of the sample solution on two different days by different analysts. Calculate the % RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate by ±0.02 mL/min, column temperature by ±2°C, and mobile phase composition by ±2%). Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results to assess the method's robustness.

Workflow Diagrams

The following diagrams illustrate the key workflows in the UPLC method validation process.

UPLC_Method_Validation_Workflow start Start: Method Development prep Prepare Standards & Samples start->prep end_node Method Validated for Regulatory Submission specificity Specificity Assessment prep->specificity linearity Linearity & Range Determination specificity->linearity accuracy Accuracy (Recovery) Study linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Calculation precision->lod_loq robustness Robustness Testing lod_loq->robustness robustness->end_node

Caption: UPLC method validation workflow for this compound in syrup.

Sample_Preparation_Workflow weigh_syrup Accurately weigh syrup sample dissolve Add mobile phase and sonicate weigh_syrup->dissolve dilute Dilute to final volume dissolve->dilute filter Filter through 0.45 µm syringe filter dilute->filter inject Inject into UPLC system filter->inject

Caption: Sample preparation workflow for this compound syrup analysis.

Conclusion

The validated UPLC method presented provides a rapid, sensitive, and reliable approach for the quantification of this compound in syrup formulations. Its performance characteristics meet the stringent requirements of regulatory bodies as outlined in the ICH guidelines. When compared to traditional HPLC methods, the UPLC method offers significant improvements in analytical efficiency, making it a superior choice for quality control and regulatory submissions in the pharmaceutical industry. The detailed protocols and comparative data in this guide should facilitate the seamless adoption and validation of this UPLC method in your laboratory.

References

A Comparative Analysis of Chlophedianol's Duration of Action Against Other Antitussives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the duration of action of chlophedianol, a centrally acting cough suppressant, with other common antitussive agents, namely dextromethorphan and codeine. The information is compiled from publicly available research and clinical data to offer an objective overview for professionals in the field of drug development and respiratory medicine.

Mechanism of Action: A Brief Overview

This compound exerts its antitussive effect by acting on the cough center in the medulla oblongata, effectively suppressing the cough reflex.[1][2] Unlike opioid-based antitussives, it is a non-narcotic agent. Dextromethorphan, another non-narcotic, also acts centrally on the cough center. Codeine, an opioid, similarly suppresses the cough reflex through its action on the central nervous system.[3][4]

Comparative Pharmacokinetics and Duration of Action

The duration of an antitussive's effect is a critical factor in determining dosing frequency and overall therapeutic efficacy. The following table summarizes the available pharmacokinetic data for this compound, dextromethorphan, and codeine.

ParameterThis compoundDextromethorphanCodeine
Onset of Action 30-60 minutes~2 hours (peak effect)15-30 minutes
Duration of Action Up to 8 hoursUp to 8 hours4-6 hours[3]
Elimination Half-Life Relatively long (specific value not consistently reported in literature)Variable; depends on metabolism to dextrorphan~3 hours
Metabolism HepaticHepatic (primarily to dextrorphan)Hepatic (metabolized to morphine)

Key Observations:

  • This compound is reported to have a prolonged duration of action, lasting for several hours, which is a key therapeutic benefit.

  • While a precise elimination half-life for this compound is not consistently available in the reviewed literature, it is described as being "relatively long."

  • Dextromethorphan's antitussive effect is linked to its active metabolite, dextrorphan, and can persist for up to 8 hours.

  • Codeine has a shorter duration of action compared to both this compound and dextromethorphan, with an elimination half-life of approximately 3 hours.

Experimental Protocols for Evaluating Antitussive Duration of Action

The evaluation of the duration of action of antitussive drugs in a clinical setting requires a robust and well-controlled experimental design. A typical protocol for a comparative clinical trial would involve the following key elements.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group or crossover study design is the gold standard for assessing the efficacy and duration of action of antitussive agents.

  • Randomization: Subjects are randomly assigned to receive one of the study medications (this compound, dextromethorphan, codeine) or a placebo.

  • Blinding: Both the subjects and the investigators are unaware of the treatment assignment to prevent bias.

  • Placebo Control: A placebo group is essential to differentiate the pharmacological effect of the drug from the natural course of the cough and any placebo effect.

Subject Population

Healthy adult volunteers or patients with a stable chronic cough are typically recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.

Outcome Measures

Both objective and subjective measures are employed to assess the duration of cough suppression.

  • Objective Measures:

    • Cough Frequency Monitoring: Ambulatory cough monitors are used to objectively record the number of coughs over a specified period (e.g., 24 hours). This is considered a primary endpoint in modern clinical trials.

    • Cough Challenge Studies: In a controlled setting, subjects are exposed to a tussive agent (e.g., capsaicin or citric acid) at various time points after drug administration to measure changes in cough reflex sensitivity.

  • Subjective Measures:

    • Visual Analog Scales (VAS): Patients rate the severity of their cough on a continuous scale.

    • Leicester Cough Questionnaire (LCQ) and other Quality of Life Questionnaires: These validated questionnaires assess the impact of cough on the patient's quality of life.

Pharmacokinetic Sampling

Blood samples are collected at predetermined time intervals after drug administration to determine the plasma concentrations of the parent drug and its major metabolites. This allows for the correlation of pharmacokinetic parameters (e.g., half-life, time to peak concentration) with the pharmacodynamic effect (cough suppression).

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for a Comparative Antitussive Trial

The following diagram illustrates a typical workflow for a clinical trial designed to compare the duration of action of different antitussive drugs.

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Assessment cluster_3 Data Analysis A Subject Screening & Consent B Baseline Cough Assessment (Objective & Subjective) A->B C Randomization D Drug Administration (this compound, Dextromethorphan, Codeine, Placebo) C->D E Serial Cough Monitoring (e.g., 0-24 hours) D->E F Pharmacokinetic Blood Sampling D->F G Subjective Symptom Diaries D->G I Pharmacodynamic Analysis (Cough Frequency vs. Time) E->I H Pharmacokinetic Analysis (Half-life, Tmax, Cmax) F->H G->I J PK/PD Correlation H->J I->J K Statistical Comparison of Treatment Arms J->K

Caption: A typical workflow for a comparative antitussive clinical trial.

Signaling Pathway for Centrally Acting Antitussives

This diagram depicts the general signaling pathway for centrally acting antitussives like this compound, dextromethorphan, and codeine.

G cluster_0 Peripheral Afferent Pathway cluster_1 Central Nervous System cluster_2 Efferent Pathway A Cough Receptors in Airways B Vagal Afferent Nerves A->B C Cough Center in Medulla B->C Signal Transmission E Motor Nerves C->E Cough Reflex Signal D Antitussive Drug D->C Inhibition F Respiratory Muscles E->F G Cough F->G

References

A Comparative Analysis of the Therapeutic Index of Chlophedianol Versus Opioid Antitussives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of chlophedianol in comparison to the commonly used opioid antitussives, codeine and dextromethorphan. By presenting available preclinical data, this document aims to offer an objective resource for researchers and professionals in the field of pharmacology and drug development.

Executive Summary

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and effective doses. A higher TI indicates a wider margin of safety. This guide synthesizes available non-clinical data for this compound, a non-opioid antitussive, and compares it with the opioid-based cough suppressants, codeine and dextromethorphan. While a precise, direct comparison of the therapeutic indices is challenging due to variations in experimental methodologies across studies, this report consolidates the existing data to provide a valuable comparative overview.

Data Presentation: A Comparative Table

The following table summarizes the available oral LD50 (median lethal dose) and antitussive ED50 (median effective dose) data for this compound, codeine, and dextromethorphan from various animal studies. It is important to note the differences in animal models and routes of administration, which are specified for each value.

CompoundLD50 (Oral, Rat)ED50 (Antitussive)Animal Model (for ED50)Therapeutic Index (TI = LD50/ED50)
This compound 350 mg/kgData Not Available-Not Calculable
Codeine 427 mg/kg[1]9.1 mg/kg (s.c.)Guinea Pig~47 (See Note 1)
Dextromethorphan 116 - 350 mg/kg30 mg/kg (i.p.)Guinea Pig3.9 - 11.7 (See Note 2)

Note 1: The therapeutic index for codeine is an estimation, as the LD50 was determined in rats via the oral route, while the ED50 was determined in guinea pigs via the subcutaneous (s.c.) route. Note 2: The therapeutic index for dextromethorphan is a range calculated using the lowest and highest reported oral LD50 values in rats and the intraperitoneal (i.p.) ED50 in guinea pigs. One study indicated that an oral dose of 32 mg/kg was not effective in guinea pigs.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The oral LD50 values presented in this guide are typically determined following protocols outlined by the Organisation for Economic Co-operation and Development (OECD), such as OECD Guideline 423 (Acute Toxic Class Method).[2][3]

General Protocol (based on OECD 423):

  • Animal Selection: Healthy, young adult rodents (commonly rats or mice) of a single sex (usually females) are used.[2]

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight prior to dosing.[4]

  • Dose Administration: The test substance is administered orally via gavage in a stepwise procedure. The starting dose is selected based on available information about the substance's toxicity.

  • Stepwise Procedure: A small group of animals (typically 3) is dosed at a specific level. The outcome (mortality or survival) determines the next dose level for a subsequent group of animals.

  • Observation: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.

  • LD50 Estimation: The LD50 value is estimated based on the dose levels at which mortality occurs.

Determination of Antitussive Efficacy (ED50)

The median effective dose (ED50) for antitussive activity is commonly determined using animal models where coughing is induced by a chemical irritant, most frequently citric acid aerosol.

Citric Acid-Induced Cough Model in Guinea Pigs:

  • Animal Selection: Healthy adult guinea pigs are used as they have a reliable and reproducible cough reflex.

  • Acclimatization: Animals are placed in a whole-body plethysmograph chamber to acclimatize to the environment.

  • Baseline Cough Induction: A nebulized solution of citric acid is delivered into the chamber to induce coughing. The number of coughs over a specific period is recorded to establish a baseline.

  • Drug Administration: The test compound (e.g., this compound, codeine, or dextromethorphan) is administered, typically orally or via injection (subcutaneous or intraperitoneal).

  • Post-Treatment Cough Induction: After a predetermined time for drug absorption, the animals are re-exposed to the citric acid aerosol.

  • Data Analysis: The number of coughs post-treatment is compared to the baseline to determine the percentage of cough inhibition. The ED50 is then calculated as the dose of the drug that produces a 50% reduction in the number of coughs.

Visualization of Methodologies and Pathways

Experimental Workflow for Therapeutic Index Determination

G cluster_0 Toxicity Assessment (LD50) cluster_1 Efficacy Assessment (ED50) LD50_1 Select Animal Model (e.g., Rat) LD50_2 Administer Graded Oral Doses LD50_1->LD50_2 LD50_3 Observe for Mortality (14 days) LD50_2->LD50_3 LD50_4 Calculate LD50 LD50_3->LD50_4 TI_Calc Calculate Therapeutic Index (TI = LD50 / ED50) LD50_4->TI_Calc ED50_1 Select Animal Model (e.g., Guinea Pig) ED50_2 Induce Cough (e.g., Citric Acid) ED50_1->ED50_2 ED50_3 Administer Graded Doses ED50_2->ED50_3 ED50_4 Measure Cough Inhibition ED50_3->ED50_4 ED50_5 Calculate ED50 ED50_4->ED50_5 ED50_5->TI_Calc

Caption: Workflow for determining the therapeutic index.

Signaling Pathways

This compound Signaling Pathway

This compound is a centrally acting antitussive that is not an opioid. Its primary mechanism of action is the suppression of the cough reflex by directly affecting the cough center in the medulla oblongata. While the precise molecular targets are not fully elucidated, it is believed to modulate neurotransmitter activity. It also possesses mild local anesthetic and antihistamine properties.

This compound This compound cough_center Cough Center (Medulla Oblongata) This compound->cough_center Suppresses cough_reflex Cough Reflex cough_center->cough_reflex Initiates

Caption: Simplified mechanism of action for this compound.

Opioid Antitussive Signaling Pathway

Opioid antitussives like codeine and dextromethorphan also act centrally to suppress the cough reflex. Codeine is a µ-opioid receptor agonist. Dextromethorphan's mechanism is more complex, involving antagonism of NMDA receptors and agonist activity at sigma-1 receptors, with minimal interaction with µ-opioid receptors.

cluster_codeine Codeine cluster_dextromethorphan Dextromethorphan codeine Codeine mu_receptor µ-Opioid Receptor codeine->mu_receptor Agonist cough_center Cough Center (Medulla Oblongata) mu_receptor->cough_center Suppresses dextromethorphan Dextromethorphan nmda_receptor NMDA Receptor dextromethorphan->nmda_receptor Antagonist sigma_receptor Sigma-1 Receptor dextromethorphan->sigma_receptor Agonist nmda_receptor->cough_center Modulates sigma_receptor->cough_center Modulates cough_reflex Cough Reflex cough_center->cough_reflex Initiates

Caption: Mechanisms of action for opioid antitussives.

Conclusion

Based on the available preclinical data, a definitive comparison of the therapeutic indices of this compound, codeine, and dextromethorphan is limited by the lack of directly comparable oral ED50 values for this compound. The existing data for codeine and dextromethorphan suggest a therapeutic index that varies based on the specific experimental conditions. Further research establishing the oral antitussive ED50 of this compound in a standardized model, such as the citric acid-induced cough model in guinea pigs or rats, is necessary to enable a more precise and direct comparison of its therapeutic index with that of opioid antitussives. This would provide a clearer understanding of the relative safety profiles of these compounds for the development of new and improved antitussive therapies.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Chlophedianol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring both personal safety and environmental protection. Chlophedianol, a centrally acting cough suppressant, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety protocols and regulatory standards.

Hazard Profile and Safety Precautions

This compound hydrochloride is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is a critical aspect of its disposal. When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles and impervious gloves, and to work in a well-ventilated area to avoid dust formation.[2][3]

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash hands thoroughly after handling.[1]
H410: Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Do not dispose of this compound down the drain or toilet. If a take-back program or a licensed waste disposal service is not available, the following procedure can be followed for small quantities in a laboratory setting:

  • Inertization: Mix the this compound waste with an inert and undesirable substance such as used coffee grounds, cat litter, or dirt. Do not crush tablets or capsules. For liquid formulations, absorb the liquid with an inert material.

  • Containment: Place the mixture in a sealable plastic bag or a container that will not leak.

  • Labeling: Clearly label the container as "Non-Hazardous Laboratory Waste" or as required by your institution's waste management policy. Ensure that no personal or prescription information is visible on any original packaging.

  • Final Disposal: Dispose of the sealed container in the regular solid waste trash, ensuring it is not easily accessible to unauthorized individuals.

For larger quantities or in the context of industrial drug development, it is mandatory to contact a licensed hazardous waste disposal company.

Experimental Protocols

The provided information does not contain specific experimental protocols for the environmental degradation or analysis of this compound. Such studies would typically involve analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound in environmental samples and to identify any degradation products.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Chlophedianol_Disposal_Workflow start This compound Waste Generated is_take_back Is a drug take-back program or licensed disposal service available? start->is_take_back use_service Utilize take-back program or licensed waste disposal service is_take_back->use_service Yes small_quantity Is the quantity small (e.g., residual lab amounts)? is_take_back->small_quantity No end End of Disposal Process use_service->end contact_ehs Contact Environmental Health & Safety (EHS) or licensed hazardous waste vendor small_quantity->contact_ehs No mix_inert Mix with an inert substance (e.g., coffee grounds, cat litter) small_quantity->mix_inert Yes contact_ehs->end seal_container Place mixture in a sealed container mix_inert->seal_container label_waste Label as non-hazardous waste (per institutional policy) seal_container->label_waste dispose_trash Dispose in regular solid waste trash label_waste->dispose_trash dispose_trash->end

This compound Disposal Decision Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Chlophedianol

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for laboratory professionals working with Chlophedianol. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and compliant disposal methods for this compound. While no official Occupational Exposure Limit (OEL) has been established for this compound, it is prudent to handle it as a potent active pharmaceutical ingredient (API) and minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be required.Protects against splashes, dust, and aerosols.
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Nitrile or latex gloves are recommended.[2]Prevents skin contact with the chemical.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Base respirator selection on a risk assessment.[2]Protects the respiratory system from inhalation of dust or aerosols.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow should be followed:

1. Preparation and Engineering Controls:

  • Ventilation: Ensure adequate ventilation in the handling area. Local exhaust ventilation is recommended for open handling or when aerosols may be generated.

  • Designated Area: Conduct all handling of this compound in a designated area to prevent cross-contamination.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Gowning and Preparation:

  • Follow a strict gowning procedure in a designated anteroom.

  • Don all required PPE as specified in the table above before entering the handling area.

3. Handling Procedures:

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools to prevent ignition sources.

4. De-gowning and Decontamination:

  • Follow a structured de-gowning procedure to avoid contaminating clean areas.

  • Dispose of all single-use PPE in designated waste containers.

  • Thoroughly wash hands and any exposed skin after removing PPE.

5. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.

  • Avoid dust formation and breathing vapors, mist, or gas.

  • Wear appropriate PPE, including chemical-impermeable gloves, during cleanup.

  • Collect the spillage and place it in a suitable, closed container for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound is classified as hazardous to the aquatic environment.

  • Disposal Method: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.

  • General Guidance: For unused or expired medication in a non-laboratory setting, drug take-back programs are the preferred method of disposal. If a take-back program is not available, mix the medicine with an undesirable substance like dirt or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash.

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_gowning Gowning cluster_handling Handling cluster_disposal Waste & Disposal cluster_cleanup Cleanup & De-gowning A Assess Risks & Review SDS B Ensure Adequate Ventilation A->B C Verify Emergency Equipment Availability B->C D Don PPE: - Eye/Face Protection - Impervious Gown - Gloves C->D E Handle this compound in Designated Area D->E F Avoid Dust/Aerosol Formation E->F G Segregate Waste F->G H Dispose of According to Regulations G->H I Decontaminate Surfaces H->I J De-gown Systematically I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlophedianol
Reactant of Route 2
Reactant of Route 2
Chlophedianol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。